Acetylacetonatobis(cyclooctene)rhodium(I)
Description
Properties
InChI |
InChI=1S/2C8H14.C5H8O2.Rh/c2*1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h2*1-2H,3-8H2;3,6H,1-2H3;/b;;4-3-; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMZHAUBWDEWCR-DVACKJPTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acetylacetonatobis(cyclooctene)rhodium(I) CAS number 34767-55-0
An In-Depth Technical Guide to Acetylacetonatobis(cyclooctene)rhodium(I)
Topic: Acetylacetonatobis(cyclooctene)rhodium(I) CAS Number: 34767-55-0
Introduction: The Gateway to Rhodium(I) Catalysis
Acetylacetonatobis(cyclooctene)rhodium(I), denoted as Rh(acac)(COE)₂, is a cornerstone organometallic complex and a vital precursor in the field of homogeneous catalysis. While not typically catalytically active in its own right, its true value lies in its ability to serve as a stable, yet reactive, source of a 16-electron Rhodium(I) center. The lability of the two cyclooctene (COE) ligands allows for their facile displacement by a vast array of other ligands, such as chiral phosphines or N-heterocyclic carbenes (NHCs). This property makes Rh(acac)(COE)₂ an exceptionally versatile starting material for generating highly active and selective catalysts for a multitude of organic transformations, from asymmetric hydrogenation to complex cross-coupling reactions.[1] This guide provides an in-depth exploration of its properties, handling, and pivotal applications for professionals in research and drug development.
Core Physicochemical and Structural Properties
Rh(acac)(COE)₂ is a pale-yellow to yellow-brown solid that is sensitive to air.[2] Its structure features a central rhodium atom in the +1 oxidation state, coordinated by one bidentate acetylacetonate (acac) ligand and two monodentate cyclooctene ligands. The cyclooctene ligands are weakly bound and are the key to the complex's utility as a catalyst precursor.
| Property | Value | Reference(s) |
| CAS Number | 34767-55-0 | [2][3] |
| Molecular Formula | C₂₁H₃₅O₂Rh | [4] |
| Molecular Weight | 422.41 g/mol | [4] |
| Appearance | Pale-yellow to yellow-brown solid/powder | [2] |
| Melting Point | 138-140 °C | [1] |
| Purity | Typically ≥95-98% | [2][3][4][5] |
| Sensitivity | Air sensitive | |
| Storage | 2-4 °C under inert atmosphere (Argon or Nitrogen) | [1] |
Handling, Safety, and Synthesis
Prudent Laboratory Practice
Given its air-sensitive nature, all manipulations of Rh(acac)(COE)₂ should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. It is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[6]
Storage Protocols The compound should be stored in a tightly sealed container in a refrigerator at 2-4 °C.[1] Proper storage under an inert atmosphere is critical to prevent decomposition and maintain its reactivity for catalytic applications.
Synthetic Pathway While commercially available, Rh(acac)(COE)₂ is typically synthesized from a more common rhodium precursor, such as Chlorobis(cyclooctene)rhodium(I) dimer ([RhCl(COE)₂]₂). The synthesis involves the reaction of the dimer with acetylacetone in the presence of a base to deprotonate the acetylacetone, allowing it to coordinate to the rhodium center and displace the chloride ligand.
The Core Directive: A Precursor to Active Catalysts
The primary function of Rh(acac)(COE)₂ is to act as a convenient and reliable entry point for the in-situ generation of catalytically active Rh(I) species. The cyclooctene ligands are readily displaced by stronger-binding ligands (L), such as phosphines, dienes, or NHCs, to form a new complex, [Rh(acac)L₂], or upon reaction with an activating agent, a cationic species like [Rh(L)₂]⁺. This on-demand generation of the true catalyst is a powerful strategy that allows for rapid screening of ligands and reaction conditions.
Caption: Workflow for generating active catalysts from Rh(acac)(COE)₂.
Key Applications in Catalysis and Drug Development
The versatility of Rh(acac)(COE)₂ as a precursor enables its use in a wide range of catalytic reactions crucial for the synthesis of fine chemicals and pharmaceuticals.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for creating chiral molecules, which form the basis of many modern drugs.[7][8] Rhodium complexes, particularly those with chiral phosphine ligands, are highly effective for the enantioselective reduction of prochiral olefins.[9][10]
Causality: The choice of a chiral ligand is paramount as it creates a chiral environment around the rhodium center. This environment forces the hydrogen molecule to add to one face of the substrate preferentially, resulting in one enantiomer of the product being formed in excess. The "unsaturated pathway" is the generally accepted mechanism for this transformation.[11][12]
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation This protocol is a representative example and must be adapted for specific substrates and ligands.
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk flask with Acetylacetonatobis(cyclooctene)rhodium(I) (0.01 mmol) and the desired chiral phosphine ligand (e.g., BINAP, 0.011 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Methanol or Dichloromethane, 5 mL) and stir the mixture at room temperature for 30 minutes. A color change typically indicates the formation of the active catalyst.
-
Substrate Addition: Add the prochiral olefin substrate (1.0 mmol) to the catalyst solution.
-
Hydrogenation: Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas (3 cycles).
-
Reaction: Stir the reaction mixture under a positive pressure of hydrogen (e.g., 1-10 bar) at the desired temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC, GC, or NMR).
-
Workup: Carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.[11]
C-C and C-X Cross-Coupling Reactions
Rhodium catalysis offers a powerful alternative to more common palladium-based systems for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[13] These reactions are fundamental in constructing the carbon skeletons of complex drug molecules.[14][15]
Causality: Rh(acac)(COE)₂ serves as a precursor to the active Rh(I) species, which initiates a catalytic cycle typically involving oxidative addition of an organohalide, transmetalation with an organoboron or other organometallic reagent, and reductive elimination to form the final product and regenerate the Rh(I) catalyst.
Experimental Protocol: Rhodium-Catalyzed Arylation This protocol is a general guide for a Suzuki-Miyaura type cross-coupling.
-
Reaction Setup: In a glovebox, add Rh(acac)(COE)₂ (0.02 mmol), a suitable ligand (e.g., a phosphine or diene, 0.022 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) to a Schlenk tube.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the organoboron reagent (e.g., phenylboronic acid, 1.2 mmol), and anhydrous, degassed solvent (e.g., Toluene/Water mixture, 5 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture with stirring (e.g., 80-100 °C) for the required time (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
[2+2+2] Cycloaddition Reactions
These elegant reactions construct six-membered rings from three unsaturated components (e.g., three alkynes, or two alkynes and an alkene/nitrile).[16] This strategy provides rapid access to complex polycyclic and aromatic systems.
Causality: The Rh(I) catalyst, generated from Rh(acac)(COE)₂, coordinates to two alkyne units to form a metallacyclopentadiene intermediate. Insertion of a third unsaturated partner followed by reductive elimination releases the cyclic product and regenerates the catalyst.[16]
The Role in Drug Discovery
The transformations enabled by catalysts derived from Rh(acac)(COE)₂ are directly relevant to drug discovery.[17][18] Asymmetric hydrogenation provides access to single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects.[7] Cross-coupling and C-H activation reactions are essential for synthesizing and modifying complex molecular scaffolds, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds.[18] The ability to rapidly generate diverse and complex molecular architectures is a key advantage in the quest for novel therapeutics.[17]
Conclusion
Acetylacetonatobis(cyclooctene)rhodium(I) is far more than a simple chemical compound; it is a versatile and indispensable tool for innovation in chemical synthesis. Its utility as a stable and reliable precursor for a vast range of Rh(I) catalysts empowers researchers and drug development professionals to construct complex, high-value molecules with precision and efficiency. A thorough understanding of its properties, handling requirements, and catalytic potential is essential for leveraging its full power in the laboratory and beyond.
References
- Zhang, X. et al.
-
Chen, X. et al. (2015). General rhodium-catalyzed oxidative cross-coupling reactions between anilines: synthesis of unsymmetrical 2,2′-diaminobiaryls. Chemical Communications. [Link]
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Wang, D. et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
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Wang, J. et al. (2011). Rhodium-Catalyzed Cross-Coupling Reaction of Arylboronates and Diazoesters and Tandem Alkylation Reaction for the Synthesis of Quaternary α,α-Heterodiaryl Carboxylic Esters. Organic Letters. [Link]
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Wang, H. et al. (2020). Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. Journal of the American Chemical Society. [Link]
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Reddy, V. et al. (2023). Recent Advances of Rhodium Catalyzed Coupling Reactions. CVR College of Engineering. [Link]
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Behr, A. et al. (2011). Rhodium catalyzed hydrogenation reactions in aqueous micellar systems as green solvents. Green Chemistry. [Link]
- Tang, W. et al. (2018). Rhodium(I)
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Aspira Chemical. Acetylacetonatobis(cyclooctene)rhodium(I), Rh 24.6%. Aspira Chemical. [Link]
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Gridnev, I. D. et al. (2001). Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society. [Link]
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AccelaChem. 34767-55-0,Acetylacetonatobis(cyclooctene)rhodium(I). AccelaChem. [Link]
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Catsyn. Acetylacetonatobis(cyclooctene)rhodium(I) | CAS 34767-55-0. Catsyn. [Link]
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American Elements. Acetylacetonatobis(cyclooctene)rhodium(I). American Elements. [Link]
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Barluenga, J. et al. (2018). Exploring Rhodium(I) Complexes [RhCl(COD)(PR3)] (COD=1,5-Cyclooctadiene) as Catalysts for Nitrile Hydration Reactions in Water: The Aminophosphines Make the Difference. Molecules. [Link]
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Mahdavi, M. et al. (2021). Recent advances in biological activities of rhodium complexes: Their applications in drug discovery research. European Journal of Medicinal Chemistry. [Link]
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Solá, J. & Lledó, A. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Molecules. [Link]
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Mahdavi, M. et al. (2021). Recent advances in biological activities of rhodium complexes: Their applications in drug discovery research. ResearchGate. [Link]
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Acetylacetonatobis(cyclooctene)rhodium(I): A Comprehensive Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Foreword
Welcome to this in-depth technical guide on Acetylacetonatobis(cyclooctene)rhodium(I), commonly abbreviated as Rh(acac)(coe)₂. This document is intended for researchers, scientists, and drug development professionals who utilize rhodium-based catalysts in their work. As a Senior Application Scientist, my goal is to provide not just a compilation of data, but a synthesized resource that offers field-proven insights into the synthesis, characterization, and application of this versatile catalyst precursor. The information presented herein is grounded in authoritative sources to ensure scientific integrity and to empower you in your research endeavors.
Core Compound Identity: Molecular Formula and Weight
Acetylacetonatobis(cyclooctene)rhodium(I) is a well-characterized organometallic complex of rhodium in the +1 oxidation state. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₃₅O₂Rh | [1] |
| Rh(C₈H₁₄)₂(C₅H₇O₂) | [2][3] | |
| Molecular Weight | 422.41 g/mol | [2][3] |
| CAS Number | 34767-55-0 | [2][3] |
The molecular formula and weight are critical for stoichiometric calculations in reaction planning and for the interpretation of analytical data, such as mass spectrometry.
Synthesis and Purification: A Thallium-Free Approach
The synthesis of Rh(acac)(coe)₂ is crucial for its application as a catalyst precursor. While historical methods have utilized thallium salts, a more contemporary and safer synthesis avoids these toxic reagents. The recommended synthesis involves the reaction of chlorobis(cyclooctene)rhodium(I) dimer, [Rh(coe)₂Cl]₂, with sodium acetylacetonate, Na(acac).
Synthetic Pathway
The overall synthetic transformation is depicted below. This pathway represents a salt metathesis reaction where the chloride ligand on the rhodium precursor is replaced by the acetylacetonate ligand.
Caption: Synthesis of Rh(acac)(coe)₂ from [Rh(coe)₂Cl]₂ and Na(acac).
Experimental Protocol (Conceptual)
While the full experimental details are best sourced from the original literature, a general protocol based on the published synthesis is outlined below. It is imperative to consult the original publication for precise stoichiometry, reaction conditions, and safety precautions before undertaking this synthesis.
-
Reaction Setup: A reaction vessel is charged with [Rh(coe)₂Cl]₂ and a suitable solvent under an inert atmosphere (e.g., argon or nitrogen). The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction.
-
Addition of Na(acac): A solution or suspension of Na(acac) in a compatible solvent is added to the reaction mixture. The addition is typically performed at a controlled temperature to manage any potential exotherms.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the color change of the reaction mixture.
-
Workup and Isolation: Upon completion, the reaction mixture is worked up to remove the sodium chloride byproduct. This typically involves filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified, often by recrystallization from a suitable solvent system, to yield the final, crystalline Rh(acac)(coe)₂.
Structural and Spectroscopic Characterization
A thorough characterization of Rh(acac)(coe)₂ is essential to confirm its identity and purity. The key analytical techniques employed for this purpose are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.
Molecular Structure
The solid-state structure of Rh(acac)(coe)₂ has been determined by single-crystal X-ray diffraction. The rhodium center adopts an approximately square-planar geometry. The two oxygen atoms of the bidentate acetylacetonate ligand and the two cyclooctene ligands coordinate to the rhodium atom. The two olefinic C=C bonds of the cyclooctene ligands are oriented perpendicular to the square plane.
Caption: Simplified representation of the coordination at the Rh center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of Rh(acac)(coe)₂ in solution. Both ¹H and ¹³C NMR are informative. While specific spectral data should be referenced from dedicated spectroscopic studies, the expected resonances can be predicted based on the molecular structure.
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the acetylacetonate ligand (methyl and methine protons) and the cyclooctene ligands (olefinic and aliphatic protons). The coordination to the rhodium center will influence the chemical shifts of these protons.
-
¹³C NMR: The carbon NMR spectrum will similarly display resonances for the acetylacetonate and cyclooctene ligands. The chemical shift of the olefinic carbons of the cyclooctene ligands is a particularly diagnostic feature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of the molecule and is particularly useful for identifying the presence of the acetylacetonate ligand. Key expected vibrational bands include those associated with the C=O and C=C stretching modes of the acetylacetonate ligand, which are influenced by coordination to the rhodium center.
Applications in Homogeneous Catalysis
Rh(acac)(coe)₂ is a valuable precursor for the in-situ generation of catalytically active rhodium species. The cyclooctene ligands are labile and can be readily displaced by other ligands, making it a versatile starting material for a wide range of catalytic transformations.
Overview of Catalytic Applications
This complex is a catalyst precursor for several important reactions in organic synthesis, including:
-
Hydroboration: The addition of a boron-hydrogen bond across a carbon-carbon multiple bond.
-
Diboration: The addition of a boron-boron bond across a carbon-carbon multiple bond.
-
Addition of Arylboronic Acids to Aldehydes: A method for the formation of carbon-carbon bonds.
-
Silylation: The introduction of a silyl group into a molecule.
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.
Experimental Workflow: In-situ Catalyst Generation
A common workflow for utilizing Rh(acac)(coe)₂ in catalysis involves the in-situ generation of the active catalyst by introducing a desired ligand.
Caption: In-situ generation of an active catalyst from Rh(acac)(coe)₂.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling Rh(acac)(coe)₂. The following information is a general guideline and should be supplemented with a thorough review of the official Safety Data Sheet (SDS) from the supplier.
| Hazard Category | Precautionary Statement |
| Appearance | Yellow powder. |
| Irritation | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid (Inhalation) | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. |
| Storage | Store locked up. Air sensitive; store under an inert atmosphere. |
Conclusion
Acetylacetonatobis(cyclooctene)rhodium(I) is a highly versatile and valuable catalyst precursor in the field of organic synthesis. Its thallium-free synthesis, well-defined structure, and the lability of its cyclooctene ligands make it an excellent starting material for the in-situ generation of a wide array of active rhodium catalysts. This guide has provided a comprehensive overview of its fundamental properties, synthesis, characterization, and applications, grounded in the scientific literature. It is our hope that this resource will prove to be a valuable tool for researchers and professionals in their ongoing work.
References
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Rh(acac)(coe)2 . LookChem. [Link]
-
Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors . ResearchGate. [Link]
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Acetylacetonatobis(cyclooctene)rhodium(I), Rh 24.6% . Aspira Chemical. [Link]
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Acetylacetonatobis(cyclooctene)rhodium(I)[Rh(acac)(coe)₂]: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Catalytic Applications
Executive Summary
Acetylacetonatobis(cyclooctene)rhodium(I), commonly abbreviated as Rh(acac)(coe)₂, is a highly versatile organometallic precursor utilized extensively in homogeneous catalysis. This whitepaper provides an in-depth analysis of its physical properties, mechanistic synthesis pathways, and its critical role in advanced catalytic transformations such as asymmetric arylation and hydroformylation. Designed for research scientists and drug development professionals, this guide bridges the gap between fundamental organometallic chemistry and applied synthetic methodology.
Molecular Architecture & Physical Properties
Rh(acac)(coe)₂ (CAS: 34767-55-0) is a discrete, square planar Rhodium(I)
Quantitative Data Summary
| Property | Value | Causality / Structural Rationale |
| Molecular Formula | C₂₁H₃₅O₂Rh | Comprises one bidentate acac and two cyclooctene ligands[1]. |
| Molecular Weight | 422.41 g/mol | Verified via mass spectrometry[2]. |
| Appearance | Pale-yellow to yellow-brown powder | Specific |
| Melting Point | 138–140 °C | Governed by moderate van der Waals forces in the solid state. |
| Solubility | Soluble in THF, DCM, Toluene; Insoluble in H₂O | Driven by the lipophilic nature of the cyclooctene and acac carbon backbones. |
| Storage Temp. | 2–4 °C (Refrigerated) | Prevents slow loss of volatile olefin ligands and oxidation to Rh(III)[1]. |
Causality Behind Physical State: The pale-yellow color arises from the specific electronic transitions and metal-to-ligand charge transfer (MLCT) bands inherent to the square planar geometry. The complex remains monomeric because the steric bulk of the cyclooctene rings prevents the formation of halide-bridged dimers (which are typically orange or red). Its moderate melting point of 138–140 °C reflects the relatively weak intermolecular van der Waals forces between the hydrocarbon ligands in the crystal lattice[1].
Synthesis Protocol & Mechanistic Rationale
Direct synthesis of Rh(I) olefin complexes from Rh(III) salts is often inefficient due to competing reduction and coordination pathways. Therefore, Rh(acac)(coe)₂ is synthesized via a ligand substitution reaction starting from the well-defined chloro-bridged dimer, [Rh(coe)₂(μ-Cl)]₂[3].
Step-by-Step Methodology: Synthesis of Rh(acac)(coe)₂
Objective: Isolate pure Rh(acac)(coe)₂ from [Rh(coe)₂(μ-Cl)]₂.
-
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk line techniques, weigh out[Rh(coe)₂(μ-Cl)]₂ (1.0 eq) and sodium acetylacetonate (Na(acac)) (2.1 eq, slight excess to ensure complete conversion).
-
Causality Check: Strict inert conditions are required to prevent the oxidative addition of atmospheric oxygen, which would irreversibly oxidize the active Rh(I) center to catalytically dead Rh(III).
-
-
Solvent Addition: Suspend the Rh dimer in anhydrous, degassed diethyl ether or tetrahydrofuran (THF).
-
Causality Check: Ethereal solvents dissolve the resulting monomeric product well but poorly dissolve the NaCl byproduct, establishing a thermodynamic driving force for precipitation and facilitating later separation.
-
-
Reaction: Add the Na(acac) to the suspension. Stir the mixture at room temperature for 2–4 hours.
-
Mechanistic Action: The acac anion acts as a bidentate chelate, displacing the bridging chlorides and cleaving the dimer into two discrete monomeric units.
-
-
Filtration: Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the NaCl byproduct and any unreacted Na(acac).
-
Isolation: Concentrate the yellow filtrate under reduced pressure. Recrystallize from a mixture of ether/hexane at -20 °C to yield the product as a pale-yellow powder.
-
Self-Validating System (Validation): Confirm purity via ¹H NMR (CDCl₃). The protocol is validated by the distinct color shift from orange/red (dimer) to clear yellow (monomer)[3]. NMR validation requires observing the disappearance of the broad bridging-chloride-associated olefinic protons and the appearance of the sharp methine proton of the acac ligand at ~5.3 ppm.
Synthesis workflow of Rh(acac)(coe)₂ via ligand substitution of the chloro-bridged dimer.
Catalytic Applications & Ligand Exchange Dynamics
The primary utility of Rh(acac)(coe)₂ lies in its role as a "pre-catalyst." In catalytic cycles, the cyclooctene ligands act as highly labile spectator ligands.
Mechanistic Rationale for Ligand Choice:
Why use Rh(acac)(coe)₂ instead of the more common Rh(acac)(CO)₂? Carbon monoxide is a strong
Key Applications:
-
Asymmetric Arylation: Rh(acac)(coe)₂ is utilized alongside chiral ligands to catalyze the intramolecular arylation of boronic acid/imine substrates, yielding cyclic chiral amines critical for drug discovery[5].
-
Hydroformylation: It serves as a precursor in the highly selective hydroformylation of unsubstituted linear alpha-olefins to produce normal-aldehydes, achieving optimal N:I (normal to iso) ratios[6].
In situ activation of Rh(acac)(coe)₂ and subsequent catalytic cycle for asymmetric synthesis.
Handling, Storage, and Safety Protocols
Trustworthiness in catalysis requires pristine reagents. Degraded pre-catalysts lead to irreproducible yields and diminished enantiomeric excesses.
-
Storage: Must be stored at 2–4 °C[1].
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Prolonged exposure to ambient air and temperature leads to the volatilization of the cyclooctene ligands and subsequent oxidation of the Rh(I) center to catalytically inactive Rh(III) species.
-
Safety Hazards: Classified as a skin, eye, and respiratory irritant (Hazard Statements: H315, H319, H335). Handle strictly within a fume hood using appropriate PPE (nitrile gloves, safety goggles)[7].
References
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PubChem. Rh(acac)(cyclooctene)2 | C21H36O2Rh | CID 11475716 - Chemical and Physical Properties. National Center for Biotechnology Information. URL:[Link]
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American Elements. Acetylacetonatobis(cyclooctene)rhodium(I). AE Organometallics™. URL:[Link]
- Google Patents (WO2015033261A1).Process for preparing cyclic chiral amines and alcohols by intramolecular catalytic arylation of boronic acid or ester aldehydes and imine substrates.
- Google Patents (US9649625B1).Catalysts and processes for producing aldehydes.
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Technical Guide: Solubility & Handling of Acetylacetonatobis(cyclooctene)rhodium(I)
The following technical guide details the solubility, handling, and application of Acetylacetonatobis(cyclooctene)rhodium(I) .
Part 1: Executive Summary & Compound Profile
Acetylacetonatobis(cyclooctene)rhodium(I) (Rh(acac)(coe)₂) is a specialized organometallic precursor widely utilized in homogeneous catalysis. Unlike its more stable counterpart, Rh(acac)(cod) (cyclooctadiene), the bis(cyclooctene) variant features two monodentate cyclooctene ligands.
These monodentate ligands are significantly more labile than the chelating COD ligand, making Rh(acac)(coe)₂ a superior starting material for synthesizing complex Rh(I) catalysts via ligand exchange (e.g., with phosphines or N-heterocyclic carbenes) under mild conditions. However, this increased lability necessitates stricter control over solvent selection and handling environments to prevent premature decomposition.
Physicochemical Profile[3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Formula | C₂₁H₃₅O₂Rh |
| Molecular Weight | 422.41 g/mol |
| Appearance | Pale-yellow to yellow-brown crystalline solid |
| Coordination Geometry | Square Planar (Rh(I)) |
| Oxidation State | +1 |
| Ligand Lability | High (COE > COD) |
| Air Sensitivity | Moderate (Store under Inert Gas) |
Part 2: Solubility Landscape
The solubility of Rh(acac)(coe)₂ is governed by the lipophilic nature of the cyclooctene rings and the acetylacetonate backbone. It exhibits high solubility in non-polar and moderately polar aprotic solvents but shows limited stability in protic media.
Solvent Compatibility Matrix
The following table categorizes solvents based on solubility capability and chemical compatibility.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Aromatics | Benzene, Toluene | Excellent | Preferred media. Ideal for storage and ligand exchange reactions. High stability. |
| Chlorinated | DCM, Chloroform | High | Dissolves rapidly. Caution: Long-term storage in chlorinated solvents can lead to oxidative addition of C-Cl bonds in some Rh(I) species. Use for immediate analysis/transfer. |
| Ethers | THF, Diethyl Ether | Good to Excellent | Excellent for synthesis. THF coordinates weakly, stabilizing the Rh center during ligand exchange. |
| Alkanes | Pentane, Hexane | Low / Temperature Dependent | Crucial for purification. Soluble in warm alkanes; sparingly soluble in cold (-78°C to -20°C). Used to precipitate/crystallize the complex. |
| Alcohols | Methanol, Ethanol | Poor / Unstable | Avoid. Protic solvents can facilitate solvolysis or hydride formation. Solubility is low, and decomposition risk is high. |
| Ketones | Acetone | Moderate | Usable, but less common than THF/Toluene due to potential for aldol-type side reactions if base is present. |
Mechanistic Insight: The "COE Effect"
The solubility differential between Toluene (High) and Hexane (Low/Moderate) is the primary lever for purification.
-
Dissolution: The lipophilic COE rings interact favorably with aromatic pi-systems (Toluene).
-
Precipitation: While the COE ligands are aliphatic, the rigid square-planar geometry and the polar acac backbone reduce solubility in pure linear alkanes (Hexane/Pentane) at low temperatures, allowing for recrystallization.
Part 3: Experimental Protocols
Protocol A: Preparation of an Inert Stock Solution (Standard 10 mM)
Objective: Create a stable, air-free stock solution of Rh(acac)(coe)₂ in Toluene for catalytic screening. Prerequisites: Schlenk line or Glovebox (Argon/Nitrogen atmosphere).
Workflow Diagram:
Figure 1: Step-by-step workflow for the preparation of an inert Rh(acac)(coe)₂ stock solution.
Detailed Steps:
-
Weighing: In a glovebox, weigh 42.2 mg of Rh(acac)(coe)₂ (0.1 mmol) into a dry 20 mL Schlenk flask.
-
Solvent Prep: Ensure Toluene is anhydrous and degassed (sparged with Ar for 20 min or freeze-pump-thaw cycled).
-
Dissolution: Add 10.0 mL of Toluene via syringe through the septum.
-
Agitation: Swirl gently. The solid should dissolve readily at room temperature, yielding a clear yellow/orange solution.
-
Note: If the solution turns dark brown or black immediately, the precursor may be decomposed (colloidal Rh formation).
-
-
Filtration (Optional): If slight turbidity persists (often from trace hydrolyzed species), filter through a 0.2 µm PTFE syringe filter (hydrophobic) under inert gas flow into a fresh receiver.
-
Storage: Store at -20°C in the dark. Use within 2 weeks for optimal activity.
Protocol B: Solvent Selection Decision Tree
Select the correct solvent based on your downstream application to ensure data integrity and reaction success.
Figure 2: Decision logic for solvent selection based on experimental intent.
Part 4: Stability & Troubleshooting
Ligand Displacement (The "COE" Factor)
The cyclooctene ligands are held more loosely than COD.
-
Risk: In coordinating solvents (like Acetonitrile or DMSO), COE can be displaced without adding a new ligand, leading to the formation of solvent-stabilized species or decomposition.
-
Mitigation: Avoid strongly coordinating solvents (MeCN, DMSO, Pyridine) unless that is the intended reaction pathway.
Oxidative Decomposition
Rh(acac)(coe)₂ is sensitive to oxygen, converting to Rh(III) species or Rh metal (black precipitate).
-
Sign: Solution turns from yellow/orange to dark brown/black.
-
Prevention: Always manipulate under Argon/Nitrogen. Degas all solvents.
Chlorinated Solvent Instability
While soluble in DCM/Chloroform, Rh(I) complexes can undergo oxidative addition of the C-Cl bond over prolonged periods (days), especially under light exposure.
-
Recommendation: Use DCM for rapid analysis (NMR) or transfer, but do not store the stock solution in DCM for >24 hours.
References
-
Sigma-Aldrich. Acetylacetonatobis(cyclooctene)rhodium(I) Product Sheet. (Accessed 2026).[1] Link
-
American Elements. Acetylacetonatobis(cyclooctene)rhodium(I) Properties & Safety. (Accessed 2026).[1] Link
- Van der Ent, A., & Onderdelinden, A. L. (1973). Chlorobis(cyclooctene)rhodium(I) and -iridium(I) complexes. Inorganic Syntheses, 14, 92-95. (Foundational text on Rh-COE precursor handling).
-
PubChem. Compound Summary: Acetylacetonatobis(cyclooctene)rhodium(I).[2] National Library of Medicine. Link
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The Archetype of Catalysis: A Deep Dive into the Structure and Reactivity of Square Planar Rh(I) Acetylacetonate Complexes
Abstract
Rhodium(I) acetylacetonate (acac) complexes, particularly those featuring a square planar geometry, represent a cornerstone of modern organometallic chemistry and homogeneous catalysis. Their unique electronic structure, combined with the versatile acetylacetonate ligand, endows them with remarkable stability and reactivity, making them indispensable precursors for a vast array of catalytic transformations. This in-depth technical guide provides a comprehensive exploration of the core principles governing the structure, synthesis, characterization, and catalytic applications of these pivotal rhodium complexes. We will delve into the nuances of their bonding, the rationale behind synthetic strategies, the power of spectroscopic and crystallographic analysis, and the mechanistic underpinnings of their catalytic prowess in reactions such as hydroformylation, hydrogenation, and carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical class of organometallic compounds.
Introduction: The Significance of Square Planar Rh(I) Complexes
Rhodium, a member of the platinum group metals, exhibits a rich and diverse coordination chemistry. In its +1 oxidation state, rhodium possesses a d⁸ electron configuration, which strongly favors the formation of 16-electron, square planar complexes. This geometric and electronic arrangement is not merely a structural curiosity; it is the very foundation of their catalytic activity. The vacant coordination site perpendicular to the molecular plane renders these complexes coordinatively unsaturated and thus highly susceptible to associative ligand substitution mechanisms, a key step in many catalytic cycles.[1]
The acetylacetonate (acac) ligand, a bidentate monoanionic ligand, plays a crucial role in stabilizing the Rh(I) center. It forms a six-membered chelate ring with the metal, enhancing the complex's overall stability.[2] The delocalized π-system of the acac ligand also influences the electronic properties of the rhodium center, which can be further modulated by the other ligands present in the coordination sphere.[2] The archetypal example, (acetylacetonato)dicarbonylrhodium(I), Rh(acac)(CO)₂, serves as a versatile and widely used catalyst precursor.[3][4]
Synthesis and Electronic Structure: Crafting the Catalytic Core
The synthesis of square planar Rh(I) acetylacetonate complexes is well-established, with several reliable methods available. A common and historically significant approach involves the reaction of a rhodium halide precursor, such as the rhodium carbonyl chloride dimer, [Rh(CO)₂Cl]₂, with an acetylacetonate salt, typically sodium acetylacetonate.[3][4]
Reaction Scheme: [(CO)₂RhCl]₂ + 2 Na(C₅H₇O₂) → 2 Rh(C₅H₇O₂)(CO)₂ + 2 NaCl[3]
An alternative route begins with an aqueous solution of rhodium trichloride (RhCl₃).[3] The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. For industrial applications, processes that minimize chloride impurities are often preferred, as these can be detrimental to certain catalytic processes.[5]
The electronic structure of these d⁸ square planar complexes is key to their reactivity. The d-orbitals of the rhodium atom are split in energy by the ligand field. In a square planar environment, the dₓ²-y² orbital is significantly destabilized due to its direct interaction with the four in-plane ligands, while the d₂² orbital is relatively low in energy. The remaining dxy, dxz, and dyz orbitals are also split, with their relative energies depending on the π-accepting or π-donating properties of the other ligands. This electronic arrangement results in a low-spin d⁸ configuration, with the highest occupied molecular orbital (HOMO) often having significant metal d-character, making the complex nucleophilic and prone to oxidative addition reactions.[6]
Advanced Characterization: Unveiling the Molecular Architecture
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of square planar Rh(I) acetylacetonate complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the bonding of ligands, particularly carbonyl (CO) groups. The stretching frequency of the C≡O bond is highly sensitive to the electronic environment of the metal center. In Rh(I) carbonyl complexes, strong ν(CO) bands are typically observed in the range of 1980-2100 cm⁻¹.[7] For instance, Rh(acac)(CO)₂ exhibits two distinct CO stretching bands due to symmetric and asymmetric stretching modes.[8][9] Upon oxidative addition to form a Rh(III) species, the ν(CO) bands shift to higher frequencies (typically >2050 cm⁻¹), reflecting the decreased back-donation from the more electron-poor Rh(III) center.[7][10] This shift provides a convenient handle for monitoring the progress of catalytic reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the organic ligands in the complex. The chemical shifts and coupling constants of the acetylacetonate protons and carbons can confirm the coordination mode of the ligand.[11][12] More advanced techniques, such as ¹⁰³Rh NMR, can directly probe the rhodium nucleus. However, due to the low gyromagnetic ratio and quadrupolar nature of the ¹⁰³Rh nucleus, these experiments can be challenging.[13] ³¹P NMR is invaluable for characterizing complexes containing phosphine ligands, which are frequently used to modify the steric and electronic properties of the catalyst. The coordination of a phosphine ligand to the rhodium center results in a characteristic downfield shift and a large ¹J(Rh-P) coupling constant.[10]
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive structural characterization of these complexes in the solid state. It confirms the square planar geometry around the rhodium center and provides precise bond lengths and angles.[4][10] For example, the crystal structure of Rh(acac)(CO)₂ reveals a planar molecule with C₂v symmetry.[2][4] Interestingly, in the solid state, these planar molecules can stack, leading to Rh---Rh interactions.[4]
| Complex | Rh-O (Å) | Rh-C (Å) | O-Rh-O Angle (°) | C-Rh-C Angle (°) | Reference |
| Rh(acac)(CO)₂ | ~2.04 | ~1.85 | ~90 | ~90 | [4] |
| [Rh(acac)(CO)(PPh₃)] | ~2.05 | ~1.83 (CO) | ~90 | - | [10] |
Reactivity and Catalytic Applications: The Engine of Chemical Transformation
The reactivity of square planar Rh(I) acetylacetonate complexes is dominated by two key processes: ligand substitution and oxidative addition. These fundamental reactions are the basis for their widespread use as catalyst precursors.
Ligand Substitution Reactions
The 16-electron nature of these complexes makes them susceptible to associative ligand substitution, where an incoming ligand attacks the metal center to form a five-coordinate intermediate, followed by the departure of a leaving group.[14][15] This pathway is in contrast to the dissociative mechanism often observed for 18-electron octahedral complexes. The rate of substitution is influenced by the nature of both the entering and leaving groups, as well as the steric and electronic properties of the other ligands in the complex.[14] A common and synthetically useful reaction is the substitution of one or both carbonyl ligands in Rh(acac)(CO)₂ with other ligands, such as phosphines, to generate a library of catalysts with tailored properties.[3][5]
dot graph Ligand_Substitution { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Rh_acac_CO2 [label="Rh(acac)(CO)₂"]; Intermediate [label="[Rh(acac)(CO)₂(L)]\n(5-coordinate intermediate)"]; Product [label="Rh(acac)(CO)(L) + CO"]; Rh_acac_CO2 -> Intermediate [label="+ L", color="#34A853"]; Intermediate -> Product [label="- CO", color="#EA4335"]; } caption: Associative ligand substitution pathway.
Oxidative Addition
Oxidative addition is a critical step in many catalytic cycles, involving the cleavage of a substrate molecule and its addition to the metal center, with a concomitant increase in the oxidation state and coordination number of the metal. Square planar Rh(I) complexes readily undergo oxidative addition with a variety of substrates, including alkyl halides, H₂, and silanes.[10][16][17] For example, the reaction of [Rh(acac)(CO)(PPh₃)] with methyl iodide has been studied in detail and proceeds via an Sₙ2-type nucleophilic attack of the electron-rich Rh(I) center on the methyl iodide.[16]
dot graph Oxidative_Addition { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RhI_complex [label="[Rh(I)(acac)(CO)(L)]"]; Transition_State [label="[Rh(I)---CH₃---I]‡"]; RhIII_complex [label="[Rh(III)(acac)(CO)(L)(CH₃)(I)]"]; RhI_complex -> Transition_State [label="+ CH₃I", color="#4285F4"]; Transition_State -> RhIII_complex [color="#4285F4"]; } caption: Oxidative addition of methyl iodide to a Rh(I) complex.
Catalytic Applications
The rich reactivity of square planar Rh(I) acetylacetonate complexes makes them exceptional catalyst precursors for a wide range of important organic transformations.[3][18]
-
Hydroformylation: This is one of the largest industrial applications of homogeneous catalysis, involving the addition of carbon monoxide and hydrogen (syngas) to an alkene to produce an aldehyde. Rh(acac)(CO)₂ is a common precursor for hydroformylation catalysts, often used in conjunction with phosphine ligands to control selectivity.[3][18][19][20][21]
-
Hydrogenation: Rh(I) complexes are highly active catalysts for the hydrogenation of a variety of unsaturated functional groups, including alkenes, alkynes, and ketones.[3]
-
Carbon-Carbon Bond Formation: These complexes catalyze a variety of C-C bond-forming reactions, such as the conjugate addition of boronic acids to enones and the 1,4-addition of terminal alkynes to vinyl ketones.[3][22]
-
C-H Activation: More recently, Rh(I) acetylacetonate derivatives have been explored as catalysts for C-H activation, a powerful strategy for the direct functionalization of unactivated C-H bonds.[2][3]
Experimental Protocols
Synthesis of (Acetylacetonato)dicarbonylrhodium(I) [Rh(acac)(CO)₂]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Acetylacetone (acacH)
-
Potassium carbonate (K₂CO₃)
-
Carbon monoxide (CO) gas
-
Methanol
-
Diethyl ether
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve RhCl₃·3H₂O in methanol.
-
Add acetylacetone to the solution.
-
Bubble carbon monoxide gas through the solution while stirring.
-
Slowly add a solution of potassium carbonate in water to the reaction mixture.
-
Continue to stir the mixture under a CO atmosphere at room temperature for several hours.
-
The product, Rh(acac)(CO)₂, will precipitate as a green solid.
-
Collect the solid by filtration, wash with water and then with diethyl ether.
-
Dry the product under vacuum.
Note: This is a general procedure, and specific reaction conditions may vary. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
Square planar Rh(I) acetylacetonate complexes are a mature yet continuously evolving class of compounds. Their fundamental structural and electronic properties provide a robust platform for the design of highly active and selective catalysts. While their role in established industrial processes like hydroformylation is well-entrenched, ongoing research continues to uncover new applications in areas such as C-H functionalization, asymmetric catalysis, and the synthesis of complex molecules for drug discovery and materials science. The interplay of ligand design, mechanistic understanding, and advanced characterization techniques will undoubtedly continue to drive innovation in this exciting field, ensuring that these remarkable rhodium complexes remain at the forefront of chemical synthesis for years to come.
References
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- ACS Publications. (2003). Gas-Phase Ligand Exchange in a Square-Planar Rhodium(I) Complex Proceeding by Dissociative Exchange: ESI FT-ICR MS and DFT Evidence. Organometallics.
- Wikipedia. (n.d.). Metal acetylacetonates.
- Sigma-Aldrich. (n.d.). (Acetylacetonato)dicarbonylrhodium(I) 98 14874-82-9.
- Wikipedia. (n.d.). Dicarbonyl(acetylacetonato)rhodium(I).
- ResearchGate. (n.d.). Synthesis, Characterization, and Reactivity of Rhodium(I) Acetylacetonato Complexes Containing Pyridinecarboxaldimine Ligands.
- Dalton Transactions. (2010). Steric vs. electronic anomaly observed from iodomethane oxidative addition to tertiary phosphine modified rhodium(i) acetylacetonato complexes follow.
- Google Patents. (n.d.). CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method.
- Dalton Transactions. (n.d.). Methyl iodide oxidative addition to [Rh(acac)(CO)(PPh3)]: an experimental and theoretical study of the stereochemistry of the products and the reaction mechanism.
- Indian Academy of Sciences. (n.d.). Rhodium(III) complexes containing acetylacetonate and mono- or bidentate ligands.
- Synthesis with Catalysts. (n.d.). (Acetylacetonato) dicarbonylrhodium(I).
- Wikidata. (2024). Dicarbonyl(acetylacetonato)rhodium(I).
- ResearchGate. (n.d.). Molecular structures of (a) dicarbonyl(acetylacetonato)rhodium(I) (DAR), (b) iron(0).
- ResearchGate. (n.d.). Molecular structures of (a) dicarbonyl(acetylacetonato)rhodium(I) (DAR), (b) iron(0).
- Indian Academy of Sciences. (n.d.). Catalyst Systems Derived from Transition Metal Acetylacetonates for the Hydrogenation of Aromatics.
- Sigma-Aldrich. (n.d.). Rhodium(III) acetylacetonate 97 14284-92-5.
- Semantic Scholar. (2009). Hydroxyapatite-supported Rh(CO)2(acac) (acac = acetylacetonate): Structure characterization and catalysis for 1-hexene hydroformylation.
- JEOL. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes.
- University of Liverpool. (2019). Lecture 14 – Square Planar Complexes.
- JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes.
- PMC. (n.d.). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations.
- PMC. (n.d.). Rh(I) Complexes in Catalysis: A Five-Year Trend.
- PMC. (n.d.). Understanding the role of supported Rh atoms and clusters during hydroformylation and CO hydrogenation reactions with in situ/operando XAS and DRIFT spectroscopy.
- ACS Omega. (2022). Oxidative Addition of Water to Ir(I) Complexes Bearing a Pincer-Type Silyl Ligand.
- PMC - NIH. (n.d.). 1H-enhanced 103Rh NMR spectroscopy and relaxometry of 103Rh(acac)3 in solution.
- Journal of Molecular Catalysis A: Chemical. (n.d.). Journal of Molecular Catalysis A: Chemical.
- Chemical Science Review and Letters. (n.d.). Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M.
- ResearchGate. (n.d.). Synthesis, characterisation and molecular structure of [Rh(COE) 2(acac)] (COE=cyclooctene, η 2-C 8H 14), an important starting material for the preparation of rhodium catalyst precursors.
- ResearchGate. (2025). Oxidative addition of methyl iodide to [Rh(CO)2I]2: Synthesis, structure and reactivity of neutral rhodium acetyl complexes, [Rh(CO)(NCR)(COMe)I2]2.
- econtent.in. (n.d.). Substitution Reactions of Square Planar Complexes.
- ResearchGate. (2025). Hydroformylation-hydrogenation and Hydroformylation-acetalization reactions catalyzed by complexes containing ruthenium II and III.
- MDPI. (2024). Syntheses, Structures, and Properties of Mono- and Dinuclear Acetylacetonato Ruthenium(III) Complexes with Chlorido or Thiocyanato Ligands.
- Journal of Organometallic Chemistry. (n.d.). Ligand substitution reactions in new square-planar iridium, rhodium and platinum complexes containing a potentially terdentate C,N,N′ ligand system; crystal structure of [Ir{C6H4CH2N(Me)CH2CH2NMe2-2-C,N,N′}(cod)](cod = cycloocta-1,5-diene).
- Inorganic Chemistry. (n.d.). Electronic Structures of Square-Planar Complexes.
- Hooghly Women's College. (n.d.). 1. Mechanism of ligand substitution for square planar complexes 2. Berry Pseudorotation 3. The trans-effect.
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A Comparative Analysis of Rh(acac)(coe)₂ and Rh(acac)(cod) as Catalyst Precursors in Homogeneous Catalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the field of rhodium-catalyzed homogeneous catalysis, the choice of the precursor complex is a critical decision that dictates reaction kinetics, catalyst activation conditions, and overall efficiency. Among the most versatile Rh(I) precursors are those containing the acetylacetonate (acac) ancillary ligand, prized for its stabilizing effect and electronic properties. This guide provides a detailed comparative analysis of two such widely used precursors: (Acetylacetonato)bis(cyclooctene)rhodium(I), denoted as Rh(acac)(coe)₂, and (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I), or Rh(acac)(cod). While structurally similar, the fundamental difference in their olefin ligands—two monodentate cyclooctene (coe) ligands versus one bidentate 1,5-cyclooctadiene (cod) ligand—imparts dramatically different characteristics. This guide elucidates these differences in terms of molecular structure, stability, reactivity, and practical application, providing researchers with the field-proven insights necessary to select the optimal precursor for their specific catalytic transformations.
Introduction: The Central Role of the Precursor in Catalysis
Rhodium(I) complexes are cornerstones of modern synthetic chemistry, enabling a vast array of transformations including hydrogenation, hydroformylation, hydroboration, and carbon-carbon bond formation.[1][2] The term "precatalyst" or "catalyst precursor" refers to a stable, well-defined complex that is converted in situ into the catalytically active species through ligand exchange.[1][3] The ideal precursor is air-stable for ease of handling, yet allows for facile and predictable activation under reaction conditions.
Rh(acac)(coe)₂ and Rh(acac)(cod) are two premier, halide-free precursors that fit this role. They share the same Rh(I) metal center and the same bidentate, monoanionic acetylacetonate (acac) ligand. Their divergence lies entirely in the nature of their coordinated olefin ligands, a distinction that has profound consequences for their utility. This guide will dissect these consequences to provide a clear rationale for experimental design.
Molecular Structure and Ligand Properties
The reactivity of these complexes is a direct function of their molecular architecture. Both complexes adopt a square planar geometry, typical for d⁸ Rh(I) centers.[4][5]
The Common Anchor: The [Rh(acac)] Fragment
The acetylacetonate (acac) ligand is a bidentate, monoanionic ligand that coordinates to the rhodium center through its two oxygen atoms. This chelation forms a stable six-membered ring, which anchors the complex and provides thermal stability. The delocalized π-system of the acac ligand also influences the electronic properties of the rhodium center.
The Olefin Ligands: A Dichotomy of Lability
-
(Acetylacetonato)bis(cyclooctene)rhodium(I) - Rh(acac)(coe)₂: This complex features two separate, monodentate cis-cyclooctene (coe) ligands occupying two coordination sites.[4] Being monodentate, these ligands are relatively weakly bound and are not sterically or electronically coupled. This structural feature is the primary reason for the high lability and reactivity of the complex.
-
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) - Rh(acac)(cod): In contrast, this complex contains a single 1,5-cyclooctadiene (cod) ligand that acts as a bidentate, chelating ligand.[2] The two double bonds of the cod molecule coordinate to the rhodium center, occupying two adjacent sites. This chelation results in a significant thermodynamic stabilization known as the "chelate effect," making the cod ligand much less labile than the two independent coe ligands.[6][7]
Caption: Comparative workflow for catalyst activation.
Applications in Homogeneous Catalysis: A Guided Selection
The choice between Rh(acac)(coe)₂ and Rh(acac)(cod) is a strategic one based on the required reaction conditions.
Rh(acac)(coe)₂: The Precursor for Mild and Rapid Transformations
The high lability of the coe ligands makes this complex the precursor of choice when catalyst activation must occur at or below ambient temperature.
-
Hydroboration and Diboration: Rh(acac)(coe)₂ is an effective precursor for the hydroboration of vinylarenes and the diboration of alkynes, where reactions are often conducted at room temperature to ensure high selectivity. [4]* Conjugate Additions: It is widely used to generate catalysts for the 1,4-conjugate addition of organoboron reagents (e.g., arylboronic acids) to α,β-unsaturated carbonyl compounds. The mild activation preserves the integrity of the sensitive boronic acids. [4]* C-H Activation: The synthesis of cyclometalated rhodium complexes via C-H activation can be efficiently initiated from Rh(acac)(coe)₂, which provides a vacant coordination site under mild thermal conditions. [4]
Rh(acac)(cod): The Robust and Versatile Workhorse
The enhanced stability of Rh(acac)(cod) makes it a reliable and versatile precursor for a broader range of applications, particularly those requiring higher temperatures.
-
Hydrogenation: It is a common precursor for both symmetric and asymmetric hydrogenation reactions. [2]The cod ligand can be displaced by hydrogen and a chiral phosphine ligand to generate the active catalyst, often requiring moderate pressure and temperature.
-
Hydroformylation: Rh(acac)(cod) can serve as a precursor in hydroformylation catalysis, although complexes like Rh(acac)(CO)₂ are more direct. [2]Its stability is advantageous under the typical high-pressure syngas (CO/H₂) conditions.
-
Synthesis of Cationic Complexes: Rh(acac)(cod) is a key starting material for preparing cationic [Rh(cod)(L)₂]⁺ complexes, which are themselves important catalyst precursors. [8]The reaction involves the protonation and removal of the acac ligand, followed by coordination of other ligands.
Experimental Protocols
The following protocols are illustrative and should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol: Synthesis of Rh(acac)(coe)₂
This procedure is adapted from literature methods and involves the reaction of the chloro-bridged dimer [Rh(coe)₂Cl]₂ with sodium acetylacetonate. [4]
-
Preparation: In a Schlenk flask, suspend [Rh(coe)₂Cl]₂ (1.0 eq) in dry, degassed tetrahydrofuran (THF).
-
Reagent Addition: In a separate flask, dissolve sodium acetylacetonate (Na(acac)) (2.2 eq) in THF.
-
Reaction: Add the Na(acac) solution dropwise to the rhodium suspension at room temperature with vigorous stirring.
-
Workup: The reaction mixture typically turns from orange to a clearer yellow. Stir for 2-4 hours. The byproduct, NaCl, will precipitate. Filter the mixture through a pad of Celite to remove the salt.
-
Isolation: Remove the THF solvent under reduced pressure. The resulting yellow-orange solid is Rh(acac)(coe)₂, which should be stored under an inert atmosphere. Due to its lability, it is often generated and used in situ without isolation. [4]
Protocol: Synthesis of Rh(acac)(cod)
This standard procedure involves the reaction of [Rh(cod)Cl]₂ with a base and acetylacetone.
-
Preparation: Suspend [Rh(cod)Cl]₂ (1.0 eq) in diethyl ether or THF.
-
Reagent Addition: Add acetylacetone (2.2 eq) to the suspension, followed by the dropwise addition of a suitable base (e.g., a solution of KOH or Na₂CO₃) with strong stirring.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A bright yellow precipitate of Rh(acac)(cod) will form.
-
Isolation: Collect the solid by filtration, wash with water and then a small amount of cold ethanol or pentane to remove impurities.
-
Purification: Dry the yellow crystalline solid under vacuum. The product is typically of high purity and can be stored in air for extended periods. [2]
Protocol: Comparative Ligand Substitution Monitored by ³¹P NMR
This experiment directly visualizes the reactivity difference.
-
Sample Preparation: Prepare two separate NMR tubes under an inert atmosphere.
-
Tube A: Dissolve Rh(acac)(coe)₂ (1.0 eq) in a deuterated solvent (e.g., C₆D₆ or CD₂Cl₂).
-
Tube B: Dissolve Rh(acac)(cod) (1.0 eq) in the same deuterated solvent.
-
-
Initial Spectra: Acquire a baseline ³¹P NMR spectrum for each tube (it should be empty).
-
Ligand Addition: To each tube, add triphenylphosphine (PPh₃) (2.1 eq).
-
Analysis at Room Temperature: Immediately acquire ³¹P NMR spectra for both tubes.
-
Expected Result (Tube A): The spectrum will show rapid consumption of free PPh₃ (δ ≈ -5 ppm) and the appearance of new signals corresponding to coordinated phosphine in a complex like [Rh(acac)(PPh₃)₂].
-
Expected Result (Tube B): The spectrum will show predominantly the signal for free PPh₃, with little to no evidence of coordination, indicating no reaction has occurred.
-
-
Analysis with Heating (Tube B): Gently warm Tube B in the NMR probe (e.g., to 50-60 °C) and acquire spectra periodically. The signal for free PPh₃ should gradually decrease as signals for the coordinated complex appear, demonstrating the thermal requirement for ligand exchange.
Conclusion
The choice between Rh(acac)(coe)₂ and Rh(acac)(cod) is a classic example of how subtle changes in ligand architecture can be leveraged for precise control over a catalytic process.
-
Rh(acac)(coe)₂ is the precursor of choice for high reactivity and mild conditions . Its labile cyclooctene ligands allow for rapid catalyst formation at or below room temperature, making it ideal for sensitive substrates and high-throughput screening.
-
Rh(acac)(cod) is the preferred precursor for stability, robustness, and versatility . The chelate effect of the cyclooctadiene ligand provides superior thermal and atmospheric stability, making it a reliable workhorse for a wide range of transformations, including those that require more forcing conditions.
By understanding the fundamental principles of ligand lability and the chelate effect, researchers and drug development professionals can make an informed and rational choice, optimizing their synthetic routes and unlocking new catalytic potential.
References
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Oro, L. A., et al. (1982). Synthesis of Rhodium, Iridium, and Palladium Tetranuclear Complexes Directed by 2,6-Dimercaptopyridine. X-ray Crystal Structure of [Rh4(μ-PyS2)2(cod)4] (cod = 1,5-Cyclooctadiene). Inorganic Chemistry, 21(10), 3872–3877. [Link]
-
Cámpora, J., et al. (2008). Synthesis, Characterization, and Reactivity of Rhodium(I) Acetylacetonato Complexes Containing Pyridinecarboxaldimine Ligands. Inorganic Chemistry, 47(19), 8898–8909. [Link]
-
Al-Masri, M., et al. (2004). Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors. Inorganica Chimica Acta, 357(1), 223-227. [Link]
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Uemura, K., et al. (2023). Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene). Inorganic Chemistry, 62(6), 2535–2543. [Link]
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ResearchGate. (n.d.). ³¹P{¹H} NMR spectra of [Rh(acac)(CO)2] (2.5 mM) and alkanox (7.5 mM) in... [Link]
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ResearchGate. (n.d.). a) top: ¹H‐NMR spectrum of [Rh(acac)(CO)2]/PPh3 in toluene‐d8 measured under 80 bar CO/H2 (1... [Link]
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Varshavsky, Y. S., et al. (2018). 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state. Journal of Organometallic Chemistry, 874, 70-73. [Link]
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Wikipedia. (n.d.). Dicarbonyl(acetylacetonato)rhodium(I). Retrieved from [Link]
- Google Patents. (n.d.).
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Johnson Matthey. (n.d.). Rh 95 rhodium acetylacetonato 15 cyclooctadiene. Retrieved from [Link]
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NIST. (n.d.). Rh(acac)(cod). NIST Chemistry WebBook. [Link]
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LookChem. (n.d.). Rh(acac)(coe)2. Retrieved from [Link]
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PubChem. (n.d.). Rh(acac)(cyclooctene)2. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of crystalline [Rh(Acac) (CO) 2 ]: A contribution to the discussion on [Rh(Acac) (CO) 2 ] molecular structure in the solid state. [Link]
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ResearchGate. (n.d.). (A) ¹H–¹⁰³Rh BRAIN-CP spectra of Rh(cod)(acac) acquired at 21.1 T,... [Link]
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Wikipedia. (n.d.). Rhodium(II) acetate. Retrieved from [Link]
-
F. A. Cotton, et al. (1983). Exchange reactions of acetate ligands and electrophilic rhodium–carbon bond activation in orthometallated rhodium(II) compounds with trifluoroacetic acid. Journal of the Chemical Society, Dalton Transactions, (11), 2381-2385. [Link]
-
Uemura, K., et al. (2023). Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene). Inorganic Chemistry, 62(6), 2535-2543. [Link]
-
Harris, T.V., et al. (2022). 1H-enhanced 103Rh NMR spectroscopy and relaxometry of 103Rh(acac)3 in solution. Magnetic Resonance, 3(1), 1-14. [Link]
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Eisenberg, R., et al. (1983). H/D Exchange in the Reaction of D2 with Bis(triphenylphosphite) (acetylacetonato)rhodium(I), Rh(P(OPh)3)2 (acac). DTIC. [Link]
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Glorius, F., et al. (2018). Rh(CAAC)-Catalyzed Arene Hydrogenation: Evidence for Nanocatalysis and Sterically Controlled Site-Selective Hydrogenation. ACS Catalysis, 8(8), 7298-7304. [Link]
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Clark, J. (n.d.). Ligand Exchange Reactions. Chemguide. [Link]
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JEOL. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Retrieved from [Link]
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Schurko, R. W., et al. (2024). Structure and bonding in rhodium coordination compounds: a 103 Rh solid-state NMR and relativistic DFT study. Chemical Science, 15(2), 488-503. [Link]
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Itami, K., et al. (2024). Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. ChemRxiv. [Link]
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Evans, P. A., & Robinson, J. E. (2007). Features and applications of [Rh(CO)2Cl]2-catalyzed alkylations of unsymmetrical allylic substrates. The Journal of organic chemistry, 72(24), 9250-9257. [Link]
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YouTube. (2020). Ligand Exchange Reactions. [Link]
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Navigating the Catalytic Landscape: A Technical Guide to Acetylacetonatobis(cyclooctene)rhodium(I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Acetylacetonatobis(cyclooctene)rhodium(I), a versatile and widely utilized catalyst precursor in organic synthesis. From its fundamental properties and synthesis to its diverse applications and handling, this document serves as a comprehensive resource for researchers leveraging the power of rhodium catalysis in their work.
Core Characteristics and Supplier Landscape
Acetylacetonatobis(cyclooctene)rhodium(I), with the chemical formula Rh(acac)(C₈H₁₄)₂, is a yellow, air-sensitive powder.[1][2] Its utility as a catalyst precursor stems from the lability of the cyclooctene (COE) ligands, which are readily displaced by other ligands or substrates, allowing for the in-situ generation of catalytically active species.
Table 1: Key Properties of Acetylacetonatobis(cyclooctene)rhodium(I)
| Property | Value |
| CAS Number | 34767-55-0 |
| Molecular Formula | C₂₁H₃₅O₂Rh |
| Molecular Weight | 422.41 g/mol [2] |
| Appearance | Yellow powder[1] |
| Melting Point | 138-140 °C[1] |
| Solubility | Soluble in many organic solvents |
| Storage Temperature | 2-8 °C, under inert atmosphere[1] |
A variety of chemical suppliers offer Acetylacetonatobis(cyclooctene)rhodium(I), with pricing dependent on purity and quantity. Researchers should consult with suppliers to obtain current pricing and availability.
Table 2: Prominent Suppliers of Acetylacetonatobis(cyclooctene)rhodium(I)
| Supplier | Purity | Available Quantities |
| American Elements | ≥97% | Research and bulk quantities[1] |
| Strem Chemicals | min. 97% | 100mg, 500mg, 2g[2] |
| Sigma-Aldrich | Reagent Grade | Inquire for availability |
| Aspira Chemical | Rh 24.6% | 100mg and bulk |
| Accela ChemBio | ≥95% | 0.25g and bulk |
Synthesis and Characterization
The synthesis of Acetylacetonatobis(cyclooctene)rhodium(I) is typically achieved through the reaction of the chloro-bridged dimer, chlorobis(cyclooctene)rhodium(I) dimer ([Rh(COE)₂Cl]₂), with sodium acetylacetonate (Na(acac)). This procedure avoids the use of toxic thallium salts, which were employed in earlier synthetic routes.[3]
Experimental Protocol: Synthesis of Acetylacetonatobis(cyclooctene)rhodium(I) [3]
-
Starting Materials: Chlorobis(cyclooctene)rhodium(I) dimer ([Rh(COE)₂Cl]₂) and sodium acetylacetonate (Na(acac)).
-
Solvent: A suitable inert solvent such as diethyl ether or tetrahydrofuran (THF).
-
Procedure: a. Suspend [Rh(COE)₂Cl]₂ in the chosen inert solvent under an inert atmosphere (e.g., argon or nitrogen). b. Add a solution or suspension of Na(acac) to the rhodium complex mixture. c. Stir the reaction mixture at room temperature for a specified period to allow for complete reaction. d. Filter the resulting mixture to remove the sodium chloride byproduct. e. Remove the solvent from the filtrate under reduced pressure to yield the crude product. f. Recrystallize the crude product from a suitable solvent system (e.g., hexane) to obtain pure, yellow crystals of Rh(acac)(COE)₂.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the acetylacetonate ligand (methyl and methine protons) and the cyclooctene ligands (olefinic and aliphatic protons).
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl and methyl carbons of the acetylacetonate ligand, as well as the olefinic and aliphatic carbons of the cyclooctene ligands.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic vibrational bands for the C=O and C=C bonds of the acetylacetonate ligand, as well as the C=C stretching frequency of the coordinated cyclooctene ligands. The formation of hydrogen-bonded complexes with water can be studied using matrix isolation IR spectroscopy.[4]
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the complex.[3]
Catalytic Applications and Mechanistic Insights
Acetylacetonatobis(cyclooctene)rhodium(I) is a versatile precatalyst for a wide range of organic transformations. The weakly bound cyclooctene ligands are easily displaced, allowing for the coordination of substrates and other ligands to the rhodium center, which is the initiating step in many catalytic cycles.
Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the enantioselective reduction of prochiral olefins to produce chiral molecules.[5][6] While this specific complex is not always the direct catalyst, it serves as an excellent precursor for generating the active catalytic species in situ by the addition of a chiral phosphine ligand.
Workflow for Asymmetric Hydrogenation:
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oxidation state of rhodium in acetylacetonatobis(cyclooctene) complex
An In-Depth Technical Guide to the Oxidation State and Electronic Structure of Acetylacetonatobis(cyclooctene)rhodium(I)
Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Abstract
Acetylacetonatobis(cyclooctene)rhodium(I), commonly abbreviated as Rh(acac)(coe)₂, is a cornerstone organometallic complex, serving as a vital catalyst precursor in a multitude of synthetic transformations. Its efficacy is intrinsically linked to the electronic properties of the central rhodium atom. This guide provides an in-depth analysis of the rhodium center, definitively establishing its +1 oxidation state through a systematic examination of its ligand framework. We will explore the nature of the acetylacetonate (acac) and cyclooctene (coe) ligands, perform formal oxidation state and electron counting calculations, and contextualize these findings within the broader landscape of rhodium-catalyzed reactions. This document serves as a fundamental reference for any researcher employing this versatile rhodium precursor.
Introduction: The Significance of Rhodium Precursors in Modern Catalysis
Rhodium complexes are indispensable tools in homogeneous catalysis, enabling critical chemical transformations such as hydroformylation, hydrogenation, and C-H bond activation.[1][2] The reactivity and selectivity of these catalysts are governed by the oxidation state, coordination number, and ligand environment of the rhodium center. Among the most widely used and versatile catalyst precursors is Acetylacetonatobis(cyclooctene)rhodium(I), or Rh(acac)(coe)₂.[3][4] Its utility stems from its moderate stability and, most importantly, the labile nature of the cyclooctene ligands, which are readily displaced to generate a catalytically active species.
Ligand Field Analysis and Oxidation State Determination
The formal oxidation state of a central metal in a coordination complex is determined by the charges of its surrounding ligands and the overall charge of the complex. The Rh(acac)(coe)₂ complex is a neutral molecule, meaning its overall charge is zero. To find the rhodium's oxidation state, we must first dissect the charges of its constituent ligands.
The Acetylacetonate (acac) Ligand: A Monoanionic Bidentate Anchor
The acetylacetonate ligand is the conjugate base of acetylacetone. It exists in a resonance-stabilized enolate form, which acts as a bidentate, monoanionic ligand.[5][6] The negative charge is delocalized over the two oxygen atoms, which both coordinate to the metal center to form a stable six-membered chelate ring.[7][8] This chelation effect provides thermodynamic stability to the complex. For the purpose of oxidation state calculation, the acetylacetonate ligand (acac) is assigned a formal charge of -1 .
The Cyclooctene (coe) Ligand: A Neutral π-Donor
Cyclooctene is a simple olefin that coordinates to the rhodium center through the π-electrons of its double bond (η²-coordination).[9] As a ligand, it is a neutral molecule. Therefore, for oxidation state calculation, each cyclooctene (coe) ligand carries a formal charge of 0 . The defining characteristic of the coe ligands in this complex is their lability. They are weakly bound and can be easily substituted by other ligands, such as phosphines or the substrates of a catalytic reaction, which is the key to the complex's function as a precursor.[1]
Formal Oxidation State Calculation
With the ligand charges established, we can calculate the oxidation state of rhodium (Rh). The sum of the oxidation state of the metal and the charges of the ligands must equal the overall charge of the complex.
-
Overall charge of Rh(acac)(coe)₂ = 0
-
Charge of one acetylacetonate (acac) ligand = -1
-
Charge of two cyclooctene (coe) ligands = 2 × 0 = 0
Let 'X' be the oxidation state of Rhodium: X + (-1) + (0) = 0 X = +1
Thus, the formal oxidation state of rhodium in this complex is +1 . This is reflected in its systematic name: Acetylacetonatobis(cyclooctene)rhodium(I).[10][11][12]
Diagram 1: Logical Flow for Oxidation State Determination This diagram illustrates the step-by-step logic for assigning the Rh(I) oxidation state based on ligand analysis.
Caption: Workflow for determining the oxidation state of rhodium.
Table 1: Summary of Ligand Properties for Oxidation State Calculation
| Ligand | Abbreviation | Type | Formal Charge | Electron Donor Class |
| Acetylacetonate | acac | Bidentate, Monoanionic | -1 | L-X |
| Cyclooctene | coe | Monodentate, Neutral | 0 | L |
Electron Counting: The 16-Electron Rule in Action
Beyond the oxidation state, the total valence electron count around the metal center is crucial for understanding the complex's stability and reactivity. For d-block transition metals, the 18-electron rule is a useful guideline, though stable complexes with 16 electrons are also very common, particularly for square planar d⁸ metals.
Using the neutral ligand model for electron counting:
-
Rhodium (Group 9) : In the +1 oxidation state, Rh(I) has 9 - 1 = 8 valence d-electrons.
-
Acetylacetonate (acac⁻) : As a monoanionic, bidentate ligand, it is considered a 4-electron donor.
-
Cyclooctene (coe) : As a neutral olefin, each is a 2-electron donor.
Total Electron Count: 8 (from Rh(I)) + 4 (from acac) + 2 × 2 (from coe) = 16 electrons .
A 16-electron count is characteristic of stable, square-planar d⁸ metal complexes, such as those of Rh(I), Ir(I), Pd(II), and Pt(II).[13] These complexes are often coordinatively unsaturated, meaning they have an empty coordination site or can easily generate one, which is a prerequisite for catalytic activity.
Experimental Validation and Protocol
The theoretical assignment of the Rh(I) oxidation state is firmly supported by extensive experimental data. The synthesis and characterization of Rh(acac)(coe)₂ provide tangible proof of its structure and, by extension, its electronic configuration.
Synthesis Protocol: A Self-Validating System
The synthesis of Rh(acac)(coe)₂ typically involves the reaction of a Rh(I) precursor, chlorobis(cyclooctene)rhodium(I) dimer, with an acetylacetonate salt.[3] The fact that a stable Rh(I) starting material cleanly converts to the product with no external redox agents is strong evidence that the rhodium oxidation state is preserved.
Step-by-Step Synthesis of Rh(acac)(coe)₂
-
Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve chlorobis(cyclooctene)rhodium(I) dimer, [Rh(coe)₂(μ-Cl)]₂, in a suitable anhydrous solvent such as acetone or THF.
-
Reagent Addition: In a separate flask, dissolve a slight molar excess (e.g., 1.05 equivalents per Rh atom) of sodium acetylacetonate, Na(acac), in the same anhydrous solvent.
-
Reaction: Slowly add the Na(acac) solution to the stirring rhodium precursor solution at room temperature. A precipitate of sodium chloride (NaCl) will form almost immediately.
-
Completion: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Isolation: Filter the mixture through a pad of Celite or a similar filter aid to remove the NaCl precipitate.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting yellow-brown solid can be further purified by recrystallization from a solvent mixture like hexane/ether to yield pure Rh(acac)(coe)₂.
Diagram 2: Experimental Workflow for Synthesis
Caption: Simplified workflow for the synthesis of Rh(acac)(coe)₂.
Structural Characterization
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure. Studies have confirmed an approximately square-planar geometry around the rhodium atom, with the two oxygen atoms of the acac ligand and the centers of the two C=C bonds of the coe ligands occupying the four coordination sites.[3] This geometry is highly characteristic of 16-electron d⁸ metal centers like Rh(I).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the presence and ratio of both ligand types. The chemical shifts of the olefinic protons and carbons of the coe ligands are shifted upfield upon coordination to the electron-rich Rh(I) center, a hallmark of metal-olefin π-complexes.
-
Infrared (IR) Spectroscopy: The C=O and C=C stretching frequencies of the acac ligand in the complex appear at lower wavenumbers compared to free acetylacetone, which is indicative of O,O'-coordination and charge delocalization within the chelate ring.[5]
Conclusion: An Ideal 16-Electron Rh(I) Precursor
The Rh(I), d⁸, 16-electron configuration makes Rh(acac)(coe)₂ a superb catalyst precursor. It is poised for reactivity, readily undergoing ligand substitution at the labile cyclooctene sites or oxidative addition, a key elementary step in many catalytic cycles where the rhodium center cycles between Rh(I) and Rh(III) states. A firm grasp of this fundamental electronic structure is the first and most critical step for any scientist aiming to harness the vast synthetic potential of this important organometallic complex.
References
-
ResearchGate. (n.d.). Chlorobis(Cyclooctene)Rhodium(I) and–Iridium(I) Complexes. Retrieved from [Link]
-
American Elements. (n.d.). Acetylacetonatobis(cyclooctene)rhodium(I). Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorobis(cyclooctene)rhodium dimer. Retrieved from [Link]
-
PubChem. (n.d.). Rh(acac)(cyclooctene)2. Retrieved from [Link]
-
SciSpace. (n.d.). Exploring Rhodium(I) Complexes [RhCl(COD)(PR3)] (COD = 1,5-Cyclooctadiene) as Catalysts for Nitrile Hydration Reactions in Water. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal acetylacetonates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand field-actuated redox-activity of acetylacetonate. Retrieved from [Link]
-
IntechOpen. (2021). Chapter 2: Basic Concepts Relating to Organometallic Complexes. Retrieved from [Link]
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Wikipedia. (n.d.). Dicarbonyl(acetylacetonato)rhodium(I). Retrieved from [Link]
-
Organometallic Chemistry of Transition Elements. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Reactivity of Rhodium(I) Acetylacetonato Complexes Containing Pyridinecarboxaldimine Ligands. Retrieved from [Link]
-
Grokipedia. (n.d.). Chlorobis(cyclooctene)rhodium dimer. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible binding sites of acetylacetone ligand to the metal ion. Retrieved from [Link]
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The Creative Chemist. (n.d.). Experiment 10: Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.19: Electron Counting and the 18 Electron Rule. Retrieved from [Link]
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Brainly. (2024). [FREE] Acetylacetonato is not on the list. Based on your knowledge of the ligand's structure and coordinating. Retrieved from [Link]
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Methodological & Application
Application Note: Scalable and Thallium-Free Synthesis of Acetylacetonatobis(cyclooctene)rhodium(I) [Rh(acac)(coe)₂]
Executive Summary
Acetylacetonatobis(cyclooctene)rhodium(I), commonly abbreviated as Rh(acac)(coe)₂, is a highly versatile Rh(I) precursor widely utilized in homogeneous catalysis, including hydroboration, diboration, and the asymmetric addition of arylboronic acids to imines and aldehydes. The extreme lability of the cyclooctene (coe) ligands allows for facile displacement by phosphines, N-heterocyclic carbenes (NHCs), and other strongly coordinating ligands to generate active catalytic species in situ.
This application note details a robust, self-validating, and thallium-free protocol for the synthesis of Rh(acac)(coe)₂ from the chloro-bridged dimer [Rh(Cl)(coe)₂]₂ ()[1]. By leveraging sodium acetylacetonate [Na(acac)] as a safer alternative to historically used thallium salts ()[2], this workflow ensures high yields while strictly adhering to modern environmental, health, and safety (EHS) standards.
Mechanistic Rationale & Experimental Design
The synthesis of Rh(acac)(coe)₂ proceeds via a ligand metathesis reaction. The starting material, [Rh(Cl)(coe)₂]₂, features a thermodynamically stable bridging chloride network. To cleave this dimer and install the bidentate acetylacetonate (acac) ligand, a strong thermodynamic driving force is required.
-
The Shift from Thallium to Sodium Salts: Historically, thallium(I) acetylacetonate [Tl(acac)] was employed because the resulting byproduct, TlCl, is exceptionally insoluble in organic solvents, driving the equilibrium forward. However, due to the extreme toxicity of thallium compounds, this route poses severe occupational health risks.
-
Causality of Solvent and Reagent Selection: Burke et al. demonstrated that Na(acac) serves as a highly effective and safe substitute[2]. The causality behind this choice lies in the differential solubility of the salts in tetrahydrofuran (THF). While Na(acac) exhibits sufficient partial solubility in THF to react with the rhodium dimer, the byproduct, sodium chloride (NaCl), is completely insoluble. The precipitation of NaCl out of the THF solution provides the necessary thermodynamic sink to drive the metathesis to completion without the need for toxic heavy metals.
Quantitative Data & Reagent Specifications
| Reagent | Chemical Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| Chlorobis(cyclooctene)rhodium(I) dimer | [Rh(Cl)(coe)₂]₂ | 717.51 | 1.00 | 1.00 | 717.5 mg |
| Sodium acetylacetonate | Na(acac) | 122.10 | 2.10 | 2.10 | 256.4 mg |
| Tetrahydrofuran (Anhydrous) | THF | 72.11 | Solvent | - | 20.0 mL |
| Pentane (Anhydrous) | C₅H₁₂ | 72.15 | Wash | - | 10.0 mL |
| Acetylacetonatobis(cyclooctene)rhodium(I) | Rh(acac)(coe)₂ | 422.41 | Product | 2.00 | 844.8 mg (Theoretical) |
Detailed Experimental Protocol
Step 4.1: Pre-Reaction Setup
-
Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with Argon. Repeat this cycle three times.
-
Causality: Rh(I) complexes are highly susceptible to oxidation and degradation in the presence of moisture and oxygen. Strict Schlenk techniques ensure the integrity of the low-valent metal center.
-
-
Charging Reagents: In a glovebox or under a positive Argon counter-flow, charge the flask with[Rh(Cl)(coe)₂]₂ (717.5 mg, 1.00 mmol) and Na(acac) (256.4 mg, 2.10 mmol).
Step 4.2: Reaction Execution
-
Solvent Addition: Add 20 mL of anhydrous, degassed THF via a sterile syringe. The initial suspension will appear deep orange-red.
-
Metathesis: Stir the mixture vigorously at room temperature (20–25 °C) for 2 to 4 hours.
-
Causality: The reaction is driven forward by the precipitation of NaCl. As the reaction progresses, the visual profile of the suspension will gradually shift from red-orange to a yellow-brown suspension as the product forms and the insoluble NaCl precipitates.
-
Step 4.3: Workup & Isolation
-
Filtration: Prepare a Schlenk frit containing a tightly packed pad of dry Celite (approx. 2 cm thick). Filter the reaction mixture through the Celite pad under Argon.
-
Causality: The precipitated NaCl byproduct forms a fine colloidal suspension that easily passes through standard glass frits. A Celite pad effectively traps these microparticulates, ensuring a halogen-free final product, which is critical since residual chlorides can poison downstream catalytic applications.
-
-
Rinsing: Rinse the reaction flask and the Celite pad with an additional 2 × 5 mL of anhydrous THF to ensure quantitative transfer of the rhodium complex.
-
Concentration: Transfer the filtrate to a clean Schlenk flask and concentrate to dryness under reduced pressure (in vacuo).
Step 4.4: Purification
-
Washing: Suspend the resulting crude yellow-orange solid in 10 mL of cold anhydrous pentane (-20 °C). Stir briefly, let the solid settle, and decant the supernatant via a filter cannula.
-
Causality: Pentane removes any unreacted Na(acac), displaced cyclooctene, or trace organic impurities. The low temperature prevents the dissolution of the desired Rh(acac)(coe)₂ complex, maximizing the isolated yield.
-
-
Drying: Dry the solid thoroughly under high vacuum for 2 hours to afford analytically pure Rh(acac)(coe)₂ as a yellow to orange microcrystalline solid.
Validation & Quality Control (Self-Validating System)
To ensure the protocol has succeeded without the need for immediate complex characterization, the system offers built-in validation checkpoints:
-
Colorimetric Shift: The reaction is visually trackable. The starting dimer is a deep red-brown suspension, whereas the successful formation of the product yields a vibrant yellow-orange solution.
-
Solubility Test: The final isolated solid must be completely soluble in non-polar solvents like benzene or toluene. Any turbidity upon dissolution indicates incomplete filtration of the NaCl byproduct.
-
Spectroscopic Confirmation: ¹H NMR (in C₆D₆) will show a distinct, sharp singlet at ~5.3 ppm corresponding to the methine proton of the coordinated acac ligand, confirming successful chelation.
Workflow Visualization
Workflow for the thallium-free synthesis of Rh(acac)(coe)2.
References
-
Burke, J. M., Coapes, R. B., Goeta, A. E., Howard, J. A. K., Marder, T. B., Robins, E. G., & Westcott, S. A. (2002). Title: Synthesis, characterisation and molecular structure of[Rh(COE)₂ (acac)] (COE=cyclooctene, η²-C₈H₁₄), an important starting material for the preparation of rhodium catalyst precursors. Source: Journal of Organometallic Chemistry, 649(2), 199-203. URL:[Link][2]
-
van der Ent, A., & Onderdelinden, A. L. (1973). Title: Chlorobis(cyclooctene)rhodium(I) and di-μ-chlorobis complexes. Source: Inorganic Syntheses, 14, 92-95. URL:[Link][1]
Sources
Application Note: A Practical Guide to Ligand Exchange Reactions Using (Acetylacetonato)bis(cyclooctene)rhodium(I)
Abstract: This document provides a detailed protocol and technical guidance for performing ligand exchange reactions using (acetylacetonato)bis(cis-cyclooctene)rhodium(I), [Rh(acac)(coe)₂], a versatile and widely used precursor for the synthesis of homogeneous rhodium catalysts. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into the reaction mechanism, step-by-step experimental procedures, and methods for product characterization.
Introduction: The Role and Utility of Rh(acac)(coe)₂
(Acetylacetonato)bis(cis-cyclooctene)rhodium(I) is a 16-electron, square-planar Rh(I) complex that serves as an excellent starting material for the preparation of a diverse range of catalytic species.[1] Its utility stems from the labile nature of the two cis-cyclooctene (coe) ligands, which are readily displaced by stronger donor ligands such as phosphines, N-heterocyclic carbenes (NHCs), and various nitrogen-based ligands.[2][3] This facile exchange allows for the convenient in situ or stepwise generation of catalytically active species with tailored steric and electronic properties.
The acetylacetonate (acac) ligand is a bidentate, monoanionic ligand that typically remains coordinated to the rhodium center during the exchange of the neutral 'coe' ligands, acting as a spectator ligand.[4] This stability imparts desirable solubility and handling characteristics to the precursor and its derivatives. The general transformation is depicted in Figure 1.
Figure 1: General Ligand Exchange Reaction
Caption: Associative mechanism for the stepwise displacement of 'coe' ligands.
Safety and Handling Precautions
Rhodium compounds, like many transition metal complexes, require careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [5]* Ventilation: Handle solid rhodium compounds and their solutions in a well-ventilated fume hood to avoid inhalation of dust or aerosols. [2][6]* Inert Atmosphere: Rh(acac)(coe)₂ and many of its derivatives are air-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Waste Disposal: Dispose of rhodium-containing waste in accordance with local, state, and federal regulations. [6]It is often collected as hazardous waste for precious metal recovery.
Detailed Experimental Protocol
This protocol describes the synthesis of (Acetylacetonato)bis(triphenylphosphine)rhodium(I), [Rh(acac)(PPh₃)₂], a common derivative, by ligand exchange.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| Rh(acac)(coe)₂ | >98% | Strem, Sigma-Aldrich | Store under inert atmosphere, refrigerated. |
| Triphenylphosphine (PPh₃) | >99% | Sigma-Aldrich, Acros | |
| Toluene | Anhydrous | Acros, Sigma-Aldrich | Use from a solvent purification system or freshly distilled. |
| Hexane | Anhydrous | Acros, Sigma-Aldrich | For precipitation/washing. |
| Schlenk flask (50 mL) | - | - | With a magnetic stir bar. |
| Syringes and needles | - | - | For transfer of anhydrous solvents. |
| Cannula | - | - | For transferring solutions under inert gas. |
Step-by-Step Procedure
-
Preparation: Under a positive pressure of nitrogen, add Rh(acac)(coe)₂ (100 mg, 0.237 mmol, 1.0 equiv) to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: In a separate vial, weigh out triphenylphosphine (PPh₃) (124 mg, 0.474 mmol, 2.0 equiv).
-
Dissolution: Add anhydrous toluene (10 mL) to the Schlenk flask containing Rh(acac)(coe)₂. Stir the mixture at room temperature until the solid dissolves, yielding a yellow-orange solution.
-
Ligand Introduction: Add the solid triphenylphosphine to the stirred rhodium solution in one portion under a positive flow of nitrogen.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature. The reaction progress can be monitored by ³¹P{¹H} NMR spectroscopy. The reaction is typically complete within 1-2 hours. A slight color change may be observed.
-
Product Isolation: Reduce the volume of the toluene solution in vacuo to approximately 2-3 mL.
-
Precipitation: Add anhydrous hexane (20-30 mL) to the concentrated solution with stirring. The product will precipitate as a yellow solid.
-
Filtration and Drying: Allow the solid to settle, then carefully remove the supernatant via cannula. Wash the solid with two portions of anhydrous hexane (5 mL each). Dry the resulting yellow powder under high vacuum for several hours.
Characterization and Validation
To ensure the successful synthesis of the target complex, proper characterization is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the identity and purity of the product. The reaction can be monitored by taking aliquots from the reaction mixture.
-
³¹P{¹H} NMR: This is the most informative technique for this reaction. The disappearance of the free PPh₃ signal and the appearance of a new doublet confirms the coordination to rhodium. The doublet arises from the coupling between the phosphorus nucleus (I = 1/2) and the rhodium nucleus (¹⁰³Rh, I = 1/2, 100% abundance).
-
Free PPh₃: ~ -5 ppm (in toluene-d₈)
-
Rh(acac)(PPh₃)₂: Expect a doublet in the range of δ 30-35 ppm with a Rh-P coupling constant (¹JRh-P) of approximately 180-200 Hz. [6]* ¹H NMR: The spectrum will show the disappearance of the signals corresponding to the olefinic protons of the 'coe' ligands and the appearance of characteristic signals for the coordinated PPh₃ ligands in the aromatic region. The signals for the acac ligand (methine and methyl protons) will remain, though they may shift slightly upon the change in the coordination sphere.
-
Expected Data Summary
| Compound | Technique | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| PPh₃ (free) | ³¹P{¹H} NMR | ~ -5 | N/A |
| Rh(acac)(PPh₃)₂ | ³¹P{¹H} NMR | 30 - 35 (doublet) | ¹JRh-P ≈ 180 - 200 |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If NMR analysis shows the presence of starting material or a mono-phosphine intermediate, allow the reaction to stir for a longer period or gently warm the mixture to 40-50 °C. Ensure the stoichiometry of the phosphine ligand is accurate.
-
Product Oiling Out: If the product does not precipitate as a solid, try cooling the solution to 0 °C or -20 °C after the addition of hexane. Alternatively, remove all solvent in vacuo and attempt to triturate the resulting residue with hexane.
-
Oxidation: If the product color is dark or brownish, it may indicate oxidation. Ensure all solvents are properly deoxygenated and all manipulations are performed under a strictly inert atmosphere.
Conclusion
The ligand exchange reaction on Rh(acac)(coe)₂ is a fundamental and reliable method for generating a vast library of Rh(I) complexes. The protocol outlined in this application note provides a robust starting point for the synthesis of [Rh(acac)(PPh₃)₂] and can be adapted for a wide variety of other strong donor ligands. By understanding the underlying mechanism and adhering to proper inert atmosphere and safety techniques, researchers can confidently utilize this precursor to access custom catalysts for applications in organic synthesis and drug development.
References
- ProPlate. (2023, December 31).
- ChemicalBook. Rhodium - Safety Data Sheet.
- Van der Ent, A., & Onderdelinden, A. L. (1973). Synthesis, characterisation and molecular structure of [Rh(COE)₂(acac)] (COE=cyclooctene, η²-C₈H₁₄), an important starting material for the preparation of rhodium catalyst precursors. Inorganica Chimica Acta, 7, 203-207.
- New Jersey Department of Health and Senior Services. Hazardous Substance Fact Sheet: Rhodium.
- Maiti, D., & Rherane, Z. (2008). Synthesis, Characterization, and Reactivity of Rhodium(I) Acetylacetonato Complexes Containing Pyridinecarboxaldimine Ligands. Inorganic Chemistry, 47(19), 8851–8859.
- Kundu, K., & Chowdhury, S. (2009). Ligand field-actuated redox-activity of acetylacetonate. Dalton Transactions, (38), 7911-7913.
- Diez-Gonzalez, S., & Nolan, S. P. (2008). N-Heterocyclic carbene (NHC) complexes in C–H activation reactions. Accounts of Chemical Research, 41(2), 349–358.
- Heraeus Precious Metals. (2024, November 26). Rhodium Powder / Sponge min. 99.
- Wikipedia. (2023).
- Naaktgeboren, A. J., Nolte, R. J. M., & Drenth, W. (1980). ³¹P Nuclear Magnetic Resonance Studies of Polymer-Anchored Rhodium(I) Complexes. Journal of the American Chemical Society, 102(10), 3350–3354.
- Fernández-Zúmel, M. A., & Peris, E. (2017). Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Catalysts for the Hydrosilylation of Alkynes. Organometallics, 36(13), 2474–2482.
- Metalor. Rh(acac)(CO)(PPh₃) - Product Information.
- Canadian Science Publishing. (2008). Rhodium(I) acetylacetonato complexes containing phosphinoalkynes as catalysts for the hydroboration of vinylarenes. Canadian Journal of Chemistry, 86(9), 875-883.
- ResearchGate. (2017). Stacked ³¹P{¹H} NMR spectra of Rh(acac)(CO)
- LibreTexts Chemistry. (2023, May 3). 5.12: Ligand Substitution Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and reactivity of rhodium(I) acetylacetonato complexes containing pyridinecarboxaldimine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand field-actuated redox-activity of acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Note: High-Fidelity Synthesis of Rh-NHC Complexes using Rh(acac)(coe)₂
[1]
Executive Summary
While [Rh(cod)Cl]₂ and Rh(acac)(cod) are ubiquitous in rhodium catalysis, they suffer from the "chelate effect" of the bidentate 1,5-cyclooctadiene (cod) ligand, which requires harsh conditions to displace. Rh(acac)(coe)₂ utilizes two monodentate cis-cyclooctene (coe) ligands.[1][2] These ligands are significantly more labile, allowing for mild, stepwise substitution by NHCs. This precursor is the "Gold Standard" for accessing delicate mono-NHC species [Rh(acac)(NHC)(coe)] or sterically crowded bis-NHC complexes that are inaccessible via cod-based routes.
Mechanistic Advantage: The "Lability Gap"
The primary reason to select Rh(acac)(coe)₂ over Rh(acac)(cod) is the kinetic difference in ligand substitution.
-
Rh(acac)(cod): The cod ligand forms a stable metallacycle. Displacing one alkene arm is reversible and unfavorable; displacing both requires high thermal energy, often leading to catalyst decomposition.
-
Rh(acac)(coe)₂: The two coe ligands function independently.[3] The first coe is displaced rapidly at room temperature (RT) to form the mono-NHC complex. The second coe can be retained (for latent catalysis) or displaced by a second ligand upon mild heating.
Ligand Exchange Pathway
The following diagram illustrates the stepwise displacement mechanism, highlighting the control this precursor affords.
Figure 1: Stepwise ligand substitution pathway for Rh(acac)(coe)₂. The monodentate nature of COE allows for the isolation of the mono-substituted species.
Experimental Protocols
Safety & Handling
-
Atmosphere: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk lines or a glovebox.
-
Solvents: Toluene, THF, and Pentane must be anhydrous and degassed.
-
Storage: Rh(acac)(coe)₂ is air-sensitive over long periods; store at -20°C under Argon.
Protocol A: Synthesis of Precursor Rh(acac)(coe)₂
If not purchased commercially, this can be synthesized from [Rh(coe)₂Cl]₂.
-
Charge: In a Schlenk flask, suspend [Rh(coe)₂Cl]₂ (1.0 equiv) in degassed THF.
-
React: Add Na(acac) (Sodium acetylacetonate, 2.05 equiv) as a solid or THF suspension.
-
Stir: Stir at Room Temperature (RT) for 2–4 hours. The orange suspension will turn into a clear yellow/orange solution with a white precipitate (NaCl).
-
Filter: Filter through Celite under inert gas to remove NaCl.
-
Isolate: Remove volatiles in vacuo. Recrystallize from Toluene/Pentane at -20°C.
-
Yield: Typically >90% yellow crystals.
Protocol B: Synthesis of Mono-NHC Complex [Rh(acac)(NHC)(coe)]
Target: Isolation of the mixed ligand species for latent catalysis.
Reagents:
-
Rh(acac)(coe)₂ (100 mg, 0.23 mmol)
-
Free NHC (e.g., IPr, IMes) (0.23 mmol, 1.0 equiv)
-
Solvent: Toluene (5 mL)
Procedure:
-
Preparation of Free NHC: If starting from imidazolium salt (NHC·HX), suspend salt in THF, add KN(SiMe₃)₂ (KHMDS, 1.05 equiv), stir for 30 min, filter off KX, and evaporate to obtain free carbene.
-
Mixing: Dissolve Rh(acac)(coe)₂ in Toluene (5 mL) in a Schlenk flask.
-
Addition: Add the solution of Free NHC dropwise to the Rhodium solution at RT.
-
Reaction: Stir at 25°C for 1–2 hours .
-
Note: Monitoring by ¹H NMR will show the disappearance of one equivalent of bound coe and the shift of the remaining coe signals.
-
-
Work-up: Concentrate the solution to ~1 mL under vacuum.
-
Precipitation: Add cold Pentane (10 mL) to precipitate the product.
-
Filtration: Collect the yellow/orange solid and dry in vacuo.
Protocol C: Synthesis of Bis-NHC Complex [Rh(acac)(NHC)₂]
Target: Sterically crowded or highly electron-rich catalysts.
Reagents:
-
Rh(acac)(coe)₂ (100 mg, 0.23 mmol)
-
Free NHC (0.50 mmol, 2.2 equiv)
-
Solvent: Toluene or Benzene
Procedure:
-
Mixing: Combine Rh(acac)(coe)₂ and excess Free NHC in Toluene.
-
Heating: Heat the mixture to 60°C for 4–12 hours .
-
Rationale: The second coe ligand is more tightly bound due to the strong trans-effect of the first NHC (if trans) or steric crowding. Thermal energy ensures complete substitution.
-
-
Purification: Remove volatiles. Wash the residue with cold Pentane to remove displaced free cyclooctene and excess NHC.
-
Crystallization: Recrystallize from CH₂Cl₂/Hexane.
Analytical Data & Troubleshooting
Key Characterization Signals (¹H NMR in C₆D₆)
| Component | Signal Type | Chemical Shift (δ ppm) | Diagnostic Change |
| Bound COE | Olefinic CH | 4.0 – 4.5 (broad) | Disappears upon substitution. |
| Free COE | Olefinic CH | 5.6 (multiplet) | Appears in crude mixture. |
| acac | Methine CH | ~5.1 – 5.4 (singlet) | Shifts slightly; integral remains 1H vs Rh. |
| NHC (Imidazolium) | C2-H (Acidic) | 9.0 – 10.0 (singlet) | Absent in complex (critical check). |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Black precipitate formed | Decomposition to Rh(0) | Ensure strict O₂-free conditions. Reduce reaction temperature. |
| Incomplete conversion | Steric bulk of NHC | Increase reaction time or temp (max 80°C). Use slight excess of NHC (1.1 equiv). |
| Mixture of Mono/Bis | Stoichiometry error | Weigh reagents precisely. For Mono-NHC, add NHC slowly to Rh excess. |
Workflow Visualization
Figure 2: Decision tree for synthesizing Mono- vs. Bis-NHC complexes.
Applications in Drug Development
The [Rh(acac)(NHC)(coe)] complexes generated via this protocol are potent precatalysts for:
-
Asymmetric Hydrogenation: When chiral NHCs are used, these complexes hydrogenate pro-chiral olefins in API synthesis.
-
Hydroboration: The labile coe ligand dissociates to open a coordination site for oxidative addition of H-B bonds, crucial for functionalizing pharmaceutical intermediates.
-
C-H Activation: The electron-rich Rh-NHC center facilitates the activation of heteroaromatic C-H bonds (e.g., indoles, pyridines) common in drug scaffolds.
References
-
Synthesis of Rh(acac)(coe)
-
Protocol for Rh-NHC Synthesis
- Title: A Simple Synthetic Route to [Rh(acac)(CO)(NHC)] Complexes (Analogous methodology).
- Source:European Journal of Inorganic Chemistry.
-
URL:[Link]
-
Comparison of COE vs COD Lability
-
Applications in Catalysis (Hydroboration)
- Title: Synthesis, characterization, and reactivity of rhodium(I) acetylacetonato complexes containing pyridinecarboxaldimine ligands.
- Source:Canadian Journal of Chemistry.
-
URL:[Link]
Sources
- 1. Synthesis, characterization, and reactivity of rhodium(I) acetylacetonato complexes containing pyridinecarboxaldimine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Guide to the Catalytic Hydroboration of Alkenes Using Acetylacetonatobis(cyclooctene)rhodium(I) [Rh(acac)(coe)2]
Abstract
The hydroboration of alkenes is a cornerstone transformation in organic synthesis, providing a powerful method for the anti-Markovnikov hydration of carbon-carbon double bonds. While traditional hydroboration relies on stoichiometric borane reagents, the advent of transition metal catalysis has significantly expanded the reaction's scope, efficiency, and selectivity. This application note provides an in-depth guide to the use of Acetylacetonatobis(cyclooctene)rhodium(I), [Rh(acac)(coe)₂], as a highly effective catalyst precursor for the hydroboration of a variety of alkene substrates with pinacolborane (HBpin). We delve into the mechanistic underpinnings of the catalytic cycle, offer detailed, field-tested experimental protocols, and provide practical guidance on substrate scope and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this robust catalytic system for the synthesis of valuable boronic esters and their corresponding alcohol derivatives.
Introduction: The Power of Catalytic Hydroboration
Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov addition of water across an alkene, yielding primary alcohols from terminal alkenes—a regiochemical outcome complementary to acid-catalyzed hydration.[1][2][3][4] The uncatalyzed reaction, typically employing borane (BH₃) or its derivatives, proceeds via a concerted, four-membered transition state where the boron atom adds to the less substituted carbon.[1][3][5]
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for rhodium-catalyzed hydroboration involves a Rh(I)/Rh(III) catalytic cycle. The use of [Rh(acac)(coe)₂] as a precursor allows for the in situ generation of the active catalytic species through ligand exchange. The key steps are outlined below.
-
Catalyst Activation : The labile cyclooctene (coe) ligands are displaced to allow for coordination of the borane reagent.
-
Oxidative Addition : The B-H bond of pinacolborane undergoes oxidative addition to the Rh(I) center, forming a Rh(III)-hydrido-boryl intermediate.
-
Alkene Coordination : The alkene substrate coordinates to the electron-deficient Rh(III) center.
-
Migratory Insertion : The alkene inserts into the Rh-H bond. This step dictates the regioselectivity of the reaction. The hydride adds to the more substituted carbon of the double bond, placing the rhodium on the less substituted carbon, which minimizes steric interactions in the transition state. This leads to the characteristic anti-Markovnikov selectivity.[10]
-
Reductive Elimination : The C-B bond is formed through reductive elimination, releasing the alkylboronate ester product and regenerating the active Rh(I) catalyst, which re-enters the catalytic cycle.[7]
Figure 2: General experimental workflow.
-
Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add [Rh(acac)(coe)₂] (4.2 mg, 0.01 mmol, 1.0 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with high-purity argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition : Add 2.0 mL of anhydrous THF via syringe to dissolve the catalyst.
-
Reagent Addition : Sequentially add 1-octene (0.157 mL, 1.0 mmol, 1.0 equiv) and pinacolborane (0.175 mL, 1.2 mmol, 1.2 equiv) via syringe. If quantitative analysis is desired, an internal standard such as n-decane can be added at this stage. [9]5. Reaction : Stir the resulting solution at room temperature (20-25 °C). The reaction is typically complete within 1-4 hours.
-
Monitoring : Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC. The disappearance of the starting alkene indicates reaction completion.
-
Oxidative Work-up : Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1.0 mL of 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 1.0 mL of 30% aqueous hydrogen peroxide (H₂O₂).
-
Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Washing & Drying : Combine the organic layers and wash with brine (1 x 10 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : The crude product (1-octanol) can be purified by flash column chromatography on silica gel to yield the pure alcohol.
Substrate Scope and Regioselectivity
The [Rh(acac)(coe)₂] catalytic system is effective for a range of alkene substrates. The reaction consistently favors the formation of the anti-Markovnikov product, where the boron moiety adds to the terminal or less-substituted carbon of the double bond. [9]
| Entry | Alkene Substrate | Product (after oxidation) | Typical Yield | Regioselectivity (Linear:Branched) |
|---|---|---|---|---|
| 1 | 1-Octene | 1-Octanol | >95% | >99:1 |
| 2 | Styrene | 2-Phenylethanol | >90% | >98:2 |
| 3 | Allyl Benzene | 3-Phenyl-1-propanol | >95% | >99:1 |
| 4 | Vinylcyclohexane | 2-Cyclohexylethanol | >90% | >99:1 |
| 5 | 1,1-Disubstituted Alkenes | Corresponding Primary Alcohol | Good | High |
Note: Yields and selectivities are representative and may vary based on specific reaction conditions and ligand choice. Rhodium-catalyzed hydroboration generally exhibits high functional group tolerance. [11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (decomposed by air/moisture). | Ensure rigorous inert atmosphere techniques. Use freshly opened or purified catalyst. |
| Impure solvent or reagents (e.g., water in THF). | Use freshly dried and distilled solvents. Purify alkene if necessary. | |
| Insufficient reaction time. | Monitor the reaction for a longer period. | |
| Poor Regioselectivity | Reaction temperature is too high. | Run the reaction at room temperature or below. |
| Catalyst decomposition leading to uncatalyzed pathways. | Re-evaluate inert atmosphere setup and reagent purity. | |
| Formation of Side Products (e.g., Alkane) | Presence of hydrogenation byproducts. | This can sometimes occur as a minor pathway. Ensure the stoichiometry of HBpin is correct. |
| Alkene isomerization (especially with internal alkenes). | Trisubstituted alkenes can be challenging substrates and may undergo isomerization. [7]Consider alternative catalysts or conditions. |
Conclusion
The use of [Rh(acac)(coe)₂] as a catalyst for the hydroboration of alkenes represents a reliable, efficient, and highly regioselective method for the synthesis of primary boronic esters and alcohols. Its operational simplicity and high performance make it an attractive choice for applications in academic research and industrial drug development. By understanding the underlying mechanism and adhering to the robust protocols outlined in this guide, researchers can confidently employ this catalytic system to access a wide array of valuable synthetic intermediates.
References
- New Anionic Rhodium Complexes as Efficient Hydroboration and Hydrosilylation Catalysts. (2025). MDPI.
- Boehm, P., Kehl, N., & Morandi, B. Rhodium-catalyzed Anti-Markovnikov Transfer Hydroiodination of Terminal Alkynes. ChemRxiv.
- Safety and Handling of Organometallic Compounds. Solubility of Things.
- Boehm, P., Kehl, N., & Morandi, B. (n.d.). Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes. Wiley Online Library.
- Boehm, P., Kehl, N., & Morandi, B. (n.d.). Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes. Angewandte Chemie International Edition.
- Rhodium(III)-Catalyzed Anti-Markovnikov Hydroamidation of Unactivated Alkenes using Dioxazolones as Amidating Reagents. (n.d.). PMC.
- Yang, L. (1996). Hydroboration of Alkenes catalyzed by rhodium compounds. RIT Digital Institutional Repository.
- Synthesis, characterisation and molecular structure of [Rh(COE) 2(acac)] (COE=cyclooctene, η 2-C 8H 14), an important starting material for the preparation of rhodium catalyst precursors. (n.d.). ResearchGate.
- RHODIUM CAS NO 7440-16-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- (Acetylacetonato)dicarbonylrhodium(I) 98 14874-82-9. (n.d.). Sigma-Aldrich.
- What are the safety precautions when handling borane? (2025). LEAPCHEM Blog.
- Rhodium - Safety Data Sheet. (n.d.). ChemicalBook.
- Yin, Q., et al. (2016). Boron Lewis Acid-Catalyzed Hydroboration of Alkenes With Pinacolborane: BAr F3 Does What B(C 6 F 5 ) 3 Cannot Do! PubMed.
- Hydroboration-Oxidation of Alkenes. (2023). Chemistry LibreTexts.
- Hydroboration Oxidation of Alkenes. (2013). Master Organic Chemistry.
- A Iridium-Catalyzed Hydroboration of Alkenes with Pinacolborane. (2004). huscap.
- Rhodium on Carbon - Safety Data Sheet. (2015). Colonial Metals, Inc..
- Lata, C. J. (2009). Cationic Rhodium-Catalyzed Hydroboration: Investigations into Electronic and Ligand Effects; Lewis-Acid Reaction. Queen's University.
- Rh(acac)(coe)2. (n.d.). LookChem.
- The transition metal-catalysed hydroboration reaction. (2022). Chemical Society Reviews.
- Process for preparing cationic rhodium complexes. (n.d.). Google Patents.
- Hydration of Alkenes; Oxymercuration & Hydroboration. (n.d.). Chad's Prep®.
- Hydroboration Oxidation of Alkenes. (2023). Chemistry Steps.
- Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. (n.d.). Aspira Chemical.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Iridium-catalyzed hydroboration of alkenes with pinacolborane. (2025). ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydration of Alkenes; Oxymercuration & Hydroboration - Chad's Prep® [chadsprep.com]
- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 7. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rhodium(III)-Catalyzed Anti-Markovnikov Hydroamidation of Unactivated Alkenes using Dioxazolones as Amidating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
synthesis of Rh(acac)(CO)2 from Rh(acac)(coe)2 precursor
Application Note: Halide-Free Synthesis of Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂] via Ligand Substitution
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dicarbonylacetylacetonatorhodium(I), commonly denoted as Rh(acac)(CO)₂, is a highly versatile organometallic complex used extensively as a homogeneous catalyst precursor for hydroformylation in drug development, and as a volatile precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)[1]. While traditional syntheses rely on chloride-bridged rhodium dimers, this application note details a completely halide-free protocol utilizing the bis(cyclooctene) precursor, Rh(acac)(coe)₂[2]. This method leverages the extreme lability of the cyclooctene ligands to produce high-purity, chloride-free Rh(acac)(CO)₂ under mild conditions.
Mechanistic Rationale & Experimental Design
The Causality of Precursor Selection: In classical organometallic synthesis, Rh(acac)(CO)₂ is prepared from [Rh(CO)₂Cl]₂ and sodium acetylacetonate[3]. However, for advanced catalytic applications, trace chloride impurities can act as severe catalytic poisons or induce defects in ALD thin films. By utilizing as the starting material[2], we bypass halide contamination entirely.
Thermodynamic Driving Force: The success of this ligand substitution relies on the differential binding affinities of the ligands to the Rh(I) center. Cyclooctene (coe) is a bulky, mono-dentate olefin that provides steric stabilization but relatively weak electronic back-bonding. When carbon monoxide (CO) is introduced, its potent σ-donor and π-acceptor properties thermodynamically drive the rapid, sequential displacement of both coe ligands. The displaced cyclooctene remains highly soluble in non-polar solvents and is volatile under high vacuum, allowing for a remarkably clean downstream isolation without the need for aqueous workups.
A Self-Validating System: This protocol is designed to be visually and spectroscopically self-validating. The starting Rh(acac)(coe)₂ solution in hexanes exhibits a pale yellow-orange color. Upon saturation with CO, the solution rapidly darkens. The successful formation of Rh(acac)(CO)₂ is confirmed by the precipitation of distinct dark green/red dichroic crystals upon cooling. This dichroism is a direct result of the square planar molecules stacking in the solid state via weak intermolecular Rh···Rh interactions (approx. 326 pm)[3]. Spectroscopically, completion is validated by the emergence of two sharp, intense carbonyl stretching bands (ν_CO) in the IR spectrum[4].
Quantitative Data Summary
| Parameter | Value / Description |
| Precursor | Rh(acac)(coe)₂ (Bis(cyclooctene)acetylacetonatorhodium(I)) |
| Reagent | Carbon Monoxide (CO) gas, 1 atm |
| Solvent | Anhydrous Hexanes (or Pentane) |
| Temperature | 20–25 °C (Room Temperature) |
| Reaction Time | 15–30 minutes |
| Typical Yield | > 90% |
| IR (ν_CO) | ~2084 cm⁻¹, ~2014 cm⁻¹ (in hexane) |
| ¹H NMR (CDCl₃) | δ 5.51 (s, 1H, CH), 2.08 (s, 6H, CH₃) |
| Appearance | Dark green/red dichroic crystals |
Safety & Equipment Setup
-
Hazard Warning: Carbon monoxide is a highly toxic, odorless gas. All operations involving CO must be conducted in a fully functioning fume hood equipped with a CO detector.
-
Air Sensitivity: While the final Rh(acac)(CO)₂ product is relatively stable in air for short periods, the Rh(acac)(coe)₂ precursor is air-sensitive. Schlenk line techniques and anhydrous, degassed solvents are required to prevent premature oxidation of the Rh(I) center.
Step-by-Step Experimental Protocol
Step 1: System Purging and Precursor Dissolution
-
In a well-ventilated fume hood, flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon or Nitrogen.
-
Charge the flask with 500 mg of Rh(acac)(coe)₂ (approx. 1.18 mmol).
-
Add 20 mL of anhydrous, degassed hexanes via syringe. Stir magnetically to yield a yellow-orange solution.
-
Causality Check: Hexanes are selected because the starting material is highly soluble, whereas the final product has limited solubility in cold hexanes, facilitating direct crystallization.
-
Step 2: Carbon Monoxide Substitution
-
Attach a long stainless steel needle to a CO gas line equipped with an oil bubbler to monitor the flow rate.
-
Insert the CO needle through the septum, submerging the tip into the solution. Insert a short vent needle connected to an exhaust bubbler (vented directly to the back of the fume hood).
-
Bubble CO gas gently through the solution at room temperature (20–25 °C) for 20 to 30 minutes.
-
Self-Validation: Observe the color transition. The solution will shift from yellow-orange to a deep, dark red/green, indicating the complete displacement of the cyclooctene ligands.
Step 3: Product Isolation
-
Remove the CO needle and vent needle. Purge the headspace of the flask with Argon for 5 minutes to safely remove residual CO gas.
-
Concentrate the solution under reduced pressure (using a vacuum line) to approximately 5 mL to remove the displaced cyclooctene and excess solvent.
-
Cool the concentrated solution to -20 °C in a freezer for 12 hours to induce crystallization.
-
Filter the resulting via a Schlenk frit[3]. Wash the crystals with 2 x 2 mL of cold pentane (-20 °C).
-
Dry the crystals under high vacuum for 2 hours to yield pure Rh(acac)(CO)₂.
Workflow & Mechanistic Visualization
Caption: Workflow and mechanistic sequence for the synthesis of Rh(acac)(CO)2 via CO-mediated ligand substitution.
References
-
Title: Dicarbonyl(acetylacetonato)rhodium(I) Source: Wikipedia URL:[Link]
-
Title: Synthesis, characterisation and molecular structure of[Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors Source: Journal of Organometallic Chemistry URL:[Link]
-
Title: Dicarbonyl-β-diketonato- and related complexes of rhodium(I) Source: Journal of the Chemical Society (RSC Publishing) URL:[Link]
Sources
- 1. 二羰基乙酰丙酮铑 (I) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
- 4. 600. Dicarbonyl-β-diketonato- and related complexes of rhodium(I) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: Rh(acac)(coe)₂ Catalyzed Hydrosilylation Mechanisms and Protocols
Target Audience: Catalysis Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Divergence, Kinetic Data, and Self-Validating Experimental Workflows
Executive Summary and Catalyst Rationale
Bis(cyclooctene)acetylacetonatorhodium(I), commonly denoted as Rh(acac)(coe)₂ , is a highly versatile and stable Rh(I) precatalyst utilized extensively in homogeneous catalysis, particularly for the hydrosilylation of multiple bonds.
The structural design of this complex dictates its superior performance. Unlike chloride-bridged dimers (e.g.,[RhCl(coe)₂]₂), the bidentate acetylacetonate (acac) ligand provides unique electronic stabilization to the Rh(I) center and eliminates the need for external halide scavengers (such as AgOTf) during active catalyst generation . Furthermore, the labile cis-cyclooctene (coe) ligands are easily and rapidly displaced by incoming silanes, ensuring immediate initiation of the catalytic cycle without a latent induction period.
Mechanistic Divergence: Alkenes vs. Ketones
The hydrosilylation of multiple bonds catalyzed by Rh complexes fundamentally diverges from the classic Pt-catalyzed Chalk-Harrod (CH) mechanism. The reaction pathway is highly substrate-dependent, governed by strict orbital alignment requirements and activation barriers.
Alkene Hydrosilylation: The Modified Chalk-Harrod (mCH) Pathway
Theoretical and empirical studies demonstrate that Rh-catalyzed alkene hydrosilylation proceeds almost exclusively via the Modified Chalk-Harrod (mCH) mechanism .
-
Causality of Pathway Selection: Following the oxidative addition of the silane (H-SiR₃) to the Rh(I) center, the alkene coordinates to the metal. In the resulting pseudo-octahedral Rh(III) intermediate, the alkene is positioned trans to a neutral ligand. This geometry heavily favors the migratory insertion of the alkene into the Rh-Si bond rather than the Rh-H bond. The activation energy (Ea) for Rh-Si insertion is significantly lower (~13.5–15.7 kcal/mol) compared to the prohibitive barrier of Si-C reductive elimination required in the standard CH mechanism (~27.4 kcal/mol).
Ketone Hydrosilylation: The Double Hydride (DH) Pathway
Conversely, the hydrosilylation of C=O bonds follows a distinct energetic landscape. Recent density functional theory (DFT) calculations using ωB97XD functionals reveal that ketone hydrosilylation favors the Double Hydride (DH) or standard Chalk-Harrod (CH) mechanisms .
-
Causality of Pathway Selection: The activation barrier for acetone insertion into the Rh-H bond is drastically lower than into the Rh-Si bond. For the mCH pathway to occur with ketones, the sp³ valence orbitals of the silyl group and the sp² orbitals of the oxygen would require extreme, energetically unfavorable distortion. Consequently, the DH pathway—where a six-coordinate complex with two Rh-H bonds acts as the active species—bypasses this geometric strain, resulting in a highly efficient catalytic turnover.
Quantitative Kinetic Data
The following table summarizes the theoretical activation barriers (Ea) that dictate the mechanistic fate of Rh-catalyzed hydrosilylation, validating the pathway divergence between alkenes and ketones.
| Substrate Type | Proposed Mechanism | Rate-Determining Step (RDS) | Approx. Ea (kcal/mol) | Pathway Favorability |
| Alkenes (C=C) | Chalk-Harrod (CH) | Si-C Reductive Elimination | 27.4 - 28.8 | Unfavorable |
| Alkenes (C=C) | Modified CH (mCH) | Alkene Insertion into Rh-Si | 13.5 - 15.7 | Highly Favored |
| Ketones (C=O) | Modified CH (mCH) | Ketone Insertion into Rh-Si | > 25.0 | Unfavorable |
| Ketones (C=O) | Chalk-Harrod (CH) | Ketone Insertion into Rh-H | 12.0 - 15.0 | Favored |
| Ketones (C=O) | Double Hydride (DH) | Ketone Insertion into Rh-H | < 12.0 | Highly Favored |
Visualizing the Catalytic Cycle
The following diagram maps the logical progression of the favored mCH pathway for alkene hydrosilylation.
Figure 1: Modified Chalk-Harrod (mCH) catalytic cycle for alkene hydrosilylation via Rh(acac)(coe)₂.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality for reagent selection and self-validating in-process controls.
Protocol A: Anti-Markovnikov Hydrosilylation of Terminal Alkenes
Objective: Synthesis of terminal alkylsilanes via the mCH pathway.
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve 1.0 mol% Rh(acac)(coe)₂ in anhydrous toluene.
-
Causality: Toluene is selected as a non-coordinating aromatic solvent. Unlike THF or acetonitrile, it does not compete with the alkene for the vacant coordination sites generated after coe dissociation, maximizing the rate of alkene coordination.
-
-
Silane Addition: Add 1.1 equivalents of dimethylphenylsilane (PhMe₂SiH) dropwise.
-
Observation: A rapid color shift from yellow to dark amber indicates the displacement of coe ligands and successful oxidative addition of the Si-H bond.
-
-
Substrate Introduction: Add 1.0 equivalent of 1-octene. Seal the vessel and stir at 60 °C for 4 hours.
-
Causality: Mild heating provides the necessary kinetic energy to overcome the ~15 kcal/mol activation barrier for the migratory insertion step.
-
-
Self-Validation (In-Process Control): Remove a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR.
-
Validation Criteria: The reaction is validated as complete when the characteristic terminal alkene multiplet (δ 4.9–5.1 ppm) and the Si-H septet (δ 4.4 ppm) are entirely replaced by a clean triplet (δ 0.8–0.9 ppm), representing the newly formed -CH₂-SiR₃ linkage.
-
Protocol B: Reduction of Ketones via the Double Hydride (DH) Pathway
Objective: Hydrosilylation of acetophenone to 1-phenylethanol.
-
Precatalyst Setup: Dissolve 0.5 mol% Rh(acac)(coe)₂ in anhydrous THF.
-
Causality: THF is utilized because its weak oxygen-donor capability helps stabilize the highly active, electron-deficient Double Hydride (DH) Rh(III) intermediate, preventing catalyst aggregation and degradation.
-
-
Reagent Introduction: Cool the solution to 0 °C. Add 1.2 equivalents of diphenylsilane (Ph₂SiH₂) followed by 1.0 equivalent of acetophenone.
-
Causality: The DH mechanism for ketones is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses side reactions, such as unwanted silyl enol ether formation.
-
-
Reaction and Cleavage: Stir for 2 hours while allowing the mixture to warm to room temperature. To cleave the resulting silyl ether intermediate into the final alcohol, add 2M NaOH (aq) or TBAF (1.0 M in THF) and stir for an additional 1 hour.
-
Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 4:1) and GC-MS.
-
Validation Criteria: The UV-active ketone chromophore (Rf ~0.6) must completely disappear, replaced by a more polar spot (Rf ~0.3). GC-MS must confirm the emergence of the m/z 122 molecular ion, validating the successful cleavage to 1-phenylethanol.
-
References
-
Title: Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors Source: ResearchGate URL: [Link]
-
Title: Why Does the Rhodium-Catalyzed Hydrosilylation of Alkenes Take Place through a Modified Chalk−Harrod Mechanism? A Theoretical Study Source: Organometallics (via Figshare) URL: [Link]
-
Title: Theoretical Study on the Rhodium-Catalyzed Hydrosilylation of C=C and C=O Double Bonds With Tertiary Silane Source: PubMed / The Journal of Organic Chemistry URL: [Link]
Solvent Selection for Rh(acac)(coe)2 Catalytic Cycles: A Detailed Guide for Researchers
By Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Versatile Precursor, Rh(acac)(coe)2
Acetylacetonatobis(cyclooctene)rhodium(I), commonly abbreviated as Rh(acac)(coe)2, stands as a cornerstone catalyst precursor in the realm of homogeneous catalysis. Its air-stability and ready solubility in many organic solvents make it a favored starting material for a multitude of rhodium-catalyzed transformations.[1] The in situ activation of this Rh(I) complex through the displacement of the labile cyclooctene (coe) ligands by stronger donor ligands or reactants unlocks a rich and diverse catalytic landscape. This versatility, however, introduces a critical experimental variable: the choice of solvent. The solvent is not merely an inert medium but an active participant in the catalytic cycle, profoundly influencing reaction rates, selectivities, and catalyst stability.[2][3]
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to solvent selection for catalytic cycles involving Rh(acac)(coe)2. We will delve into the fundamental principles governing solvent effects, present a comparative analysis of common solvents, and provide a robust protocol for systematic solvent screening and optimization.
The Crucial Role of the Solvent in Rhodium Catalysis
The solvent's influence on a catalytic cycle is multifaceted, impacting nearly every elementary step from catalyst activation to product release. Understanding these interactions is paramount for rational reaction design and optimization.
Catalyst Activation and Ligand Exchange
The journey of a Rh(acac)(coe)2-catalyzed reaction begins with the displacement of the weakly coordinating cyclooctene ligands. The solvent can play a direct role in this activation step. Coordinating solvents can transiently occupy the vacant coordination sites on the rhodium center, forming solvent-ligated intermediates that are often more reactive towards the desired ligands or substrates.[4][5] However, overly strong coordination can lead to catalyst inhibition by preventing the binding of reactants.[2]
Influence on Elementary Steps of the Catalytic Cycle
The solvent environment significantly impacts the kinetics and thermodynamics of key steps within the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.
-
Polarity and Dipolarity: The polarity of the solvent can stabilize charged or polar intermediates and transition states.[2] For instance, in reactions involving polar intermediates, a more polar solvent can accelerate the reaction rate by lowering the activation energy.[6]
-
Coordinating vs. Non-coordinating Solvents:
-
Coordinating Solvents (e.g., THF, MeCN, DMF): These solvents can act as Lewis bases, donating electron density to the metal center. This can influence the electronic properties of the catalyst and stabilize reactive intermediates.[7] However, as mentioned, strong coordination can be detrimental.
-
Non-coordinating Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents interact weakly with the catalyst, providing a relatively "naked" catalytic species. This can be advantageous when strong substrate coordination is required.[8]
-
The interplay between these solvent properties dictates the overall efficiency and outcome of the catalytic transformation.
A Comparative Overview of Common Solvents
The selection of an appropriate solvent is a critical first step in reaction development. The following table provides a comparative overview of commonly employed solvents in rhodium catalysis, highlighting their key physical and chemical properties.
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Boiling Point (°C) | Key Characteristics & Typical Applications |
| Non-Polar, Non-Coordinating | ||||
| Toluene | 2.38 | 0.1 | 111 | Good for dissolving a wide range of organic substrates and ligands. Often used in hydroformylation and C-H activation.[1][9] |
| Hexane | 1.88 | ~0 | 69 | Highly non-polar, suitable for reactions where minimal solvent interaction is desired. |
| Dichloromethane (DCM) | 8.93 | 0.1 | 40 | A weakly coordinating solvent with moderate polarity.[8] Useful for a variety of catalytic reactions. |
| Polar Aprotic, Coordinating | ||||
| Tetrahydrofuran (THF) | 7.58 | 20.0 | 66 | A good coordinating solvent that can stabilize cationic intermediates. Widely used in cross-coupling and addition reactions.[4] |
| Acetonitrile (MeCN) | 37.5 | 14.1 | 82 | A strongly coordinating polar solvent. Can sometimes inhibit catalysis by competing with substrates for coordination sites. |
| Dimethylformamide (DMF) | 36.7 | 26.6 | 153 | A highly polar, coordinating solvent. Effective in dissolving a broad range of reactants, including some inorganic salts.[7] |
| Polar Protic | ||||
| Ethanol (EtOH) | 24.5 | 20 | 78 | Can act as a ligand and a proton source. Its use is reaction-dependent and can influence selectivity.[2] |
| Trifluoroethanol (TFE) | 8.55 | ~0 | 74 | A weakly coordinating, highly polar protic solvent that can promote C-H activation reactions.[10] |
| Other | ||||
| 1,4-Dioxane | 2.21 | 14.8 | 101 | A cyclic ether with coordinating properties, often used in hydroformylation and carbonylation reactions.[11] |
Visualizing the Process: Catalytic Cycle and Solvent Screening Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline a generic catalytic cycle for a Rh(acac)(coe)2 precursor and a systematic workflow for solvent screening.
Figure 1: A generalized catalytic cycle initiated from the Rh(acac)(coe)2 precursor.
Figure 2: A systematic workflow for solvent screening and optimization.
Experimental Protocol: A General Method for Solvent Screening
The following protocol provides a robust framework for the systematic screening of solvents for a given Rh(acac)(coe)2-catalyzed reaction. This protocol is designed to be adaptable to a wide range of reaction types.
Materials and Equipment:
-
Rh(acac)(coe)2
-
Substrates and Ligands
-
A diverse set of anhydrous solvents (see table above)
-
Inert atmosphere glovebox or Schlenk line
-
Small-scale reaction vials (e.g., 2 mL) with stir bars
-
Heating and stirring plate
-
Analytical instrumentation (e.g., GC, HPLC, NMR) for reaction monitoring and product quantification
Procedure:
Part 1: Preparation of Stock Solutions (under inert atmosphere)
-
Catalyst Stock Solution: Prepare a stock solution of Rh(acac)(coe)2 in a suitable, relatively non-volatile, and non-coordinating solvent (e.g., toluene or dichloromethane). The concentration should be chosen to allow for accurate dispensing of the desired catalyst loading into each reaction vial.
-
Ligand Stock Solution (if applicable): If the catalytic system requires a ligand, prepare a separate stock solution of the ligand in a compatible solvent.
-
Substrate Stock Solution: Prepare a stock solution of the limiting substrate in a solvent that will be used for the initial screening reactions.
Part 2: Reaction Setup (under inert atmosphere)
-
Arrange and label an array of reaction vials, with each vial corresponding to a different solvent to be tested.
-
To each vial, add the appropriate volume of the catalyst and ligand (if applicable) stock solutions to achieve the desired catalyst loading and metal-to-ligand ratio.
-
Carefully evaporate the solvent from the stock solutions under a stream of inert gas or under vacuum to leave a film of the catalyst/ligand mixture.
-
To each vial, add the desired volume of the specific screening solvent.
-
Add the substrate(s) to each vial, either as a neat liquid or from a stock solution.
-
Seal the vials tightly and place them on the heating and stirring plate set to the desired reaction temperature.
Part 3: Reaction Monitoring and Analysis
-
At predetermined time points, carefully take an aliquot from each reaction vial for analysis.
-
Quench the reaction in the aliquot (e.g., by cooling or adding a quenching agent).
-
Analyze the quenched aliquots using the appropriate analytical technique (GC, HPLC, NMR) to determine the conversion of the starting material and the yield of the desired product(s).
-
Continue monitoring the reactions until they have reached completion or a significant difference in performance between the solvents is observed.
Part 4: Data Interpretation and Next Steps
-
Tabulate the results, comparing the performance of the catalyst in each solvent.
-
Identify the solvent(s) that provide the best combination of activity, selectivity, and stability.
-
Proceed to the optimization phase (as outlined in Figure 2) with the most promising solvent(s).
Conclusion: A Pathway to Enhanced Catalytic Performance
The rational selection of a solvent is a critical, yet often underestimated, aspect of developing efficient and selective catalytic processes. For the versatile Rh(acac)(coe)2 precursor, the solvent's role extends far beyond simple dissolution, actively participating in and influencing the entire catalytic cycle. By understanding the fundamental principles of solvent effects, utilizing a comparative approach to solvent selection, and employing a systematic screening protocol, researchers can unlock the full potential of their rhodium-catalyzed reactions. This guide provides a foundational framework to navigate the complexities of solvent selection, ultimately leading to the development of more robust, efficient, and selective chemical transformations.
References
-
Catalytic cycle for the Rh(acac)(CO)2/triphos-catalyzed 1-hexene hydroformylation. - ResearchGate. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Mechanism and Reactivity of Rh-Catalyzed Intermolecular [5+1] Cycloaddition of 3-Acyloxy-1,4-Enyne (ACE) and CO: A Computational Study - PubMed. Available at: [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. Available at: [Link]
-
Organometallic catalysis in aqueous and biological environments: harnessing the power of metal carbenes - PMC. Available at: [Link]
-
Mechanism and origin of regioselectivity in Rh-catalyzed desymmetric [2 + 2 + 2] cycloaddition: charge versus π–π stacking interaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds - Organic Chemistry Portal. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Infoscience. Available at: [Link]
-
Synthesis, characterisation and molecular structure of [Rh(COE) 2(acac)] (COE=cyclooctene, η 2-C 8H 14), an important starting material for the preparation of rhodium catalyst precursors - ResearchGate. Available at: [Link]
-
Combinatorial and rapid screening approaches to homogeneous catalyst discovery and optimization - Controlled Radical Polymerization. Available at: [Link]
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In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC. Available at: [Link]
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Rhodium-Catalyzed C−H Activation and Three-Component Tandem Annulation Leading to Isoquinolones - ResearchGate. Available at: [Link]
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Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones - PMC. Available at: [Link]
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Rhodium Catalyzed Hydroacylation. Available at: [Link]
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Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid - PubMed. Available at: [Link]
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Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions | Request PDF - ResearchGate. Available at: [Link]
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Organometallic Catalysis. Available at: [Link]
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Rhodium complexes and precursors - Johnson Matthey. Available at: [Link]
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Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation | Chemical Reviews - ACS Publications. Available at: [Link]
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Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes - PMC - NIH. Available at: [Link]
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Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies - PMC. Available at: [Link]
-
Molecular Control of the Catalytic Properties of Rhodium Nanoparticles in Supported Ionic Liquid Phase (SILP) Systems | ACS Catalysis - ACS Publications. Available at: [Link]
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Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent - Green Chemistry (RSC Publishing). Available at: [Link]
-
Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms - MDPI. Available at: [Link]
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Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons | Organometallics - ACS Publications. Available at: [Link]
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Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC. Available at: [Link]
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Making a Splash in Homogeneous CO2 Hydrogenation: Elucidating the Impact of Solvent on Catalytic Mechanisms. Available at: [Link]
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The screening of solvent (A), amount of solvent (B), amount of catalyst (C), and (D) comparison of various catalysts for the homocoupling reaction of phenylboronic acid (0.25 mmol) at ambient temperature in the open air and visible light condition - ResearchGate. Available at: [Link]
-
Anionic Rhodium Complexes as Very Active Catalysts for Hydro-Silylation Reactions - MDPI. Available at: [Link]
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Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Structural exploration of rhodium catalysts and their kinetic studies for efficient parahydrogen-induced polarization by side arm hydrogenation - RSC Publishing. Available at: [Link]
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Modelling Chemical Catalysis in Explicit Solvent - CECAM. Available at: [Link]
-
Electrochemical Stability of Rhodium–Platinum Core–Shell Nanoparticles: An Identical Location Scanning Transmission Electron Microscopy Study - PMC. Available at: [Link]
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Rhodium catalyzed hydrogenation reactions in aqueous micellar systems as green solvents - SciSpace. Available at: [Link]
- US4291179A - Rhodium catalyzed process for acetaldehyde and ethanol - Google Patents.
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Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers - MDPI. Available at: [Link]
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Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI. Available at: [Link]
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Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones - PMC. Available at: [Link]
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Application Note: One-Pot Synthesis of Rhodium Phosphine Catalysts from Rh(acac)(coe)2
Introduction: The Strategic Advantage of Rh(acac)(coe)2 in Catalyst Preparation
In the landscape of homogeneous catalysis, the efficiency, selectivity, and ease of preparation of catalysts are paramount. Rhodium-phosphine complexes are workhorses in a multitude of organic transformations, including hydrogenations, hydroformylations, and C-C bond-forming reactions.[1][2] The precursor, (acetylacetonato)bis(cis-cyclooctene)rhodium(I) (Rh(acac)(coe)2), has emerged as a highly valuable and versatile starting material for the synthesis of these essential catalysts.[1] Its growing prevalence in research and industrial settings is attributable to several key factors.
The cis-cyclooctene (coe) ligands in Rh(acac)(coe)2 are labile, meaning they are readily displaced by stronger donor ligands such as phosphines. This lability is the cornerstone of its utility, enabling facile, one-pot syntheses of a diverse array of rhodium-phosphine catalysts. This approach circumvents the often more strenuous multi-step syntheses required with other rhodium precursors like rhodium(III) chloride. The one-pot nature of this synthesis streamlines the experimental workflow, reduces waste, and saves valuable research time.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the one-pot synthesis of rhodium phosphine catalysts utilizing Rh(acac)(coe)2. We will delve into the underlying mechanism, provide a detailed, field-proven protocol, and offer insights into the characterization of the resulting catalysts.
Mechanistic Insights: The Ligand Exchange Pathway
The one-pot synthesis of rhodium phosphine catalysts from Rh(acac)(coe)2 is predicated on a straightforward ligand exchange reaction. The phosphine ligand, being a stronger σ-donor and π-acceptor than cis-cyclooctene, readily displaces the coe ligands from the rhodium center. The acetylacetonate (acac) ligand, in contrast, typically remains coordinated to the rhodium core, acting as a spectator ligand throughout the transformation.
The reaction proceeds through a dissociative or associative mechanism, where one or both of the coe ligands detach from the rhodium center, creating a vacant coordination site for the incoming phosphine ligand. The equilibrium of this reaction lies heavily towards the formation of the more stable rhodium-phosphine complex. The stoichiometry of the phosphine ligand added dictates the final composition of the catalyst, with two equivalents of a monodentate phosphine typically yielding a complex of the type Rh(acac)(PR₃)₂.
Experimental Protocol: One-Pot Synthesis of Rh(acac)(PPh₃)₂
This protocol details the synthesis of (acetylacetonato)bis(triphenylphosphine)rhodium(I), a common and versatile catalyst, from Rh(acac)(coe)₂.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rh(acac)(coe)₂ | Catalyst grade | Commercially available | Store under inert atmosphere |
| Triphenylphosphine (PPh₃) | 99% | Commercially available | |
| Toluene | Anhydrous | Commercially available | Use a dry, oxygen-free solvent |
| Hexane | Anhydrous | Commercially available | For precipitation and washing |
| Schlenk flask | - | - | Or similar air-free glassware |
| Magnetic stirrer and stir bar | - | - | |
| Inert gas supply (Argon or Nitrogen) | High purity | - |
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of Rh(acac)(PPh₃)₂.
Step-by-Step Procedure
-
Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, weigh out Rh(acac)(coe)₂ (1 equivalent) and triphenylphosphine (2.1 equivalents). The slight excess of phosphine ensures complete displacement of the coe ligands.
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen- and moisture-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via a syringe to dissolve the reagents. The amount of solvent should be sufficient to fully dissolve the starting materials, typically resulting in a concentration of 0.05-0.1 M.
-
Reaction: Stir the resulting solution at room temperature. The reaction progress can be monitored by a color change, typically from a yellow-orange to a deeper red or reddish-brown solution. The reaction is generally complete within 1-2 hours.
-
Product Isolation: Once the reaction is complete, reduce the volume of the solvent in vacuo to approximately one-third of the original volume.
-
Precipitation: Add anhydrous hexane to the concentrated solution with stirring until a precipitate forms. Hexane is used as an anti-solvent to induce the precipitation of the less soluble rhodium-phosphine complex.
-
Filtration and Washing: Isolate the solid product by filtration under an inert atmosphere using a Schlenk filter or a cannula. Wash the solid with a small amount of cold anhydrous hexane to remove any unreacted triphenylphosphine and displaced cyclooctene.
-
Drying: Dry the resulting solid under high vacuum to afford the desired Rh(acac)(PPh₃)₂ complex as a crystalline solid.
Characterization and Expected Results
The synthesized Rh(acac)(PPh₃)₂ can be characterized by various spectroscopic techniques:
-
³¹P{¹H} NMR: This is one of the most informative techniques for characterizing the product. The spectrum should show a doublet, a result of the coupling between the phosphorus nucleus and the rhodium nucleus (¹⁰³Rh, I = 1/2, 100% abundant). The typical ¹J(Rh-P) coupling constant for such complexes is in the range of 180-220 Hz.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the acetylacetonate and triphenylphosphine ligands. The characteristic signals for the acac ligand (methyl and methine protons) and the aromatic protons of the PPh₃ ligands should be observed. The signals for the cyclooctene ligands should be absent.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic bands for the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand, typically in the range of 1500-1600 cm⁻¹.
The expected yield for this one-pot synthesis is typically high, often exceeding 90%, depending on the purity of the starting materials and the rigor of the air-free technique employed.
Troubleshooting and Field-Proven Insights
-
Low Yield: This is often due to the presence of oxygen or moisture. Ensure that all glassware is thoroughly dried and that the reaction is performed under a strict inert atmosphere. The use of high-quality anhydrous solvents is crucial.
-
Incomplete Reaction: If the reaction does not go to completion, a slight excess of the phosphine ligand can be added. Gently warming the reaction mixture (e.g., to 40-50 °C) can also facilitate the ligand exchange, although it is typically not necessary for simple phosphines like PPh₃.
-
Oily Product: If the product oils out instead of precipitating as a solid, it may be due to impurities. Try redissolving the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitating with hexane. Cooling the mixture during precipitation can also promote the formation of a solid.
Conclusion
The one-pot synthesis of rhodium phosphine catalysts from Rh(acac)(coe)₂ represents a highly efficient and practical approach for generating a wide range of valuable catalysts. The lability of the cyclooctene ligands, coupled with the stability of the resulting rhodium-phosphine complexes, makes this a reliable and high-yielding transformation. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can confidently and efficiently synthesize custom rhodium catalysts tailored to their specific research needs.
References
-
Marder, T. B., et al. (2001). Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors. ResearchGate. Available at: [Link]
-
van Leeuwen, P. W. N. M., et al. (2012). Kinetics and mechanisms of homogeneous catalytic reactions: Part 9. Hydroformylation of 1-hexene catalyzed by a rhodium system containing a tridentated phosphine. ResearchGate. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing Rh(acac)(coe)₂ and Preventing Rhodium Black Formation
Welcome to the technical support guide for (Acetylacetonato)bis(cyclooctene)rhodium(I), or Rh(acac)(coe)₂. This complex is a highly versatile and valuable precursor for a wide range of rhodium-catalyzed reactions due to the labile nature of its cyclooctene (coe) ligands.[1] However, this same reactivity makes it susceptible to decomposition into metallic rhodium, commonly observed as rhodium black or a rhodium mirror. This guide provides researchers, scientists, and drug development professionals with in-depth FAQs, troubleshooting protocols, and preventative measures to ensure the stability and efficacy of your catalyst.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of Rh(acac)(coe)₂.
Q1: What is rhodium black, and why does it form from Rh(acac)(coe)₂?
A: Rhodium black is finely divided, elemental rhodium metal (Rh(0)) that precipitates from solution, appearing as a black or dark brown solid.[2] Its formation from Rh(acac)(coe)₂, a Rh(I) complex, signifies an undesired reduction of the rhodium center. This decomposition renders the catalyst inactive for most catalytic cycles that rely on the Rh(I)/Rh(III) oxidation states. In some cases, particularly at elevated temperatures, this decomposition can manifest as a metallic, mirror-like film on the glassware.[3]
Q2: What are the primary factors that trigger the decomposition of Rh(acac)(coe)₂?
A: The decomposition is primarily triggered by three environmental factors:
-
Oxygen: Exposure to air can lead to complex oxidation and subsequent destabilization, creating pathways for reduction to Rh(0).
-
Moisture and Impurities: Protic impurities, including water, can react with the complex. Similarly, peroxides in unstabilized ethereal solvents (like THF or diethyl ether) are highly detrimental.
-
Elevated Temperatures: While required for many reactions, heat accelerates the dissociation of the stabilizing cyclooctene ligands. If the desired substrate is not present to coordinate and stabilize the resulting [Rh(acac)] fragment, this highly reactive intermediate is prone to decomposition.[4]
Q3: How can I visually identify catalyst decomposition?
A: The most obvious signs are:
-
Precipitate Formation: The appearance of a fine black or dark brown powder in your reaction flask.
-
Rhodium Mirror: A metallic, reflective film coating the inside of the glassware.[3]
-
Color Fading with Precipitation: A gradual fading of the solution's characteristic color accompanied by the formation of black solids.
Q4: My solution changed color upon adding a ligand. Is this decomposition?
A: Not necessarily. Rh(acac)(coe)₂ is a precursor, and its intended function is for the coe ligands to be displaced by other molecules, such as phosphine ligands or substrates.[1][5][6] This ligand exchange event almost always results in a color change, which is indicative of the formation of a new, active rhodium complex. Decomposition is specifically characterized by the formation of an insoluble black precipitate or mirror.
Section 2: Core Principles for Catalyst Preservation
Proactive measures during storage and handling are the most effective way to prevent decomposition. Adherence to these principles is critical for experimental success and reproducibility.
Critical Handling & Storage Parameters
| Parameter | Recommendation | Rationale & Causality |
| Atmosphere | Strictly Inert. Handle and store under dry Nitrogen or Argon. | Oxygen and moisture are key initiators of decomposition pathways. An inert atmosphere is non-negotiable for preserving the Rh(I) oxidation state.[7] |
| Temperature | Store at 2-8°C. Use an explosion-proof refrigerator. | The complex has limited thermal stability. Cold storage significantly slows the rate of auto-decomposition and ligand dissociation.[8] |
| Solvent Purity | Use Anhydrous, Deoxygenated Solvents. | Residual water can hydrolyze the complex, and dissolved oxygen can cause oxidative damage. Solvents like THF must be freshly distilled or tested for peroxides.[9] |
| Light | Store in the Dark. Use amber vials or wrap containers in foil. | While less documented for this specific complex, many organometallic compounds are light-sensitive. Protection from light is a best practice to prevent photochemical decomposition pathways. |
Workflow for Preparing a Catalyst Stock Solution
This workflow diagram illustrates the mandatory steps for preparing a solution of Rh(acac)(coe)₂ while minimizing decomposition risk.
Caption: Workflow for preparing a stable catalyst solution.
Section 3: In-Experiment Troubleshooting Guide
Even with proper handling, issues can arise during a reaction. This guide helps diagnose and solve decomposition problems as they happen.
Decomposition Troubleshooting Tree
Use this decision tree to identify the root cause of in-experiment decomposition and find the appropriate corrective action.
Caption: A decision tree for troubleshooting catalyst decomposition.
Section 4: Advanced Protocols & Methodologies
Protocol 4.1: Standard Procedure for Catalyst Introduction
This protocol details the steps for adding Rh(acac)(coe)₂ to a reaction mixture, minimizing the risk of thermal shock and atmospheric contamination.
-
System Preparation: Assemble your reaction glassware and dry thoroughly under vacuum with a heat gun. Backfill the flask with high-purity Argon or Nitrogen and maintain a positive pressure throughout the experiment.
-
Reagent Addition: Add your anhydrous, deoxygenated solvent and reagents to the reaction flask via cannula or a gas-tight syringe.
-
Thermal Equilibration: Bring the reaction mixture to the desired temperature (if heating) or cool it to 0°C (if adding the catalyst at low temperature).
-
Catalyst Weighing: In a glovebox or under a positive pressure of inert gas, weigh the required amount of Rh(acac)(coe)₂ into a small Schlenk tube.
-
Catalyst Dissolution: Add a small volume of anhydrous, deoxygenated reaction solvent to the catalyst vial to create a concentrated stock solution. Ensure it fully dissolves.
-
Catalyst Transfer: Using a gas-tight syringe, carefully withdraw the catalyst solution and add it swiftly but controllably to the rapidly stirring reaction mixture.
-
Monitoring: Observe the reaction for any immediate signs of precipitation. A clean reaction should remain homogeneous.
Protocol 4.2: In-Situ Stabilization with a Phosphine Co-Ligand
If gradual decomposition is an issue, a more strongly coordinating ligand can enhance catalyst stability. Bidentate phosphine ligands like 1,3-Bis(diphenylphosphino)propane (DPPP) are often effective.[10]
-
Follow Steps 1-2 from Protocol 4.1.
-
Ligand Addition: Add the stabilizing ligand (e.g., 1.0-1.2 equivalents of DPPP relative to the rhodium catalyst) to the reaction mixture and allow it to dissolve.
-
Catalyst Introduction: Proceed with Steps 3-7 from Protocol 4.1. The Rh(acac)(coe)₂ will react in-situ with the phosphine ligand, displacing the labile coe ligands to form a more robust catalytic species.
-
Scientific Rationale: The phosphine ligand binds more strongly to the rhodium center than cyclooctene. This reduces the concentration of coordinatively unsaturated, unstable rhodium intermediates that are the primary entry point to decomposition pathways. This strategy effectively trades the high reactivity of the precursor for enhanced stability of the active catalyst.
-
References
-
NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. [Link]
-
Al-Masri, M. S., & Chaudret, B. (1985). Bis(acetylacetonato)bis(cyclooctene)ruthenium(II), cis-[Ru(acac)2(η2-C8H14)2]: a synthetic precursor to trans-. Journal of the Chemical Society, Dalton Transactions, (12), 2585-2591. [Link]
-
Baker, M. V., Brown, D. H., & Skelton, B. W. (2008). Synthesis, characterization, and reactivity of rhodium(I) acetylacetonato complexes containing pyridinecarboxaldimine ligands. Dalton Transactions, (41), 5851-5859. [Link]
-
Al-Masri, M. S., & Chaudret, B. (2002). Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors. Inorganica Chimica Acta, 330(1), 168-171. [Link]
-
Rubel, M., et al. (2008). Rhodium coated mirrors deposited by magnetron sputtering for fusion applications. Review of Scientific Instruments, 79(2), 02A908. [Link]
-
BDMAEE. (2025). a comprehensive guide to handling, storage, and disposal of dichloromethane (dcm) to minimize risks. [Link]
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MacsChem. (2025). Handling and Storage of Chemicals | Guidelines for a US Distributor. [Link]
-
Gogoi, P. K., & Dutta, D. K. (1991). Rhodium(III) complexes containing acetylacetonate and mono- or bidentate ligands. Indian Journal of Chemistry - Section A, 30(10), 884-886. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. Chemical Reviews, 110(2), 624-655. [Link]
-
Lee, J.-Y., et al. (2012). Purification and Recovery of Rhodium Metal by the Formation of Intermetallic Compounds. Korean Chemical Engineering Research, 50(2), 361-366. [Link]
-
Fiori, K. W., & Du Bois, J. (2009). Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination. Journal of the American Chemical Society, 131(20), 7001-7005. [Link]
-
Ali, B., et al. (2018). Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. Chemistry – A European Journal, 24(72), 19304-19308. [Link]
-
Mastrorilli, P., et al. (2023). Acetate ion addition to and exchange in (1,5-cyclooctadiene)rhodium(I) acetate: relevance for the coagulation of carboxylic acid-functionalized shells of core-crosslinked micelle latexes. Dalton Transactions, 52(38), 13589-13599. [Link]
-
de Loos-Vollebregt, M. T. C., et al. (2005). Evaluation of a synergetic effect between Rh as permanent chemical modifier and acetylacetone as complexing agent in Sc determination in sediment slurry samples by ETAAS. Journal of Analytical Atomic Spectrometry, 20(3), 223-229. [Link]
-
Indiana Department of Environmental Management. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals. [Link]
-
Zhang, H., et al. (2011). Controlling the morphology of rhodium nanocrystals by manipulating the growth kinetics with a syringe pump. Nano Letters, 11(2), 898-903. [Link]
-
Lavoie, M. J., & Waterman, R. (2018). Accessing δ-B-H Coordinated Complexes of Rh(I) and Ir(I) Using Mono- and Dihydroboranes: Cooperative Stabilization by a Phosphoramidate Coligand. Inorganics, 6(3), 94. [Link]
-
Nagai, Y., et al. (2021). Effect of zirconia support crystal structure on the alloying of rhodium and iridium for the improvement of three-way catalysts. Catalysis Science & Technology, 11(16), 5546-5555. [Link]
-
Fiori, K. W. (2008). Mechanistic insights and catalyst design for the development of efficient and selective rhodium-catalyzed carbon-hydrogen amination reactions. ProQuest Dissertations Publishing. [Link]
-
Bilal, M., & Jackson, S. D. (2013). Ethanol steam reforming over Rh and Pt catalysts: effect of temperature and catalyst deactivation. Catalysis Science & Technology, 3(3), 733-740. [Link]
-
International Isocyanate Institute. (n.d.). Links to sources of information on TDI; safe handling, transport, storage, disposal and emergency actions. [Link]
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- 5. Bis(acetylacetonato)bis(cyclooctene)ruthenium(II), cis-[Ru(acac)2(η2-C8H14)2]: a synthetic precursor to trans- and cis-bis(acetylacetonato)ruthenium(II) complexes [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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storage conditions to extend shelf life of Rh(acac)(coe)2
Welcome to the technical support center for Acetylacetonatobis(cyclooctene)rhodium(I), commonly abbreviated as Rh(acac)(coe)₂. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice on the proper storage and handling of this valuable organometallic catalyst. Adherence to these protocols is critical for maximizing its shelf life, ensuring catalytic activity, and achieving reproducible experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of Rh(acac)(coe)₂.
Q1: What are the ideal storage conditions to maximize the shelf life of Rh(acac)(coe)₂?
A1: To ensure maximum stability and longevity, Rh(acac)(coe)₂ must be stored under a specific set of conditions that protect it from atmospheric and environmental degradation. The core requirements are low temperature, an inert atmosphere, and protection from light.[1][2]
Table 1: Recommended Storage Conditions for Rh(acac)(coe)₂
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Temperature | 2°C to 8°C (Refrigeration) | Reduces the rate of thermal decomposition.[2] Many organometallic compounds undergo slow degradation even at room temperature, and refrigeration is crucial to minimize these pathways.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Rh(acac)(coe)₂ is air-sensitive. The Rh(I) center is susceptible to oxidation by atmospheric oxygen, which leads to inactive Rh(III) species and compromises catalytic activity. An inert atmosphere prevents this oxidative degradation.[3] |
| Light | Amber vial or stored in the dark | While less documented for this specific complex, many organometallic compounds are light-sensitive. Photochemical decomposition can provide an alternative degradation pathway, so protection from light is a standard best practice. |
| Moisture | Anhydrous environment | The compound and its ligands can be sensitive to hydrolysis. Adsorbed moisture on glassware or trace water in solvents can lead to decomposition and the formation of inactive rhodium hydroxides or oxides.[4] |
Q2: What are the visible signs of Rh(acac)(coe)₂ degradation?
A2: The pristine compound is a pale-yellow to yellow-brown solid.[4] A noticeable change in color, such as darkening to green, brown, or black, is a primary indicator of decomposition. Other signs include a change in texture (e.g., clumping, which may indicate moisture contamination) or poor solubility in solvents where it is normally soluble. In a reaction, signs of a degraded catalyst include a significant drop in reaction rate, a complete failure of the reaction to initiate, or the need for much higher catalyst loadings to achieve the desired conversion.
Q3: Why is an inert atmosphere so critical for this compound?
A3: The catalytic activity of Rh(acac)(coe)₂ relies on the rhodium atom being in the +1 oxidation state. This state is electron-rich and highly susceptible to oxidation by molecular oxygen from the air. This process, often irreversible, converts the active Rh(I) to an inactive Rh(III) species, rendering the catalyst useless. Furthermore, the cyclooctene (coe) ligands can be displaced or react under oxidative conditions. Therefore, maintaining an inert atmosphere using gases like argon or nitrogen is non-negotiable for preserving the catalyst's integrity.[3]
Q4: Can I briefly handle Rh(acac)(coe)₂ on the open bench?
A4: It is strongly advised against handling Rh(acac)(coe)₂ on the open bench. Even brief exposure to air and ambient moisture can initiate degradation on the surface of the solid.[3] All manipulations, including weighing and transferring the solid or preparing stock solutions, must be performed under an inert atmosphere using either a glove box or standard Schlenk line techniques.[2]
Troubleshooting Guide: Catalyst Performance Issues
This guide provides a logical workflow to diagnose and resolve common problems encountered during reactions using Rh(acac)(coe)₂.
Problem 1: My reaction is sluggish, incomplete, or fails to start.
This is the most common issue and is often linked to catalyst deactivation.
-
Possible Cause 1: Catalyst Degradation. The catalyst may have been improperly stored or handled, leading to oxidation or hydrolysis.
-
Troubleshooting Step: Check your storage records. Was the vial properly sealed under inert gas? Was it consistently stored at 2-8°C? Visually inspect the solid for color changes.
-
Solution: If degradation is suspected, it is highly recommended to use a fresh, unopened vial of the catalyst. To confirm, run a control reaction with a substrate known to work reliably.
-
-
Possible Cause 2: Reagent or Solvent Contamination. Impurities in your starting materials or solvents can act as catalyst poisons.
-
Troubleshooting Step: Ensure all solvents are anhydrous and have been properly degassed to remove dissolved oxygen. Verify the purity of all substrates and reagents. Common poisons for rhodium catalysts include sulfur and phosphorus compounds.
-
Solution: Purify reagents if their quality is in doubt. Use freshly distilled and degassed solvents from a reliable source.
-
-
Possible Cause 3: Improper Reaction Setup. An insufficient inert atmosphere in the reaction vessel can quickly deactivate the catalyst.
-
Troubleshooting Step: Review your experimental setup. Did you adequately purge the reaction flask with inert gas (at least 3 vacuum/backfill cycles)? Are all joints and septa airtight?
-
Solution: Re-assemble your apparatus, ensuring all glassware is oven-dried and cooled under an inert atmosphere. Use high-quality grease for joints and fresh septa.
-
Problem 2: My results are inconsistent from one experiment to the next.
-
Possible Cause: Inconsistent Catalyst Handling. Small variations in how the catalyst is handled can lead to different levels of activity.
-
Troubleshooting Step: Standardize your procedure for catalyst handling. Are you weighing it in a glove box or on a Schlenk line? Are you using the exact same technique every time?
-
Solution: Develop a strict, step-by-step Standard Operating Procedure (SOP) for handling the catalyst. Consider preparing a stock solution of the catalyst in an anhydrous, degassed solvent inside a glove box and transferring known volumes via syringe. This often provides more consistent results than weighing small amounts of solid for each reaction.
-
Experimental Protocol: Best Practices for Handling and Storage
This protocol outlines the necessary steps to handle and store Rh(acac)(coe)₂ to preserve its chemical integrity.
Objective: To safely transfer and store Rh(acac)(coe)₂ under an inert atmosphere.
Materials:
-
Schlenk flask or vial containing Rh(acac)(coe)₂
-
Oven-dried receiving Schlenk flask with a stir bar
-
Spatula (oven-dried)
-
Schlenk line with dual vacuum/inert gas manifold
-
High-vacuum grease
-
Parafilm or vial cap with septum
Procedure:
-
Preparation: Ensure all glassware and equipment (spatula, flasks) are thoroughly cleaned and dried in an oven (e.g., at 125°C overnight) to remove all adsorbed moisture.
-
Inerting the System: Assemble the hot glassware and connect it to the Schlenk line. Evacuate the flask under high vacuum until it cools to room temperature. Backfill the flask with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle at least three times to ensure a robust inert atmosphere.[2]
-
Transfer: If working on a Schlenk line, open the catalyst vial and the receiving flask under a positive pressure of inert gas (a gentle outflow of gas). Quickly transfer the desired amount of the yellow solid using the oven-dried spatula.
-
Sealing the Catalyst Vial: Immediately after transfer, securely close the original catalyst vial. Purge the headspace with inert gas before sealing. Wrap the cap threads with Parafilm for an extra barrier against atmospheric contamination.
-
Storage: Place the sealed vial in a clearly labeled secondary container and store it in a refrigerator at 2-8°C.[1][2]
-
Dissolution (if making a stock solution): If preparing a solution, add anhydrous, degassed solvent to the receiving flask containing the weighed catalyst via a gas-tight syringe.
Catalyst Degradation Pathway
While the exact degradation products can vary, the primary pathway involves the oxidation of the Rh(I) center and the displacement of the weakly bound cyclooctene ligands.
By adhering to these rigorous storage and handling protocols, researchers can significantly extend the shelf life of Rh(acac)(coe)₂, protect their research investment, and ensure the validity and reproducibility of their experimental outcomes.
References
-
Elschenbroich, C. (2006). Organometallics. Wiley-VCH. [Link]
-
Aspira Chemical. (n.d.). Acetylacetonatobis(cyclooctene)rhodium(I), Rh 24.6%. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. [Link]
-
American Elements. (n.d.). Acetylacetonatobis(cyclooctene)rhodium(I). [Link]
-
CatSci. (n.d.). The Stability of Organometallics: Understanding their common decomposition pathways. [Link]
-
Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]
-
Solubility of Things. (n.d.). Role of Organometallic Compounds in Catalysis. [Link]
Sources
Technical Support Center: Strategies for Removing Excess Cyclooctene Ligand
Welcome to the Technical Support Center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with in-depth strategies and practical troubleshooting advice for the efficient removal of excess cyclooctene ligand from reaction mixtures. Cyclooctene is a common ligand and monomer in organometallic chemistry and polymer synthesis.[1][2] Its removal is often a critical step to ensure the purity of the desired product. This resource is designed to help you navigate the challenges of its removal with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is removing excess cyclooctene necessary?
Excess cyclooctene can interfere with subsequent reaction steps, complicate product characterization, and affect the final product's purity and properties. In drug development, residual ligands can pose toxicological risks. Therefore, its complete removal is crucial for ensuring the integrity and safety of your research and products.
Q2: What are the primary methods for removing excess cyclooctene?
The choice of method depends on the properties of your product (e.g., volatility, stability, solubility) and the scale of your reaction. The most common techniques include:
-
Vacuum Distillation/Evaporation: Ideal for non-volatile, thermally stable products.
-
Solvent Extraction: Effective when the product and cyclooctene have different solubilities in a pair of immiscible solvents.
-
Chromatography: A high-resolution technique suitable for separating compounds with different polarities.
-
Precipitation: Useful if the product can be selectively precipitated from the solution, leaving the cyclooctene in the supernatant.
-
Aqueous Silver Nitrate (AgNO₃) Washing: A specific method that leverages the complexation of silver ions with alkenes.
Q3: What are the key physical properties of cyclooctene to consider?
Understanding the physical properties of cyclooctene is fundamental to selecting the appropriate removal strategy.
| Property | Value | Source |
| Boiling Point | 138-143 °C (at 760 mmHg) | [3] |
| 32-34 °C (at 12 mmHg) | [1][4] | |
| Melting Point | -16 °C | [1][4] |
| Density | 0.848 g/mL at 20 °C | [1][4] |
| Solubility | Insoluble in water; Miscible with alcohol, ether, and other organic solvents. | [1][2][5] |
Troubleshooting and In-Depth Guides
This section provides detailed protocols and the scientific rationale behind each method for removing excess cyclooctene.
Method 1: Removal by Volatilization (Vacuum Distillation/Evaporation)
Principle: This method exploits the volatility of cyclooctene to separate it from non-volatile products.[5] By reducing the pressure, the boiling point of cyclooctene is significantly lowered, allowing for its removal at a temperature that does not degrade the desired product.
Best Suited For:
-
Non-volatile, thermally stable solid or high-boiling liquid products.
-
Situations where the product does not form an azeotrope with cyclooctene.
Experimental Protocol:
-
Setup: Assemble a standard distillation apparatus or connect the reaction flask to a rotary evaporator. Ensure all connections are secure to maintain a good vacuum.
-
Vacuum Application: Gradually apply a vacuum to the system. A pressure of 12 mmHg or lower is effective for removing cyclooctene at a significantly reduced temperature (32-34 °C).[1][4]
-
Heating: Gently heat the mixture using a water or oil bath. The temperature should be high enough to facilitate the evaporation of cyclooctene but well below the decomposition temperature of your product.
-
Collection: The cyclooctene vapor will pass through the condenser and collect in the receiving flask.
-
Completion: Continue the process until no more cyclooctene is collected. The removal can be monitored by analytical techniques such as ¹H NMR or GC-MS of the residue.
Causality and Expertise: The efficiency of this method is directly related to the vapor pressure difference between cyclooctene and your product. A significant difference allows for a clean separation. If your product is heat-sensitive, using a high-vacuum pump is crucial to lower the required temperature.
Method 2: Liquid-Liquid Extraction
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. Since cyclooctene is insoluble in water but soluble in many organic solvents, this method can be highly effective.[1][5]
Best Suited For:
-
Products that are soluble in a solvent immiscible with a solvent that dissolves cyclooctene.
-
Products that are stable in the presence of the chosen solvents.
Experimental Protocol:
-
Solvent Selection: Choose a solvent system where your product has high solubility in one phase and cyclooctene has high solubility in the other. For example, if your product is water-soluble, you can extract the cyclooctene into an organic solvent like hexane or diethyl ether.
-
Procedure:
-
Dissolve the reaction mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an immiscible solvent (e.g., water).
-
Shake the funnel vigorously to ensure thorough mixing of the two phases, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the layer containing your product.
-
Repeat the extraction of the organic layer with fresh portions of the immiscible solvent to maximize the removal of cyclooctene.
-
-
Product Isolation: Isolate your product from the solvent by evaporation or other suitable methods.
Causality and Expertise: The success of this method hinges on the partition coefficient of your product and cyclooctene between the two solvents. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
Method 3: Column Chromatography
Principle: Chromatography separates components of a mixture based on their differential adsorption to a stationary phase as a mobile phase flows through it.[6] Non-polar compounds like cyclooctene will typically have a lower affinity for a polar stationary phase (like silica gel) and will elute faster than more polar products.
Best Suited For:
-
Small to medium scale reactions.
-
When other methods fail to provide adequate separation.
-
Products with a different polarity than cyclooctene.
Experimental Protocol:
-
Stationary Phase Selection: Silica gel is a common choice for normal-phase chromatography. The particle size should be chosen based on the required resolution.
-
Mobile Phase (Eluent) Selection: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to elute your product. The optimal solvent system can be determined using Thin Layer Chromatography (TLC).
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial eluent.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Cyclooctene, being non-polar, will elute first.
-
Analysis: Analyze the collected fractions by TLC or another appropriate analytical method to identify the fractions containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent to obtain your purified product.
Causality and Expertise: The separation is governed by the principles of adsorption and partitioning. The choice of stationary and mobile phases is critical and should be tailored to the specific properties of your product.
Method 4: Selective Complexation with Aqueous Silver Nitrate (AgNO₃)
Principle: Silver(I) ions form complexes with alkenes.[7] This property can be exploited to selectively remove cyclooctene from a reaction mixture. The trans-isomer of cyclooctene, in particular, forms a strong complex with silver nitrate.[7][8]
Best Suited For:
-
Removing both cis- and trans-cyclooctene.
-
When the desired product does not react with or is not sensitive to silver nitrate.
Experimental Protocol:
-
Preparation: Prepare a saturated aqueous solution of silver nitrate.
-
Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., pentane or hexane).
-
Wash the organic solution with the aqueous AgNO₃ solution in a separatory funnel. The cyclooctene will form a complex with the silver ions and partition into the aqueous phase.[9]
-
Repeat the washing several times with fresh AgNO₃ solution to ensure complete removal.
-
-
Work-up: Wash the organic layer with water to remove any residual silver nitrate, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Remove the solvent to obtain the purified product.
Causality and Expertise: This method is highly specific for alkenes. It is particularly useful for separating alkene isomers, as the stability of the silver-alkene complex can vary with the isomer's structure.[7][10]
Workflow and Decision Making
The following diagram illustrates a logical workflow for selecting the most appropriate method for removing excess cyclooctene.
Caption: Decision tree for selecting a cyclooctene removal method.
References
-
U.S. Environmental Protection Agency. Cyclooctene Properties. [Link]
-
Organic Syntheses. trans-CYCLOOCTENE. [Link]
-
Chemsrc. Cyclooctene | CAS#:931-88-4. [Link]
-
Royzen, M., et al. (2012). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. Accounts of Chemical Research, 45(12), 2167-2178. [Link]
-
Stanimirov, S., & Todorov, B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 53(2), 229-234. [Link]
-
van der Vlugt, J. I., et al. (2020). Photoisomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. AIChE Journal, 66(12), e17067. [Link]
-
Advion. (2020). Purification of natural products mixture with TLC/MS and flash/MS purification techniques. [Link]
-
Chromatographic Separation Explained. (2012, June 20). YouTube. [Link]
Sources
- 1. CYCLOOCTENE CAS#: 931-87-3 [m.chemicalbook.com]
- 2. CYCLOOCTENE | 931-87-3 [chemicalbook.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Cyclooctene | CAS#:931-88-4 | Chemsrc [chemsrc.com]
- 5. CAS 931-88-4: Cyclooctene | CymitQuimica [cymitquimica.com]
- 6. youtube.com [youtube.com]
- 7. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. bcc.bas.bg [bcc.bas.bg]
why does Rh(acac)(coe)2 turn dark/black in solution
Welcome to the technical support center for organometallic catalysts. This guide is designed for researchers, scientists, and drug development professionals who use Acetylacetonatobis(cyclooctene)rhodium(I), or Rh(acac)(COE)₂, in their experiments. Here, we address common issues, provide troubleshooting workflows, and offer preventative measures to ensure the integrity of your reactions.
Frequently Asked Questions (FAQs)
Q1: My bright yellow/orange solution of Rh(acac)(COE)₂ has turned dark brown or black. What is the primary cause?
A dark brown or black coloration in your Rh(acac)(COE)₂ solution is a strong indicator of catalyst decomposition. The most common end-product of this decomposition is the formation of rhodium metal (Rh(0)) nanoparticles, which are typically black or dark brown and insoluble. In the presence of oxygen, rhodium oxides may also form.[1]
Rh(acac)(COE)₂ is a Rh(I) complex, which is the catalytically active oxidation state for many transformations. The color change signifies a reduction to Rh(0) or oxidation to higher states like Rh(III), which then may decompose. This process renders the original complex inactive and can lead to inconsistent or failed reactions.
Q2: What specific experimental factors trigger the decomposition of Rh(acac)(COE)₂?
Several factors can initiate or accelerate the decomposition of this sensitive organometallic complex. Understanding these triggers is the first step in troubleshooting and prevention.
Key Decomposition Triggers:
| Factor | Causal Mechanism & Explanation |
| Oxygen (Air) | Rh(acac)(COE)₂ is air-sensitive. Exposure to oxygen can lead to the oxidation of the Rh(I) center. Oxidized rhodium species can be unstable and subsequently decompose to form rhodium oxides or aggregate into rhodium metal.[1] |
| Elevated Temperature | While some heating is often necessary for catalysis, Rh(acac)(COE)₂ has limited thermal stability. High temperatures can promote the dissociation of the labile cyclooctene (COE) ligands, creating a highly reactive and unstable rhodium species that readily decomposes.[2][3] |
| Solvent Impurities | Solvents, particularly ethers like THF, can contain peroxide impurities if not stored properly. Peroxides are strong oxidizing agents that will rapidly degrade the Rh(I) complex. Similarly, residual water can facilitate decomposition pathways. |
| Incompatible Reagents | Certain substrates or additives in your reaction mixture may be incompatible with the Rh(I) center. Strong oxidizing agents, protic acids, or even certain coordinating species can displace the stabilizing ligands and lead to catalyst deactivation and decomposition.[4] |
| Photodecomposition | Although less common, some organometallic complexes are sensitive to light. Prolonged exposure to ambient or direct light can provide the energy to initiate decomposition. |
Below is a diagram illustrating the potential pathways leading to the formation of rhodium black.
Caption: Figure 1. Potential pathways for the decomposition of Rh(acac)(COE)₂.
Q3: How can I systematically troubleshoot a reaction where the catalyst solution has turned black?
When you observe catalyst decomposition, a logical workflow can help pinpoint the root cause. The following protocol provides a step-by-step guide to diagnose the issue.
Troubleshooting Protocol:
-
Isolate the Variable:
-
Control Experiment 1 (Solvent + Catalyst): Dissolve a small amount of Rh(acac)(COE)₂ in the solvent you used for the reaction. Do this in an inert atmosphere (glovebox or Schlenk line). Observe the color over the same reaction time and at the same temperature.
-
If it turns black: Your solvent is the likely culprit. It may be contaminated with oxygen, water, or peroxides.
-
If it remains stable: The solvent is likely pure. Proceed to the next step.
-
-
Control Experiment 2 (Full Reaction, No Heat): Set up the complete reaction mixture (solvent, catalyst, all reagents) but keep it at room temperature.
-
If it turns black: One of your reagents is likely reacting directly with the catalyst at room temperature.
-
If it remains stable: This suggests a thermally induced decomposition, possibly exacerbated by one of the reagents.
-
-
-
Solvent Purity Check:
-
Use a fresh bottle of anhydrous solvent or re-purify your solvent using an appropriate method (e.g., distillation from a drying agent, passing through an alumina column).
-
For ether solvents like THF, test for peroxides using commercially available test strips or the potassium iodide/starch test.
-
-
Reagent Purity Check:
-
Ensure all substrates and reagents are of high purity and are anhydrous where necessary. Impurities from starting materials can act as catalyst poisons.
-
The diagram below outlines this troubleshooting workflow.
Caption: Figure 2. A step-by-step workflow for diagnosing catalyst decomposition.
Q4: What are the best practices for handling and storing Rh(acac)(COE)₂ to prevent decomposition?
Proactive measures are crucial for maintaining the integrity of this catalyst. Adhering to strict handling and storage protocols will significantly improve the reproducibility of your experiments.
Protocol for Handling and Storage:
-
Storage: Always store Rh(acac)(COE)₂ in its original container under an inert atmosphere (argon or nitrogen). It should be kept in a freezer, preferably at -20°C or below, and protected from light.
-
Handling:
-
Only handle the solid complex inside a glovebox with low oxygen and moisture levels (<1 ppm).
-
If a glovebox is unavailable, use standard Schlenk line techniques for all manipulations.
-
Never weigh the catalyst in the open air. Instead, weigh the vial, transfer the catalyst under inert atmosphere, and re-weigh the vial to determine the amount used.
-
-
Solvent Preparation:
-
Use only high-purity, anhydrous solvents. It is best practice to use solvents from a purification system (e.g., Grubbs system) or freshly distilled solvents.
-
Before use, thoroughly degas the solvent by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
Assemble your glassware and flame-dry it under a vacuum to remove adsorbed water.
-
Allow the glassware to cool to room temperature under a positive pressure of an inert gas.
-
Add the degassed solvent and other reagents via syringe or cannula under a positive flow of inert gas.
-
Prepare a stock solution of the catalyst in degassed solvent inside a glovebox and add it to the reaction mixture last.
-
Q5: My reaction solution turned dark, but the reaction still seems to be proceeding. Is the catalyst still active?
While the appearance of rhodium black indicates significant decomposition, it is possible to have some residual catalytic activity. This phenomenon, often referred to as "dying catalyst," can occur under a few scenarios:
-
Partial Decomposition: Not all of the catalyst may have decomposed. A small fraction of the soluble Rh(I) complex might remain, continuing to drive the reaction, albeit at a much slower rate.
-
Heterogeneous Catalysis: The newly formed Rh(0) nanoparticles can sometimes act as heterogeneous catalysts for certain reactions, such as hydrogenations.[5] However, their activity, selectivity, and mechanism will be drastically different from the intended homogeneous Rh(acac)(COE)₂ catalyst. This can lead to unexpected side products and poor reproducibility.
References
-
Elsevier. (n.d.). Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)] (COE=cyclooctene, η 2-C 8H 14), an important starting material for the preparation of rhodium catalyst precursors. ResearchGate. [Link]
-
Wikipedia. (2023, April 29). Dicarbonyl(acetylacetonato)rhodium(I). [Link]
-
Cámpora, J., Palma, P., & Carmona, E. (2008). Synthesis, characterization, and reactivity of rhodium(I) acetylacetonato complexes containing pyridinecarboxaldimine ligands. PubMed. [Link]
-
Gual-Alemany, M., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]
-
Defense Technical Information Center. (2022, August 1). Physical, Thermal, and Optical Characterization of Rhodium (3) Acetylacetonate. [Link]
-
Various Authors. (2024, May 12). How do you troubleshoot common problems or defects in rhodium-plated surfaces? Quora. [Link]
-
LookChem. (n.d.). Rh(acac)(coe)2. [Link]
-
Kobe University Repository. (2023, January 26). Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene). [Link]
-
MOCVD Precursor Encyclopedia. (n.d.). RHODIUM PRECURSORS. [Link]
-
ACS Publications. (2023, January 26). Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene). [Link]
-
Wikipedia. (2023, July 23). Chlorobis(cyclooctene)rhodium dimer. [Link]
-
Aspira Chemical. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. [Link]
-
RSC Publishing. (n.d.). Bis(acetylacetonato)bis(cyclooctene)ruthenium(II), cis-[Ru(acac)2(η2-C8H14)2]: a synthetic precursor to trans. [Link]
-
ResearchGate. (n.d.). Color changes of the rhodium complexes 1∙(A)2–5∙(A)2 dissolved in toluene...[Link]
-
Johnson Matthey. (n.d.). Rh 95 rhodium acetylacetonato 15 cyclooctadiene. [Link]
-
ResearchGate. (n.d.). Chlorobis(Cyclooctene)Rhodium(I) and–Iridium(I) Complexes. [Link]
-
National Center for Biotechnology Information. (2023, February 2). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. [Link]
-
ACS Publications. (2009, May 13). Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. [Link]
-
SpringerLink. (n.d.). Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts | MDPI [mdpi.com]
- 5. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for Rh(acac)(coe)₂ Ligand Displacement
Status: Active Topic: Kinetic & Thermodynamic Optimization of Ligand Substitution Target Audience: Synthetic Chemists, Process Development Scientists
Introduction: The "Workhorse" Precursor
Acetylacetonatobis(cyclooctene)rhodium(I), or Rh(acac)(coe)₂ , is a premier precursor for synthesizing homogeneous catalysts. Unlike its cyclooctadiene (cod) analogue, the monodentate cyclooctene (coe) ligands are highly labile, allowing for rapid substitution under mild conditions. However, this lability creates a "Goldilocks" zone for temperature: too low, and the reaction stalls; too high, and the complex decomposes to metallic Rh(0) or undergoes unwanted oxidative addition.
This guide provides a field-proven framework for navigating these parameters.
Module 1: Critical Parameter Analysis
The choice of temperature is dictated by the steric bulk and nucleophilicity of the incoming ligand (
Table 1: Temperature Optimization Matrix
| Incoming Ligand Class ( | Rec.[1] Temp Range | Solvent System | Kinetic Profile | Risk Factor |
| Phosphines (Basic/Small) (e.g., PMe₃, PPh₃) | 0°C to 25°C | Benzene, Toluene, THF | Fast. Displacement is often instantaneous. Exotherm may occur. | Oxidation of phosphine if O₂ is present. |
| Phosphines (Bulky) (e.g., PCy₃, Xantphos) | 25°C to 45°C | Toluene, THF | Moderate. Steric bulk increases activation energy barrier. | Incomplete substitution (mono-substitution). |
| N-Heterocyclic Carbenes (NHC) | 50°C to 70°C | Toluene, Dioxane | Slow. Often requires in situ deprotonation or carbene generation. | Thermal decomposition of Rh precursor before ligation. |
| Nitrogen Donors (e.g., Pyridine, Bipyridine) | 20°C to 40°C | DCM*, THF | Variable. Depends on chelation effect. | DCM is high risk at >35°C (see Troubleshooting). |
Module 2: Troubleshooting & FAQs
Q1: My reaction solution turned black and precipitated a solid. What happened?
Diagnosis: Thermal Decomposition to Rh(0) Black.
Root Cause: The temperature was too high relative to the rate of ligand coordination, or the system was exposed to oxygen. Rh(acac)(coe)₂ is thermally sensitive; if the incoming ligand (
-
Lower Temperature: Reduce reaction temperature by 20°C.
-
Increase [L]: Ensure a slight excess of the incoming ligand (2.1–2.2 eq) is present before heating.
-
Check Inertness: Verify Schlenk lines. Even trace O₂ accelerates decomposition at elevated temperatures.
Q2: I used Dichloromethane (DCM) at 45°C, and the product NMR shows complex multiplets/impurities. Why?
Diagnosis: Unwanted Oxidative Addition.
Root Cause: Rh(I) complexes are electron-rich and can undergo oxidative addition with chlorinated solvents (DCM, CHCl₃) under heat or light, forming Rh(III) species such as
-
Switch Solvents: Use Benzene or Toluene . These are chemically inert toward Rh(I).
-
If DCM is mandatory: Perform the reaction at 0°C to RT strictly in the dark and monitor closely.
Q3: The reaction is stuck at mono-substitution (Rh(acac)(coe)(L)). How do I drive it to completion? Diagnosis: Steric Locking or Equilibrium Issues. Root Cause: The released cyclooctene remains in solution, creating a competitive equilibrium, or the second ligand is too bulky to enter easily. Corrective Action:
-
Vacuum Cycling: Periodically apply dynamic vacuum to remove free cyclooctene (volatile), shifting the equilibrium forward (Le Chatelier’s principle).
-
Temperature Ramp: Briefly heat to 50°C after the first substitution is confirmed.
Module 3: Decision Logic & Workflow
The following diagram outlines the logical decision path for selecting reaction conditions.
Caption: Workflow for selecting temperature based on ligand sterics and monitoring for decomposition.
Module 4: Standardized Protocol (The "Gold Standard")
This protocol minimizes thermal stress while ensuring complete conversion.
Reagents:
-
Rh(acac)(coe)₂ (freshly prepared or stored under Ar at -20°C).
-
Ligand (
) (2.05 – 2.10 equivalents). -
Solvent: Toluene (anhydrous, degassed).
Procedure:
-
Setup: In a glovebox or under a rigorous Schlenk line (Ar/N₂), charge a Schlenk flask with Rh(acac)(coe)₂ (yellow solid).
-
Solvation: Add degassed Toluene (approx. 5 mL per 100 mg Rh). Stir at Room Temperature (25°C) until fully dissolved.
-
Ligand Addition:
-
Solid Ligands: Add directly against counter-flow of inert gas.
-
Liquid Ligands: Add dropwise via syringe.
-
-
Reaction Monitoring:
-
Stir at 25°C for 1 hour.
-
Visual Check: Look for color shift (e.g., Yellow
Orange/Red). -
If no change: Ramp temperature to 45°C using an oil bath. Do not exceed 60°C without verifying stability.
-
-
Workup:
-
Remove solvent in vacuo to approx. 10% volume.
-
Add Pentane or Hexane (non-solvent) to precipitate the product.
-
Filter and wash with cold Pentane to remove displaced cyclooctene.
-
Dry under high vacuum.
-
References
-
Van der Ent, A., & Onderdelinden, A. L. (1973). Acetylacetonatobis(cyclooctene)rhodium(I). Inorganic Syntheses, 14, 92–93. Link
-
Bradd, K. J., Heaton, B. T., Jacob, C., Sampanthar, J. T., & Steiner, A. (1999).[1] Oxidative addition of chlorinated solvents (e.g. CH2Cl2 and CHCl3) with rhodium(I) complexes.[1][2] Journal of the Chemical Society, Dalton Transactions, (7), 1109-1110. Link
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Refer to Chapter 4: Ligand Substitution). Link
Sources
Technical Support Center: Purification of Rh(acac)(coe)₂ by Recrystallization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in the handling, purification, and troubleshooting of Acetylacetonatobis(cyclooctene)rhodium(I), commonly denoted as Rh(acac)(coe)₂.
Rh(acac)(coe)₂ is a highly versatile organometallic precursor used extensively in homogeneous catalysis, including hydroformylation and asymmetric arylation ()[1]. Because the cyclooctene (coe) ligands are highly labile, this complex is an ideal starting material for generating active rhodium catalysts[2]. However, this same lability, combined with the electron-rich nature of the Rh(I) center, makes the complex highly susceptible to decomposition and oxidation. This guide provides a self-validating, expert-level protocol for purifying crude Rh(acac)(coe)₂ via recrystallization.
Visualization: Recrystallization & Troubleshooting Workflow
Workflow for the recrystallization and troubleshooting of Rh(acac)(coe)2 under inert conditions.
Part 1: Expert Recrystallization Protocol
Step 1: Inert Atmosphere Preparation
-
Action: Flame-dry all Schlenk glassware and purge with Argon or Nitrogen (minimum 3 cycles). Degas all solvents (Dichloromethane, Toluene, Pentane) via the freeze-pump-thaw method or vigorous sparging.
-
Causality: Rh(acac)(coe)₂ features an approximate square-planar geometry at the Rh(I) center ()[3]. This
electron configuration is highly susceptible to oxidative addition by atmospheric oxygen, which irreversibly converts the active Rh(I) species into inactive, dark-colored Rh(III) complexes. -
Validation Checkpoint: Degassed solvents should not evolve bubbles when placed under static vacuum.
Step 2: Dissolution of Crude Product
-
Action: Dissolve the crude Rh(acac)(coe)₂ in a minimal amount of anhydrous Dichloromethane (DCM) or Toluene at room temperature.
-
Causality: The complex is highly soluble in moderately polar solvents. Using a minimal volume ensures the solution is saturated, which is critical for maximizing the recovery yield during the temperature-dependent crystallization phase.
-
Validation Checkpoint: The solution should exhibit a vibrant orange-yellow color.
Step 3: Filtration of Metathesis Byproducts
-
Action: If the solution appears cloudy, filter it through a dry, degassed pad of Celite using a Schlenk frit.
-
Causality: The standard, non-toxic synthesis of Rh(acac)(coe)₂ proceeds by reacting the chloro-bridged dimer, [Rh(coe)₂(µ-Cl)]₂, with sodium acetylacetonate (Na(acac))[4]. This metathesis reaction produces sodium chloride (NaCl) as a byproduct[3]. Residual NaCl is insoluble in DCM/Toluene and causes suspension cloudiness.
-
Validation Checkpoint: The filtrate must be perfectly clear before proceeding to solvent layering.
Step 4: Anti-Solvent Layering
-
Action: Carefully layer 3 to 5 volumes of anhydrous, degassed pentane (or hexane) onto the DCM/Toluene solution.
-
Causality: Pentane acts as a non-polar anti-solvent. Layering creates a concentration gradient that promotes the slow, controlled growth of high-purity crystals, preventing the rapid precipitation of amorphous solids that can trap impurities.
Step 5: Crystallization
-
Action: Place the Schlenk flask in a freezer at -20 °C to -78 °C overnight[5]. Isolate the resulting crystals via cannula filtration or a Schlenk frit, then wash with cold (-20 °C) pentane.
-
Causality: Drastically lowering the temperature exploits the temperature-dependent solubility profile of the complex, forcing the Rh(acac)(coe)₂ out of the mixed solvent system while leaving soluble impurities in the mother liquor.
Step 6: Controlled Drying (Critical Step)
-
Action: Dry the isolated crystals under vacuum for strictly no longer than 15-30 minutes .
-
Causality: The cyclooctene ligands are extremely labile and coordinate to the rhodium center solely through their π-electron systems[2]. Prolonged exposure to high vacuum will physically strip the coe ligands from the metal, leading to coordinative unsaturation and subsequent irreversible oligomerization or decomposition[5].
-
Validation Checkpoint: The final product should be a free-flowing orange/yellow crystalline solid that completely redissolves in DCM without any insoluble residue.
Part 2: Troubleshooting Guide & FAQs
Q1: My recrystallized product is dark brown or black instead of orange/yellow. What happened? A: This indicates oxidation of the Rh(I) center to Rh(III) or degradation to metallic rhodium nanoparticles. Solution: Ensure strict Schlenk techniques are used. Verify that your Argon/Nitrogen lines are free of moisture and oxygen, and that all solvents are thoroughly degassed prior to use. Discard the blackened batch, as it will be catalytically inactive.
Q2: The solution becomes cloudy immediately upon dissolving the crude solid in DCM. Is the complex ruined? A: No. As explained in the protocol, this is almost certainly residual NaCl from the Na(acac) synthetic step[3]. Solution: Simply filter the cloudy solution through a tightly packed, degassed Celite pad. The complex remains safely dissolved in the filtrate.
Q3: I am getting an oily residue instead of crystals at the bottom of the flask. How do I fix this? A: "Oiling out" occurs when the solvent system is too rich in the good solvent (DCM/Toluene) or if the anti-solvent (pentane) was added too rapidly, preventing proper nucleation. Solution: Redissolve the oil in a minimal amount of DCM. Carefully layer the pentane without disturbing the interface, and cool the flask more slowly (e.g., leave at 4 °C for 2 hours before moving to -20 °C).
Q4: After drying under vacuum overnight, the solid is insoluble in common organic solvents. Why? A: You have over-dried the complex. Prolonged vacuum exposure strips the volatile cyclooctene ligands[2]. Without these stabilizing ligands, the rhodium centers aggregate into insoluble polymeric networks. Solution: Limit vacuum drying to 15-30 minutes. Store the purified solid in a glovebox or under an inert atmosphere at -20 °C.
Part 3: Quantitative Data
Table 1: Recommended Solvent Systems for Rh(acac)(coe)₂ Recrystallization
| Primary Solvent | Anti-Solvent | Optimal Ratio (v/v) | Crystallization Temp | Expected Yield |
| Dichloromethane | Pentane | 1 : 4 | -20 °C | 75 - 85% |
| Toluene | Hexane | 1 : 3 | -30 °C | 70 - 80% |
| Diethyl Ether | Pentane | 1 : 2 | -78 °C | 60 - 75% |
Table 2: Physical Properties & Quality Indicators
| Parameter | Expected Observation / Value | Indication of Impurity |
| Appearance | Bright orange/yellow crystals | Dark brown/black (Oxidation) |
| Solubility | Highly soluble in DCM, Toluene, THF | Insoluble residue (Ligand loss/Salt) |
| Stability | Stable at -20 °C under Ar/N₂ | Degrades at RT in air |
References
-
Hitchcock, P.B., Lappert, M.F., & Uiterweerd, P.G.H. (2002). Synthesis, characterisation and molecular structure of[Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors. Journal of Organometallic Chemistry. URL:[Link]
- Whiteker, G. T., et al. (2017). Catalysts and processes for producing aldehydes (US9649625B1). Google Patents.
Sources
- 1. US9649625B1 - Catalysts and processes for producing aldehydes - Google Patents [patents.google.com]
- 2. Acetylacetonatobis(ethylene)rhodium(I) | 12082-47-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylacetonatobis(ethylene)rhodium(I) | 12082-47-2 | Benchchem [benchchem.com]
- 5. Acetylacetonatobis(ethylene)rhodium(I) | 12082-47-2 | Benchchem [benchchem.com]
handling Rh(acac)(coe)2 under inert atmosphere (Schlenk line)
Current Status: Operational Ticket ID: RH-ACAC-COE-001 Subject: Inert Atmosphere Handling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organometallics Division
Welcome to the Rh(I) Precursor Support Hub
You are accessing this guide because you are working with Acetylacetonatobis(cyclooctene)rhodium(I) (Rh(acac)(coe)₂), a versatile but delicate precursor used widely in hydroformylation, hydrogenation, and C-H activation.
Unlike robust Pd(II) salts, this Rh(I) complex features labile cyclooctene ligands . Its utility stems from how easily these ligands are displaced, but this same property makes it susceptible to premature decomposition (oxidation and thermal stress).
This guide replaces standard operating procedures (SOPs) with a causality-driven troubleshooting framework . We don't just tell you what to do; we explain why the chemistry demands it, ensuring your data is reproducible.
Module 1: Storage & Material Integrity
Diagnosing the quality of your precursor before you even start.
Q: My "yellow" catalyst looks brownish-black. Is it still usable?
A: Likely No.
-
The Science: Pure Rh(acac)(coe)₂ is a bright yellow to yellow-orange crystalline solid. A darkening color (brown to black) indicates the formation of colloidal Rh(0) (rhodium metal) or Rh-oxides. This occurs via two pathways:
-
Oxidation: Exposure to O₂ oxidizes the Rh(I) center to Rh(III), often leading to cluster formation.
-
Thermal Ligand Loss: The cyclooctene (coe) ligands are labile. If stored at room temperature, they can dissociate, leaving the metal center under-coordinated and prone to aggregation.
-
-
The Fix: Perform a solubility test. The active complex is soluble in benzene, THF, and acetone. Decomposed Rh(0) is insoluble black precipitate. If you see significant insolubles, repurify or discard.
Q: What are the mandatory storage conditions?
A: Treat this compound as a "living" reagent.
| Parameter | Requirement | Reason |
|---|---|---|
| Atmosphere | Nitrogen or Argon | Prevents oxidation of Rh(I). |
| Temperature | -20°C (Freezer) | Inhibits thermal dissociation of the labile cyclooctene ligand. |
| Container | Schlenk flask or sealed ampoule | Septa are permeable to O₂ over time; glass/Teflon seals are superior. |
Module 2: Schlenk Line Operations
Executing air-free transfers without a glovebox.
Q: How do I transfer the solid to my reaction flask without a glovebox?
A: You must use a Schlenk Solid Addition Tube or a "rapid transfer" technique under positive pressure.
-
The Protocol (Self-Validating):
-
Preparation: Connect your reaction flask (flame-dried, N₂-filled) to the Schlenk line.
-
The Counter-Flow: Open the inert gas stopcock to create a vigorous outflow of N₂ through the flask's neck.
-
The Transfer: Tilt the storage vessel and the reaction flask horizontally. Bring the necks together. The outflowing N₂ forms an invisible "curtain" that prevents air entry. Pour the solid rapidly.
-
Validation: If the solid remains bright yellow upon hitting the solvent, your atmosphere is secure. Immediate darkening suggests O₂ ingress.
-
Q: I'm doing a ligand exchange. Why is the solution turning black during the reaction?
A: This is often a solvent degassing issue , not a catalyst issue.
-
The Causality: As the coe ligands are displaced by your target phosphine or amine, the intermediate Rh species are highly electron-rich and hyper-sensitive to dissolved oxygen.
-
The Fix: Sparging with N₂ is insufficient for Rh(I) chemistry. You must use Freeze-Pump-Thaw (FPT) degassed solvents (3 cycles minimum) to remove dissolved O₂ completely.
Module 3: Visualizing the Workflow
Workflow 1: The "Safe Path" for Solid Transfer
Use this logic flow to determine the safest transfer method based on your equipment.
Figure 1: Decision matrix for handling air-sensitive solids. Method B (Schlenk Line) requires strict counter-flow gas techniques.
Module 4: Advanced Troubleshooting (Ligand Exchange)
Q: My yield is low. Could the displaced cyclooctene be interfering?
A: Yes.
-
The Mechanism: The reaction Rh(acac)(coe)₂ + 2L → Rh(acac)L₂ + 2coe is an equilibrium process. If coe (cyclooctene) remains in solution, it can compete with your ligand L for the metal center, especially if L is sterically bulky or electron-poor.
-
The Solution:
-
Use an Open System: Run the reaction under a dynamic flow of N₂ (bubbler exhaust) rather than a static sealed vessel. This helps sweep away volatile free cyclooctene (though coe has a high boiling point, entrainment helps).
-
Solvent Wash: If the product precipitates, wash thoroughly with hexanes/pentane. Free cyclooctene is highly soluble in alkanes, whereas many Rh(acac)L₂ complexes are less so.
-
Q: Can I dry the catalyst under high vacuum?
A: Proceed with Caution.
-
Risk: While removing solvent is necessary, prolonged exposure to high vacuum (< 0.1 mbar) at room temperature can encourage the dissociation of the coe ligand, leading to decomposition (crusting/darkening).
-
Protocol: Dry until the solvent is just removed (powder flows freely). Do not leave on high vacuum overnight unless the flask is cooled to 0°C.
Summary of Critical Parameters
| Variable | Specification | Failure Consequence |
| Solvent O₂ Level | < 5 ppm (Freeze-Pump-Thaw) | Immediate blackening (Rh oxidation). |
| Storage Temp | -20°C | Slow decomposition to brown powder. |
| Glassware | Oven/Flame-dried | Hydrolysis (rare but possible with additives). |
| Visual Check | Bright Yellow | Dark/Black = Do not use. |
References
Technical Support Center: Troubleshooting Low Yields in Rh(acac)(coe)₂ Mediated Catalysis
Welcome to the technical support center for Rh(acac)(coe)₂ mediated catalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their catalytic reactions. As a versatile and widely used rhodium(I) precursor, acetylacetonatobis(cyclooctene)rhodium(I) is a gateway to a vast array of catalytic transformations. However, its efficacy is highly dependent on proper handling, activation, and reaction conditions. This document provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth, symptom-based problem-solving.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of Rh(acac)(coe)₂.
Q1: My reaction is not starting, or the conversion is extremely low. What are the most common initial checks?
A1: When faced with a stalled reaction, begin with the most fundamental parameters:
-
Inert Atmosphere: Rh(I) complexes are sensitive to oxygen. Ensure your reaction setup was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents were rigorously deoxygenated.
-
Catalyst Viability: Rh(acac)(coe)₂ is air-sensitive and should be stored under an inert atmosphere in a refrigerator.[1] If the solid has changed color from its typical yellow-orange, it may have decomposed.
-
Ligand Association: In many applications, Rh(acac)(coe)₂ is a precursor that requires an ancillary ligand (e.g., a phosphine) to form the active catalytic species.[2] Verify the correct stoichiometry and integrity of your chosen ligand.
Q2: How do I properly activate the Rh(acac)(coe)₂ precursor with a phosphine ligand?
A2: The in-situ activation involves the displacement of the labile cyclooctene (coe) ligands by the desired phosphine ligand. A general procedure involves stirring the Rh(acac)(coe)₂ and the phosphine ligand in the reaction solvent under an inert atmosphere for a period before adding the substrates. The time and temperature for this pre-formation step can be critical and may require optimization.
Q3: Are there any common impurities in substrates or solvents that can inhibit the catalyst?
A3: Yes, rhodium catalysts can be poisoned by a variety of substances. Key inhibitors include:
-
Sulfur Compounds: Thiols and other sulfur-containing molecules can irreversibly bind to the rhodium center.
-
Halides: While sometimes part of the catalytic cycle, excess halides from starting materials or additives can be detrimental.
-
Strongly Coordinating Solvents or Additives: Solvents like DMSO or certain nitrogen-containing heterocycles can compete with your desired ligands and substrates for coordination to the rhodium, leading to catalyst inhibition.[3]
Q4: I am observing the formation of significant byproducts. What are the likely culprits in a reaction like hydroacylation?
A4: In rhodium-catalyzed hydroacylation, a common and competing side reaction is the decarbonylation of the aldehyde starting material.[4][5] This leads to the formation of an alkane and an inactive rhodium-carbonyl species, reducing the overall yield of the desired ketone.
In-Depth Troubleshooting Guide
This section provides a symptom-based approach to resolving low yields.
Symptom 1: No Reaction or Very Low Conversion
If your initial checks from the FAQs did not resolve the issue, a more detailed investigation is required.
Possible Causes & Solutions
| Possible Cause | Explanation | Diagnostic & Corrective Actions |
| Inefficient Catalyst Activation | The active catalytic species is not forming in sufficient concentration. This can be due to incorrect ligand-to-metal ratio, insufficient pre-formation time, or a non-labile ligand. | Protocol 1: Catalyst Activation Test. Run a small-scale reaction and monitor the formation of the active catalyst by ³¹P NMR if you are using a phosphine ligand. The chemical shift of the free ligand should decrease upon coordination to the rhodium center.[6] Adjust the ligand-to-rhodium ratio (a slight excess of ligand is often beneficial) and the pre-formation time and temperature. |
| Catalyst Decomposition | The Rh(acac)(coe)₂ precursor may have degraded due to improper storage or handling. | Visual Inspection: Check the appearance of the catalyst. A color change from yellow-orange to a darker color may indicate decomposition. Action: Use a fresh batch of the catalyst from a reliable supplier, ensuring it is handled under strictly anaerobic and anhydrous conditions. |
| Presence of Inhibitors/Poisons | Impurities in the solvent, substrates, or inert gas can deactivate the catalyst. | Solvent/Reagent Purification: Ensure all solvents are freshly distilled from an appropriate drying agent. Purify substrates via distillation, recrystallization, or chromatography. Use a high-purity inert gas. Control Experiment: Run the reaction with known pure starting materials to confirm if impurities are the issue. |
| Substrate-Specific Issues | Some substrates may be inherently unreactive under the chosen conditions or may themselves act as inhibitors. | Literature Review: Check for precedents with similar substrates. Reaction Condition Screening: Systematically vary the temperature, pressure (if applicable), and concentration. A higher temperature may be required to overcome a high activation barrier. |
Protocol 1: Catalyst Activation Test via ³¹P NMR
-
In a glovebox, prepare a stock solution of your phosphine ligand in a deuterated, deoxygenated solvent (e.g., C₆D₆, THF-d₈).
-
Acquire a ³¹P NMR spectrum of the free ligand.
-
In a separate NMR tube, dissolve Rh(acac)(coe)₂ in the same solvent.
-
Add the appropriate stoichiometry of the phosphine ligand stock solution to the NMR tube containing the rhodium precursor.
-
Mix thoroughly and acquire a ³¹P NMR spectrum immediately and then at timed intervals (e.g., 15, 30, 60 minutes).
-
Expected Outcome: You should observe a new peak, typically downfield from the free ligand, corresponding to the coordinated phosphine. The integration of the free versus coordinated ligand signals will indicate the extent of catalyst activation.
Logical Workflow for Diagnosing No Conversion
Caption: Workflow for troubleshooting no or low conversion.
Symptom 2: Reaction Starts but Stalls or Gives Inconsistent Yields
This scenario often points towards catalyst deactivation during the reaction.
Possible Causes & Solutions
| Possible Cause | Explanation | Diagnostic & Corrective Actions |
| Catalyst Deactivation Pathway | The active catalyst may be converting to an inactive species over time. This can be due to product inhibition, formation of inactive dimers or clusters, or reaction with trace impurities introduced with the substrates. | Kinetic Monitoring: Monitor the reaction progress over time using techniques like GC, HPLC, or NMR. A non-linear reaction profile that plateaus prematurely suggests catalyst deactivation. Product Inhibition Test: Add a portion of the purified product to the initial reaction mixture. If the initial rate is significantly lower, product inhibition is occurring. Consider strategies to remove the product as it forms (e.g., using a Dean-Stark trap for water removal if it's a byproduct). |
| Ligand Degradation | The ancillary ligand may not be stable under the reaction conditions, leading to the formation of less active or inactive rhodium species. | Ligand Stability Test: Heat a solution of the ligand under the reaction conditions (without the rhodium catalyst and substrates) and check for decomposition by NMR or GC-MS. If the ligand is unstable, a more robust ligand may be required. |
| Formation of Inactive Rhodium Species | In some cases, the active monomeric rhodium species can aggregate to form inactive clusters, especially at high concentrations or temperatures. | Concentration Effects: Run the reaction at different catalyst loadings and substrate concentrations. If higher concentrations lead to a faster drop-off in rate, aggregation may be the issue. |
Conceptual Diagram of Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation.
Symptom 3: Formation of Significant Side Products
The formation of byproducts directly competes with the desired reaction, lowering the yield.
Possible Causes & Solutions
| Possible Cause | Explanation | Diagnostic & Corrective Actions |
| Decarbonylation (in Hydroacylation) | The aldehyde substrate loses CO, forming an alkane and a stable, inactive Rh(I)-carbonyl complex. This is a common side reaction in rhodium-catalyzed hydroacylations.[7] | Ligand Modification: The electronic and steric properties of the ancillary ligand can influence the rate of decarbonylation versus hydroacylation. Electron-donating and bulky ligands can sometimes suppress decarbonylation.[5] Reaction Temperature: Lowering the reaction temperature may disfavor the decarbonylation pathway. |
| Isomerization of Alkenes | If your substrate contains an alkene, the rhodium catalyst can promote isomerization to a less reactive or undesired isomer. | Reaction Time: Shorter reaction times may minimize substrate isomerization. Ligand Choice: Certain ligands can suppress isomerization. A screen of different phosphine or nitrogen-based ligands may be necessary. |
| Dehydrogenative Borylation (in Hydroboration) | In hydroboration reactions, a competing dehydrogenative pathway can lead to the formation of vinyl boranes and other undesired products.[8] | Boron Source: The choice of borane (e.g., catecholborane vs. pinacolborane) can influence the selectivity.[9] Temperature Control: Lower temperatures often favor the desired hydroboration pathway. |
This technical guide provides a starting point for troubleshooting low yields in your Rh(acac)(coe)₂ mediated catalytic reactions. A systematic and logical approach to problem-solving, combined with careful experimental technique, will enable you to optimize your reactions and achieve your desired outcomes.
References
-
Synthesis, characterisation and molecular structure of [Rh(COE)₂(acac)] (COE=cyclooctene, η²-C₈H₁₄), an important starting material for the preparation of rhodium catalyst precursors. ResearchGate. [Link]
-
Synthesis and dynamic behaviour of zwitterionic [M(η⁶-C₆H₅-BPh₃)(coe)₂] (M = Rh, Ir) cyclooctene complexes. ResearchGate. [Link]
-
Hydroacylation. Wikipedia. [Link]
-
Synthesis, characterization, and reactivity of rhodium(I) acetylacetonato complexes containing pyridinecarboxaldimine ligands. PubMed. [Link]
-
Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. Chemical Reviews. [Link]
-
Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. PMC. [Link]
-
Mechanistic Study of Acetate-Assisted C−H Activation of 2-Substituted Pyridines with [MCl2Cp*]2 (M = Rh, Ir) and [RuCl2(p-cymene)]2. ResearchGate. [Link]
-
Possible complexes formed from the reaction of [Rh(acac)(CO)2] and phosphite ligands L1‐3 in toluene at 50 °C and [Rh]=2.5 mM under 5 bar of CO/H2 1 : 1 (species observed listed underneath). ResearchGate. [Link]
-
Understanding Reactivity and Stability of Rhodium Supported on Different Ceria Facets in Catalytic NO Reduction and CO/Hydrocarbon Oxidation Reactions. ResearchGate. [Link]
-
Polarized Au(i)/Rh(i) bimetallic pairs cooperatively trigger ligand non-innocence and bond activation. PMC. [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]
-
Rh(acac)(coe)2. LookChem. [Link]
-
[Rh(cycloolefin)(acac)] complexes as catalysts of polymerization of aryl- and alkylacetylenes: Influence of cycloolefin ligand and reaction conditions. Semantic Scholar. [Link]
-
Product formation and substrate consumption profiles of [Rh(CO) 2 (acac)] + 6 PPh 3 catalysed hydroformylation of 1-hexene in toluene at 60 °C and 10 bar of H 2 /CO (1:1) monitored using operando 1 H FlowNMR spectroscopy. ResearchGate. [Link]
-
Rh(I) Complexes in Catalysis: A Five-Year Trend. PMC. [Link]
-
A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO for the Synthesis of Cyclooctenones. pubs.acs.org. [Link]
-
Bidentate Rh(I)-phosphine complexes for the C-H activation of alkanes: computational modelling and mechanistic insight. nature.com. [Link]
-
Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. PMC. [Link]
-
Evaluation of C4 diphosphine ligands in rhodium catalysed methanol carbonylation under a syngas atmosphere: synthesis, structure, stability and reactivity of rhodium(i) carbonyl and rhodium(iii) acetyl intermediates. Dalton Transactions. [Link]
-
Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science. [Link]
-
Hydroacylation. Wikipedia. [Link]
-
Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. PNAS. [Link]
-
Mechanism of Rh-Catalyzed Oxidative Cyclizations: Closed versus Open Shell Pathways. pubs.acs.org. [Link]
-
Synthesis, Characterization, and Reactivity of Rhodium(I) Acetylacetonato Complexes Containing Pyridinecarboxaldimine Ligands. ResearchGate. [Link]
-
Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones. PMC. [Link]
-
Amine products and catalyst poisoning in the homogeneous H-2 hydrogenation of Imines catalyzed by the [Rh(COD)(PPh3)(2)]PF6 precursor. UBC Chemistry. [Link]
-
Incorporation of Pendant Bases into Rh(diphosphine)2 Complexes: Synthesis, Thermodynamic Studies, And Catalytic CO2 Hydrogenation Activity of Complexes. PubMed. [Link]
-
Decomposition of Methanol, Acetaldehyde, and Acetone on Supported Rhodium Catalysts. DTIC. [Link]
-
Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications. [Link]
-
Mechanism and Reactivity of Rh-Catalyzed Intermolecular [5+1] Cycloaddition of 3-Acyloxy-1,4-Enyne (ACE) and CO: A Computational Study. PMC. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydroacylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis, characterization, and reactivity of rhodium(I) acetylacetonato complexes containing pyridinecarboxaldimine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Reactivity of Rh(acac)(coe)₂ with Chlorinated Solvents: A Technical Support Guide
Prepared by the Senior Application Scientist, Catalyst & Reaction Development
Welcome to the technical support center for our valued partners in research and development. This guide provides in-depth information and practical advice on the use of Acetylacetonatobis(cyclooctene)rhodium(I), or Rh(acac)(coe)₂, with a specific focus on its compatibility with chlorinated solvents. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the use of Rh(acac)(coe)₂ in the presence of chlorinated solvents.
Q1: Is Rh(acac)(coe)₂ compatible with chlorinated solvents like dichloromethane (DCM), chloroform (CHCl₃), and 1,2-dichloroethane (DCE)?
A: Generally, no . Rh(acac)(coe)₂ is a rhodium(I) complex, which is electron-rich and prone to oxidative addition. Chlorinated solvents can react with the Rh(I) center, leading to the formation of an inactive rhodium(III) species. This reaction deactivates the catalyst.
Q2: What is the chemical basis for this incompatibility?
A: The incompatibility arises from a well-documented organometallic reaction called oxidative addition . In this process, the Rh(I) center breaks the carbon-chlorine bond of the solvent molecule and inserts itself, increasing its oxidation state from +1 to +3. For example, with dichloromethane, a Rh(III)-chloromethyl chloride complex can be formed.
Q3: Are there any situations where I can use Rh(acac)(coe)₂ in a chlorinated solvent?
A: While not recommended, some reactions might appear to tolerate chlorinated solvents, particularly if the catalytic reaction is very fast and consumes the Rh(acac)(coe)₂ before significant deactivation can occur. However, this is a significant risk to reaction reproducibility and yield. It is always advisable to perform a small-scale test reaction and carefully monitor for signs of catalyst decomposition.
Q4: How can I tell if my Rh(acac)(coe)₂ has decomposed in a chlorinated solvent?
A: A common visual indicator is a color change . Solutions of Rh(acac)(coe)₂ are typically yellow to orange. Upon oxidative addition and formation of a Rh(III) complex, the solution may change color, often to a darker red or brown hue. Additionally, you will likely observe a significant decrease or complete loss of catalytic activity.
Q5: What are the recommended storage and handling procedures for Rh(acac)(coe)₂?
A: Rh(acac)(coe)₂ is an air-sensitive solid.[1][2][3] It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (typically 2-8 °C) and protected from light.[3] All manipulations should be carried out using standard Schlenk line or glovebox techniques to prevent exposure to air and moisture.[1][2]
Troubleshooting Guide: Compatibility Issues with Chlorinated Solvents
This section provides a structured approach to identifying and resolving problems that may arise from the use of Rh(acac)(coe)₂ with chlorinated solvents.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no catalytic activity | Catalyst Deactivation: Oxidative addition of the chlorinated solvent to the Rh(I) center, forming an inactive Rh(III) species. | 1. Confirm the solvent is the issue: Repeat the reaction using a non-chlorinated solvent (e.g., toluene, THF, dioxane) under identical conditions. If the reaction proceeds as expected, the chlorinated solvent is the likely culprit. 2. Switch to a compatible solvent: Select an alternative solvent based on the specific requirements of your reaction (see "Recommended Non-Chlorinated Solvents" section below). |
| Inconsistent reaction yields or times | Competitive Reaction Rates: The rate of your desired catalytic reaction is competing with the rate of catalyst deactivation by the chlorinated solvent. Minor variations in temperature, concentration, or impurities can shift this balance. | 1. Avoid chlorinated solvents: For consistent results, it is best to avoid chlorinated solvents altogether. 2. If unavoidable, lower the temperature: The rate of oxidative addition may be slowed at lower temperatures, potentially allowing the desired reaction to proceed. However, this is not a guaranteed solution and requires careful optimization. |
| Color change of the reaction mixture (e.g., from yellow/orange to red/brown) | Formation of Rh(III) species: This color change is a strong indicator of the oxidative addition reaction having taken place. | 1. Cease the reaction: The catalyst has likely been compromised. 2. Characterize the new species (optional): For research purposes, techniques like NMR or UV-Vis spectroscopy can be used to confirm the formation of the Rh(III) complex. 3. Revise the experimental plan: Re-design the experiment using a non-chlorinated solvent. |
The Science Behind the Incompatibility: Oxidative Addition
The core issue with using Rh(acac)(coe)₂ in chlorinated solvents is the oxidative addition of the C-Cl bond to the rhodium center. Rhodium(I) complexes, being coordinatively unsaturated and electron-rich, are susceptible to this reaction. The process involves the cleavage of the C-Cl bond and the formation of new Rh-C and Rh-Cl bonds. This changes the oxidation state of rhodium from +1 to +3, which is generally catalytically inactive for the desired transformation.
Caption: Oxidative addition of dichloromethane to Rh(acac)(coe)₂.
Recommended Protocols and Best Practices
To ensure the successful application of Rh(acac)(coe)₂ in your research, we recommend the following protocols and best practices.
Protocol 1: General Handling and Dispensing of Rh(acac)(coe)₂
Given its air-sensitive nature, all manipulations of Rh(acac)(coe)₂ must be performed under an inert atmosphere.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[4]
-
Inert Atmosphere: Transfer the required amount of Rh(acac)(coe)₂ to a reaction vessel inside a glovebox or using a Schlenk line.
-
Solvent Addition: Use a cannula or a gas-tight syringe to add a dry, degassed, non-chlorinated solvent to the reaction vessel.
-
Storage: Store the stock container of Rh(acac)(coe)₂ in a freezer or refrigerator inside a secondary container (e.g., a sealed bag with desiccant) within an inert atmosphere glovebox if available.
Protocol 2: Solvent Compatibility Test
If you are uncertain about the compatibility of a solvent with Rh(acac)(coe)₂, a small-scale compatibility test is recommended.
-
Preparation: In a glovebox or under a positive pressure of inert gas, place a small amount (e.g., 1-2 mg) of Rh(acac)(coe)₂ into a clean, dry vial.
-
Solvent Addition: Add approximately 0.5 mL of the test solvent (ensure it is dry and degassed).
-
Observation: Observe for any immediate color change.
-
Monitoring: Cap the vial and let it stand at room temperature for a period relevant to your planned reaction time (e.g., 1-2 hours). Periodically check for any color changes.
-
Analysis (Optional): If a color change is observed, you can take a sample for ¹H NMR analysis to look for the disappearance of the cyclooctene ligand signals associated with the Rh(I) complex.
Recommended Non-Chlorinated Solvents
The choice of solvent is highly dependent on the specific reaction being performed. However, several non-chlorinated solvents are generally compatible with Rh(acac)(coe)₂:
-
Aromatic Hydrocarbons: Toluene, benzene, xylenes
-
Ethers: Tetrahydrofuran (THF), 1,4-dioxane, cyclopentyl methyl ether (CPME)[5]
-
Alkanes: Hexane, heptane
-
Other: Acetone, ethyl acetate[6]
Always ensure that the chosen solvent is thoroughly dried and degassed before use.
Decision-Making Workflow for Solvent Selection
Caption: A decision-making workflow for solvent selection.
References
- Shriver, D. F., & Drezdzon, M. A. (1986).
-
MIT. Handling air-sensitive reagents AL-134. [Link]
-
University of Wisconsin-Madison. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. [Link]
-
American Chemical Society. (2026, January 15). DCM Ban: Alternatives & Resources for Dichloromethane. [Link]
-
Prat, D., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]
- Okamoto, K., Hayashi, T., & Rawal, V. H. (2009). Electronic and steric tuning of chiral diene ligands for rhodium-catalyzed asymmetric arylation of imines.
- Vicente, J., et al. (1994). Synthesis of intermediates in the C–H activation of acetone with 2-phenylazophenylgold(III) complexes and in the C–C coupling of aryl groups from diarylgold(III) complexes. Journal of the Chemical Society, Dalton Transactions.
- Domínguez, B., et al. (2015). C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. Organometallics, 34(11), 2417-2428.
- Cole-Hamilton, D. J., et al. (1998). Oxidative addition of chlorinated solvents (e.g. CH2Cl2 and CHCl3) with rhodium(I) complexes; crystal structure of mer-[Rh(py)3(CH2Cl)Cl2]. Journal of the Chemical Society, Dalton Transactions.
- Bera, M., & Maji, M. (2021).
-
Chemistry LibreTexts. (2026, January 18). 10.1: Oxidative Addition and Reductive Elimination. [Link]
- U.S. Patent No. 4,291,179. (1981). Rhodium catalyzed process for acetaldehyde and ethanol.
- Sadow, A. D., & Togni, A. (2005). Electronic and steric tuning of chiral diene ligands for rhodium-catalyzed asymmetric arylation of imines.
- Lu, G., et al. (2019). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 24(18), 3326.
- Franke, R., et al. (2019). Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. Chemistry – A European Journal, 25(61), 13955-13959.
- Ghaffari, B., et al. (2014). Synthesis and Characterization of Cerium-Oxo Clusters Capped by Acetylacetonate. Inorganic Chemistry, 53(24), 12895-12902.
- van Leeuwen, P. W. N. M., et al. (2000). Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors. Inorganica Chimica Acta, 300-302, 799-805.
- Miyaura, N., et al. (2008). Rhodium-complex-catalyzed addition reactions of chloroacetyl chlorides to alkynes. Organic Letters, 10(23), 5469-5472.
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. ossila.com [ossila.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
Technical Support Center: Troubleshooting & Impurity Identification in Commercial Acetylacetonatobis(cyclooctene)rhodium(I)
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center for Acetylacetonatobis(cyclooctene)rhodium(I), commonly abbreviated as Rh(acac)(coe)₂ . This complex is a highly versatile, d⁸ square-planar organometallic precatalyst widely utilized in homogeneous catalysis, including C–H activation, hydroboration, and asymmetric cross-coupling [2].
Its catalytic utility is fundamentally tied to the kinetic lability of its cyclooctene (coe) ligands, which readily dissociate in solution to open coordination sites for the catalytic cycle. However, this exact kinetic advantage makes the complex thermodynamically susceptible to degradation during long-term storage. This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to identify impurities, troubleshoot catalytic failures, and ensure the integrity of your Rh(acac)(coe)₂ inventory.
Part 1: Frequently Asked Questions & Troubleshooting Logic
Q1: My Rh(acac)(coe)₂ powder has turned from yellow-orange to dark brown or black. Is it still viable? A1: No. A dark brown or black appearance is a definitive visual indicator of severe degradation. Rh(acac)(coe)₂ is highly sensitive to atmospheric oxygen and moisture.
-
Causality: The electron-rich nature of the Rh(I) center makes it a prime target for oxidative addition by O₂. Once the labile coe ligands dissociate, the exposed metal center rapidly oxidizes to Rh(III) species or completely decomposes into metallic Rhodium black [1].
-
Action: Discard the batch or subject it to rigorous rhodium recovery protocols. Always store the complex in an argon-filled glovebox at 2–8 °C[3].
Q2: My catalytic yields have dropped significantly, but the complex still looks yellow. What is the most likely impurity? A2: The most insidious impurities in visually intact Rh(acac)(coe)₂ are free cyclooctene and free acetylacetone (acacH) , resulting from partial ligand dissociation[1].
-
Causality: Because coe is highly labile, thermal stress or improper vacuum drying can drive its release. If your precatalyst contains 10% free cyclooctene, your actual Rhodium loading is lower than calculated. Furthermore, free coe can competitively bind to active catalytic intermediates, severely altering the turnover frequency (TOF) of your reaction.
Q3: I am running a halide-sensitive reaction (e.g., asymmetric arylation), and my reaction is stalling. Could the precatalyst be the source of halides? A3: Yes. Commercial Rh(acac)(coe)₂ is typically synthesized by reacting the chloride-bridged dimer[RhCl(coe)₂]₂ with sodium acetylacetonate (Na(acac)) [1].
-
Causality: If this transmetalation/ligand exchange is incomplete, trace amounts of the unreacted[RhCl(coe)₂]₂ dimer or NaCl will remain in the commercial batch, poisoning halide-sensitive cross-coupling cycles.
Part 2: Data Presentation - NMR Identification of Impurities
To build a self-validating experimental system, you must verify the structural integrity of the complex before use. ¹H NMR spectroscopy in an inert solvent is the gold standard for this verification.
Table 1: Key ¹H NMR Diagnostic Shifts for Rh(acac)(coe)₂ and Common Impurities
Data acquired in C₆D₆ at 298 K.
| Species | Proton Type | Expected Shift (ppm) | Diagnostic Significance |
| Rh(acac)(coe)₂ (Intact) | acac methine (-CH-) | ~5.3 | Baseline reference peak for integration (1H). |
| Rh(acac)(coe)₂ (Intact) | coe olefinic (-CH=CH-) | ~2.8 - 3.2 | Upfield shift confirms coordination to Rh(I) via π-backbonding (4H). |
| Free Cyclooctene (Impurity) | coe olefinic (-CH=CH-) | ~5.6 | Indicates ligand dissociation and complex degradation. |
| Free Acetylacetone (Impurity) | acacH enol methine | ~5.5 | Indicates protonation of the acac ligand (moisture exposure). |
| Free Acetylacetone (Impurity) | acacH enol (-OH) | ~15.5 | Highly deshielded proton; definitive proof of free acacH. |
| [RhCl(coe)₂]₂ (Impurity) | coe olefinic (-CH=CH-) | ~4.2 | Indicates incomplete synthesis from the dimer precursor. |
Self-Validation Rule: Integrate the acac methine peak (~5.3 ppm) against the coordinated coe olefinic peak (~2.8-3.2 ppm). A pure complex MUST yield an exact 1:4 ratio . Any deviation indicates ligand loss or impurity.
Part 3: Experimental Protocols
Protocol 1: Self-Validating NMR Purity Assay
Objective: Quantify ligand dissociation and identify synthetic impurities under air-free conditions.
-
Preparation: Inside an argon-filled glovebox, weigh exactly 10.0 mg of the Rh(acac)(coe)₂ sample.
-
Solvent Addition: Dissolve the solid in 0.6 mL of anhydrous, degassed C₆D₆ (benzene-d₆).
-
Causality: C₆D₆ is strictly preferred over CDCl₃. Commercial CDCl₃ often contains trace DCl or phosgene, which readily react with Rh(I) complexes to form Rh(III) artifacts, leading to false positives for degradation.
-
-
Internal Standard (Optional): Add 1.0 µL of mesitylene as an internal standard for absolute quantitative NMR (qNMR).
-
Acquisition: Transfer to a J. Young NMR tube, seal, and acquire a standard ¹H NMR spectrum (minimum 16 scans, relaxation delay d1 = 10s to ensure accurate integration).
-
Analysis: Verify the 1:4 ratio of the acac methine (5.3 ppm) to the coordinated olefinic protons (3.0 ppm). Scan the 5.5–6.0 ppm region for the presence of free cyclooctene.
Protocol 2: Recrystallization of Degraded Rh(acac)(coe)₂
Objective: Rescue a partially degraded batch where free coe/acacH is present, but no significant Rh black has formed.
-
Dissolution: In a Schlenk flask under argon, dissolve the impure complex in a minimum volume of anhydrous, degassed diethyl ether at room temperature.
-
Filtration: Pass the solution through a tightly packed pad of dry Celite to remove any insoluble Rhodium black or NaCl impurities.
-
Precipitation: Slowly layer the ethereal filtrate with anhydrous, degassed pentane (1:3 ether:pentane ratio).
-
Crystallization: Cool the mixture to -20 °C overnight. The pure Rh(acac)(coe)₂ will precipitate as bright yellow-orange microcrystals.
-
Isolation: Decant the supernatant via cannula (which retains the highly soluble free cyclooctene and free acacH). Wash the crystals twice with cold pentane (-20 °C) and dry under high vacuum for exactly 15 minutes.
-
Causality: Do not over-dry. Excessive vacuum exposure will pull the labile coordinated cyclooctene off the metal center, re-initiating degradation.
-
Part 4: Workflows and Logical Relationships
Diagnostic workflow for identifying impurities in commercial Rh(acac)(coe)₂.
Synthetic origin and degradation pathways of Rh(acac)(coe)₂.
References
-
Title: Synthesis, characterisation and molecular structure of [Rh(COE)₂(acac)] (COE=cyclooctene, η²-C₈H₁₄), an important starting material for the preparation of rhodium catalyst precursors[1] Source: ResearchGate URL: [Link]
-
Title: Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation[2] Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Acetylacetonatobis(cyclooctene)rhodium(I)[3] Source: American Elements URL: [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Coordinated Cyclooctene in Rh(acac)(coe)₂
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Rh(acac)(coe)₂ and its Spectroscopic Fingerprint
(Acetylacetonato)bis(cyclooctene)rhodium(I), commonly abbreviated as Rh(acac)(coe)₂, is a cornerstone catalyst precursor in the field of organic synthesis and drug development. Its utility in a myriad of catalytic transformations, including hydroboration, diboration, and the addition of arylboronic acids to aldehydes, stems from the labile nature of the cis-cyclooctene (coe) ligands, which are readily displaced by other substrates.[1] Understanding the coordination environment of the cyclooctene ligands is paramount for elucidating reaction mechanisms and developing more efficient catalytic systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing such organometallic complexes. In particular, ¹H NMR provides a detailed electronic picture of the ligands upon coordination to the rhodium metal center. This guide offers a comparative analysis of the ¹H NMR chemical shifts of the cyclooctene ligands in their free versus coordinated state within the Rh(acac)(coe)₂ complex, supported by experimental data and established principles of organometallic chemistry.
The ¹H NMR Spectrum: A Tale of Two Cyclooctenes
The coordination of an alkene to a transition metal center, such as rhodium(I) in Rh(acac)(coe)₂, induces significant changes in the electronic environment of the alkene's protons. This is primarily due to the donation of π-electron density from the alkene's double bond to the metal (σ-donation) and the back-donation of electron density from the metal's d-orbitals to the alkene's π* antibonding orbital. This synergistic bonding alters the magnetic shielding of the cyclooctene protons, resulting in observable shifts in the ¹H NMR spectrum.
Comparative Analysis of ¹H NMR Chemical Shifts
The most dramatic change upon coordination is observed for the olefinic protons of the cyclooctene ligand. In its free state, cis-cyclooctene exhibits a characteristic signal for its vinyl protons. Upon coordination to the Rh(acac) fragment, these protons experience a significant upfield shift. This is a hallmark of alkene coordination to an electron-rich, late transition metal. The back-donation from the rhodium d-orbitals increases the electron density around the olefinic carbons, leading to increased shielding of the attached protons.
The aliphatic protons of the cyclooctene ligand also experience a shift upon coordination, although typically to a lesser extent than the olefinic protons. These signals often become broader and more complex due to the restricted rotation and conformational rigidity of the cyclooctene ring once it is bound to the metal center.
| Proton Type | Free cis-Cyclooctene (ppm) | Coordinated Cyclooctene in Rh(acac)(coe)₂ (ppm) | Change upon Coordination |
| Olefinic (-CH=CH-) | ~5.6 | ~4.6 | Significant Upfield Shift |
| Aliphatic (-CH₂-) | ~1.5 - 2.3 | Broadened and Shifted | Moderate Shift and Broadening |
Note: The chemical shift for the coordinated olefinic protons is a representative value from a closely related complex and serves to illustrate the expected upfield shift.[2]
Visualizing Coordination: The Dewar-Chatt-Duncanson Model in Action
The bonding between the cyclooctene ligand and the rhodium center, which gives rise to the observed ¹H NMR chemical shifts, can be visualized using the Dewar-Chatt-Duncanson model.
Caption: Dewar-Chatt-Duncanson model for cyclooctene coordination.
Experimental Protocol: Acquiring the ¹H NMR Spectrum of Rh(acac)(coe)₂
The following protocol outlines the steps for preparing a sample of Rh(acac)(coe)₂ and acquiring its ¹H NMR spectrum.
Materials:
-
Rh(acac)(coe)₂ (CAS No: 34767-55-0)
-
Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
NMR tube
-
Argon or nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Due to the air-sensitivity of Rh(acac)(coe)₂, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Weigh approximately 5-10 mg of Rh(acac)(coe)₂ directly into a clean, dry NMR tube.
-
Add approximately 0.5 mL of deuterated solvent (CDCl₃ or C₆D₆) to the NMR tube.
-
Cap the NMR tube securely.
-
Gently agitate the tube to dissolve the complex. The solution should be a pale yellow to yellow-brown color.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Set the acquisition parameters for a standard ¹H NMR experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., to the residual solvent peak).
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Rh(I) complexes are susceptible to oxidation, which can lead to decomposition of the sample and the appearance of unwanted signals in the NMR spectrum.
-
Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte. The choice of solvent (e.g., CDCl₃ vs. C₆D₆) can sometimes influence the chemical shifts due to solvent effects.
Conclusion
The ¹H NMR spectrum of Rh(acac)(coe)₂ provides a clear and informative picture of the electronic changes that occur upon the coordination of cyclooctene to a rhodium(I) center. The characteristic upfield shift of the olefinic protons is a direct consequence of the synergistic σ-donation and π-back-donation between the ligand and the metal. This understanding is crucial for researchers in catalysis and drug development who utilize this important precursor for the synthesis of novel and complex molecules. By comparing the ¹H NMR data of the free and coordinated ligand, scientists can gain valuable insights into the nature of the metal-ligand bond and its influence on reactivity.
References
Sources
Characteristic IR Bands of Acetylacetonatobis(cyclooctene)rhodium(I): A Comparative Technical Guide
Topic: Characteristic IR Bands of Acetylacetonatobis(cyclooctene)rhodium(I) Content Type: Publish Comparison Guide
Executive Summary
Acetylacetonatobis(cyclooctene)rhodium(I), abbreviated as Rh(acac)(coe)₂ , is a pivotal precursor in homogeneous catalysis. Its utility stems from the lability of the cyclooctene ligands, which allows for facile ligand exchange to generate active catalytic species. However, this same lability makes the compound sensitive to degradation and oxidation.
Infrared (IR) spectroscopy is the most rapid and non-destructive method to validate the integrity of this complex. This guide provides a definitive analysis of its characteristic IR bands, distinguishing it from common analogues like Rh(acac)(C₂H₄)₂ and precursors like [Rh(coe)₂Cl]₂ . By focusing on the vibrational interplay between the O,O-chelating acetylacetonate and the
Structural & Vibrational Logic
To interpret the spectrum accurately, one must understand the molecular geometry. Rh(acac)(coe)₂ adopts a square planar geometry (
-
The Anchor (Acac): The acetylacetonate ligand forms a six-membered metallacycle. The delocalization of
-electrons across the O-C-C-C-O backbone results in "aromatic-like" vibrational modes. The carbonyl stretch ( ) is not a pure double bond vibration but a coupled mode, shifting it significantly lower than free ketones. -
The Labile Ligand (Cyclooctene): The two cyclooctene rings coordinate perpendicular to the square plane. The key vibrational marker is the
stretch. Upon coordination, metal-to-ligand back-bonding (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) weakens the C=C bond, lowering its force constant and frequency compared to the free alkene.
Diagram 1: Vibrational Logic of Ligand Coordination
Caption: Logical flow of vibrational shifts upon coordination. Note the distinct origin of the diagnostic bands.
Detailed Spectral Analysis
A. The "Fingerprint" Region (1600 – 1500 cm⁻¹)
This region is dominated by the acetylacetonate ligand. Unlike simple ketones (
-
1580 cm⁻¹ (
+ ): The highest energy band in this region, assigned primarily to the asymmetric stretching of the carbonyls coupled with the methine C-C stretch. -
1515 cm⁻¹ (
+ ): A second strong band, often sharper, arising from the symmetric stretching modes of the metallacycle.
Critical Observation: The presence of these two bands confirms the integrity of the Rh-acac chelate. If these bands are split or accompanied by a peak near 1700 cm⁻¹, it indicates dissociation of the acac ligand (protonation to Hacac) or oxidation.
B. The Aliphatic Discriminator (3000 – 2800 cm⁻¹)
This is the most reliable region for distinguishing Rh(acac)(coe)₂ from its ethylene analogue, Rh(acac)(C₂H₄)₂ .
-
Rh(acac)(coe)₂: Exhibits intense, complex sets of bands between 2850–2950 cm⁻¹ due to the multiple methylene (
) groups in the cyclooctene rings. -
Rh(acac)(C₂H₄)₂: Shows negligible absorption in this region (only weak overtone/combination bands) because ethylene lacks saturated
carbons. Its C-H stretches are almost exclusively above 3000 cm⁻¹.
C. The Olefin Shift (1650 vs. 1450 cm⁻¹)
-
Free Cyclooctene: Displays a distinct
at 1648 cm⁻¹ . -
Coordinated Cyclooctene: The band shifts significantly to lower wavenumbers (often 1450–1500 cm⁻¹ ) due to back-bonding. In the spectrum of Rh(acac)(coe)₂, this band is often obscured by the intense acac signals or appears as a shoulder.
-
Purity Check: The absence of the 1648 cm⁻¹ peak is more diagnostic than the presence of the coordinated peak. A peak at 1648 cm⁻¹ indicates free ligand contamination (incomplete washing or decomposition).
Comparative Performance Guide
The following table contrasts Rh(acac)(coe)₂ with its primary alternative (Ethylene complex) and its precursor (Chloride dimer).
| Feature | Rh(acac)(coe)₂ | Rh(acac)(C₂H₄)₂ | [Rh(coe)₂Cl]₂ |
| Primary Application | Precursor for bulky ligand catalysts | Precursor for small ligand catalysts | Synthesis intermediate |
| Strong (2850–2950 cm⁻¹) | Absent / Negligible | Strong (2850–2950 cm⁻¹) | |
| Strong (~1580 cm⁻¹) | Strong (~1580 cm⁻¹) | Absent | |
| Strong (~1515 cm⁻¹) | Strong (~1520 cm⁻¹) | Absent | |
| Obscured/Shifted (<1500) | IR Inactive/Weak | Weak (~1530–1560 cm⁻¹) | |
| Stability (Air) | Moderate (Store cold/inert) | Low (Store cold/inert) | Moderate |
| Diagnostic Value | CH₂ bands + Acac doublet | Lack of CH₂ + Acac doublet | CH₂ bands + No Acac |
Experimental Protocol: Synthesis & Characterization
Objective: Synthesize high-purity Rh(acac)(coe)₂ and validate via IR. Causality: The synthesis relies on a metathesis reaction where the bridging chlorides of the precursor are replaced by the chelating acac anion. An inert atmosphere is strictly required to prevent the formation of Rh-oxides or peroxo-species.
Diagram 2: Synthesis & Validation Workflow
Caption: Step-by-step workflow for synthesis and quality control.
Step-by-Step Methodology
-
Preparation: In a glovebox or under Schlenk conditions (Argon), suspend [Rh(coe)₂Cl]₂ (1.0 eq) in dry THF.
-
Addition: Add Sodium Acetylacetonate (Na(acac), 2.1 eq) slowly at 0°C. Reasoning: Low temperature prevents thermal decomposition of the labile olefin complex during the initial exotherm.
-
Reaction: Stir at room temperature for 2 hours. The suspension will change color (typically orange-yellow) and a white precipitate (NaCl) will form.
-
Filtration: Filter the solution through Celite/frit under Argon to remove NaCl.
-
Isolation: Remove volatiles under vacuum. Wash the resulting solid with cold methanol (-20°C) to remove excess acac and free cyclooctene. Reasoning: Cold methanol solubility differential allows purification without redissolving the product.
-
IR Sampling: Prepare a Nujol mull or KBr pellet under inert atmosphere . Exposure to air for >5 minutes can lead to surface oxidation, appearing as broad bands near 3400 cm⁻¹ (OH) and broadening of the carbonyl region.
References
A Comparative Guide to the 13C NMR Spectrum Analysis of Rh(acac)(coe)2
For researchers, scientists, and professionals in drug development, the precise characterization of organometallic complexes is a critical step in catalyst design and synthetic methodology. Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the structure and bonding within these intricate molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of (acetylacetonato)bis(cyclooctene)rhodium(I), Rh(acac)(coe)2, a widely used catalyst precursor. We will explore the nuances of its spectral features, compare its characterization with alternative analytical methods, and provide detailed experimental protocols to ensure high-quality data acquisition.
The Significance of Rh(acac)(coe)2 and the Role of 13C NMR
Rh(acac)(coe)2 is a key starting material for the synthesis of a variety of rhodium catalysts employed in reactions such as hydroboration and the addition of arylboronic acids to aldehydes.[1] Its utility stems from the labile nature of the cyclooctene (coe) ligands, which are readily displaced by other substrates, initiating the catalytic cycle. A thorough understanding of its structure in solution is paramount for predicting and controlling its reactivity.
13C NMR spectroscopy offers a direct window into the carbon framework of a molecule. For Rh(acac)(coe)2, it provides invaluable information on the electronic environment of each carbon atom in the acetylacetonate (acac) and cyclooctene (coe) ligands, as well as insights into the metal-ligand bonding.
Analysis of the 13C NMR Spectrum of Rh(acac)(coe)2
The 13C NMR spectrum of Rh(acac)(coe)2, a diamagnetic Rh(I) complex, displays a series of distinct resonances corresponding to the different carbon environments within the molecule. The assignment of these signals is based on established chemical shift ranges for similar ligands and the influence of the rhodium center.
A Logical Workflow for Spectral Analysis
Caption: A streamlined workflow for the acquisition and interpretation of the 13C NMR spectrum of Rh(acac)(coe)2.
Expected Chemical Shifts and Assignments
Based on literature data for related complexes, the following assignments can be made for the 13C NMR spectrum of Rh(acac)(coe)2:
| Ligand | Carbon Type | Expected Chemical Shift (δ, ppm) |
| acac | Carbonyl (C=O) | ~187 |
| Methine (CH) | ~102 | |
| Methyl (CH3) | ~27 | |
| coe | Olefinic (=CH) | 78.3[1] |
| Aliphatic (-CH2-) | 27-35 |
The chemical shifts for the acetylacetonate ligand are inferred from the closely related dicarbonyl complex, [Rh(acac)(CO)2].[2] In this analogue, the carbonyl carbons of the acac ligand resonate at approximately 187.4 ppm, the methine carbon at 101.8 ppm, and the methyl carbons at 27.1 ppm.[2] These values provide a reliable starting point for assigning the corresponding signals in Rh(acac)(coe)2.
A key feature in the spectrum of Rh(acac)(coe)2 is the resonance of the olefinic carbons of the cyclooctene ligands, which has been reported at δ 13C = 78.3 ppm.[1] This upfield shift compared to free cyclooctene is characteristic of coordinated alkenes and reflects the donation of electron density from the olefin's π-orbital to the rhodium center. The aliphatic carbons of the cyclooctene ligands are expected to resonate in the typical alkane region, between 27 and 35 ppm.
Comparison with Alternative Characterization Techniques
While 13C NMR is a cornerstone for structural elucidation in solution, a multi-technique approach provides a more complete picture of the complex.
A Comparative Overview of Analytical Techniques
Caption: A comparison of key analytical techniques for the characterization of Rh(acac)(coe)2.
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to changes in the vibrational frequencies of ligands upon coordination to a metal center. For Rh(acac)(coe)2, the C=C stretching frequency of the cyclooctene ligand is a key diagnostic peak. In free cyclooctene, this stretch appears around 1650 cm⁻¹. Upon coordination to the electron-rich Rh(I) center, back-donation from the metal d-orbitals into the π* antibonding orbital of the olefin weakens the C=C bond, resulting in a shift of this band to a lower frequency (typically around 1500-1550 cm⁻¹). This provides clear evidence of metal-olefin bonding.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule. For Rh(acac)(coe)2, the crystal structure reveals a square-planar geometry around the rhodium center, with the two cyclooctene ligands coordinated to the metal.[1] This technique yields precise bond lengths and angles, offering a static picture that complements the dynamic information obtained from solution-state NMR.
Experimental Protocols
Step-by-Step Methodology for 13C NMR Data Acquisition of Air-Sensitive Rh(acac)(coe)2
The acquisition of high-quality 13C NMR spectra for air-sensitive organometallic compounds like Rh(acac)(coe)2 requires meticulous sample preparation and specific instrument parameters.
-
Sample Preparation (in a Glovebox or under Inert Atmosphere):
-
Weigh approximately 10-20 mg of Rh(acac)(coe)2 directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., benzene-d6 or chloroform-d) that has been thoroughly degassed and dried over a suitable drying agent.
-
Cap the NMR tube securely with a tight-fitting cap (e.g., a J. Young's valve NMR tube) to prevent exposure to air and moisture.
-
Gently agitate the tube to ensure the complex is fully dissolved.
-
-
NMR Instrument Setup and Data Acquisition:
-
Insert the sealed NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectrometer to the 13C nucleus frequency.
-
Use a standard proton-decoupled 13C NMR pulse sequence.
-
Key Acquisition Parameters for Quantitative Data:
-
Pulse Angle: Use a 30° or 45° pulse angle instead of the standard 90° to allow for faster repetition rates without saturating the signals, especially for quaternary carbons.
-
Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T1 relaxation time of the carbon nuclei in the molecule. For quantitative analysis, a longer delay (e.g., 10-30 seconds) is often necessary. The use of a paramagnetic relaxation agent like Cr(acac)3 can significantly shorten T1 values, allowing for a shorter d1 and faster data acquisition.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
-
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., benzene-d6 at 128.06 ppm or chloroform-d at 77.16 ppm).
-
Conclusion
The 13C NMR spectrum of Rh(acac)(coe)2 provides a wealth of information crucial for understanding its structure and reactivity. By carefully analyzing the chemical shifts and coupling patterns, researchers can gain deep insights into the coordination environment of this important catalyst precursor. When combined with complementary techniques such as IR spectroscopy and X-ray crystallography, a comprehensive and robust characterization can be achieved, paving the way for more informed catalyst design and application in synthetic chemistry. The protocols and interpretive guidance provided herein serve as a valuable resource for scientists and professionals in the field, ensuring the acquisition of high-quality, reliable data for their research endeavors.
References
-
Varshavsky, Y. S., et al. (2018). 13C NMR spectrum of crystalline [Rh(Acac)(CO)2]: A contribution to the discussion on [Rh(Acac)(CO)2] molecular structure in the solid state. Journal of Organometallic Chemistry, 874, 70-73. [Link]
-
Varshavsky, Y. S., et al. (2018). 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state. Saint-Petersburg State University, Laboratory of Biomolecular NMR. [Link]
-
Abu-Surrah, A. S., & Kettunen, M. (2005). Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors. Transition Metal Chemistry, 30(6), 738-741. [Link]
Sources
- 1. 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state - Laboratory of Biomolecular NMR [bio-nmr.spbu.ru]
- 2. (PDF) 13C NMR spectrum of crystalline [Rh(Acac) (CO)2]: A contribution to the discussion on [Rh(Acac) (CO)2] molecular structure in the solid state [academia.edu]
A Comparative Guide for Researchers: The Advantages of Labile COE Ligands over COD in Rhodium Catalysis
In the landscape of homogeneous catalysis, rhodium complexes stand as indispensable tools for a multitude of organic transformations critical to academic research and the pharmaceutical industry.[1] The efficacy of a rhodium catalyst is not solely dictated by the metal center but is profoundly influenced by the ligand sphere. Among the most common precatalysts are those featuring olefin ligands, with complexes of 1,5-cyclooctadiene (COD) and cyclooctene (COE) being ubiquitous.
While both serve as effective starting points, the choice between a robustly bound ligand like COD and a weakly coordinating, labile ligand like COE can be the determining factor in a reaction's success. This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the distinct advantages of employing labile COE ligands, particularly in facilitating faster catalyst activation and enabling highly efficient transformations under mild conditions.
The Ligand's Role: A Tale of Two Olefins
The journey from a stable precatalyst to a catalytically active species hinges on the crucial first step: ligand substitution. It is here that the fundamental differences between COD and COE come to the forefront.
-
1,5-Cyclooctadiene (COD): The Stable Workhorse COD is a bidentate chelating ligand that forms a highly stable square planar complex with Rh(I). This stability makes precatalysts like [Rh(COD)Cl]₂ robust, easy to handle, and commercially prevalent. However, this same stability means that displacing the COD ligand to allow for the coordination of a desired catalytic ligand (e.g., a chiral phosphine) or the substrate can be kinetically demanding, sometimes requiring elevated temperatures or longer reaction times.[2]
-
Cyclooctene (COE): The Labile Facilitator In contrast, COE is a monodentate olefin that coordinates more weakly to the rhodium center. Precatalysts such as [RhCl(COE)₂]₂ contain two of these labile ligands per rhodium atom.[3] This weak coordination is the COE ligand's principal advantage; it is readily displaced, often instantaneously at room temperature, by incoming ligands or substrates. This property of "lability" is not a weakness but a strategic feature that can be exploited to accelerate catalyst activation and improve reaction efficiency.[4][5]
Performance Comparison: Labile COE vs. Robust COD
The practical implications of ligand lability become evident when comparing catalyst performance in specific applications. The ease of ligand substitution directly impacts reaction kinetics, overall efficiency, and even the feasibility of certain transformations under mild conditions.
Catalyst Activation & Reaction Kinetics
For many catalytic processes, the true catalyst is generated in situ by reacting a precatalyst with a specific ancillary ligand. The rate of this activation step can be significantly faster with a COE-based precursor.
A study on the rhodium-catalyzed hydroamination of aminoalkenes demonstrated this kinetic advantage.[5] When using a sterically hindered ancillary ligand, the active catalyst was formed much more rapidly from a rhodium precursor with labile ethylene ligands (which share the lability characteristic of COE) compared to a COD-based precursor. This resulted in significantly higher product yields at early stages of the reaction.[5]
Table 1: Effect of Precursor Lability on Rh-Catalyzed Hydroamination Yield
| Precursor Ligand | Ancillary Ligand | Time (h) | Yield (%) |
| COD | L9e | 2 | 5-15% |
| Ethylene (labile) | L9e | 2 | >60% |
| COD | L9b | 2 | ~20% |
| Ethylene (labile) | L9b | 2 | >80% |
| Data synthesized from Hartwig et al., J. Am. Chem. Soc. 2011, 133, 40, 15873–15876.[5] |
This kinetic difference can be visualized in the catalyst activation pathway. The energy barrier for displacing the weakly bound COE ligands is substantially lower than that for the strongly chelated COD ligand.
Caption: Catalyst activation pathways for COE vs. COD precursors.
Reaction Efficiency and Milder Conditions
The ability to generate an active catalyst quickly and under mild conditions is not just a matter of convenience; it can be critical for the success of a reaction. In a highly selective kinetic resolution of cyclobutanones via a Rh-catalyzed "cut-and-sew" reaction, the choice of the precatalyst ligand was found to be paramount.[4]
The researchers discovered that precatalysts bearing labile ethylene or COE ligands provided excellent yields and high enantioselectivity at room temperature.[4] In stark contrast, using a stronger COD ligand resulted in significantly lower conversions, rendering the transformation inefficient.[4] This advantage is crucial, as many catalytic reactions, particularly those for creating chiral molecules, are highly sensitive to temperature. The ability to run reactions at ambient temperature often leads to higher selectivity and better functional group tolerance.
Table 2: Ligand Effect on Rh-Catalyzed Kinetic Resolution of Cyclobutanones
| Precursor Ligand | Conversion (%) | Enantiomeric Excess (ee %) |
| COE | >99% | 98% |
| Ethylene | >99% | 97% |
| COD | 23% | 97% |
| CO | 15% | 93% |
| Data from Dong et al., J. Am. Chem. Soc. 2015, 137, 18, 5883–5886.[4] |
A Balanced Perspective: The Role of Stability
While the lability of COE offers clear kinetic advantages, it is important to acknowledge situations where the robustness of COD is beneficial. In the same hydroamination study mentioned earlier, while the labile ethylene precursor gave higher initial rates, the COD precursor eventually led to slightly higher yields for certain substrates after extended reaction times (18 hours).[5] The authors hypothesized that the presence of COD in solution might inhibit catalyst decomposition pathways, leading to a more stable and longer-lived catalytic system.[5] This highlights a classic trade-off in catalysis: the balance between high activity (favored by labile ligands) and long-term stability (sometimes enhanced by more strongly coordinating ligands).
Experimental Protocol in Practice: Asymmetric Hydrogenation
To illustrate the practical application of a COE-based precatalyst, the following is a representative protocol for the asymmetric hydrogenation of a prochiral olefin, a foundational reaction in the synthesis of chiral drugs and fine chemicals. The use of [RhCl(COE)₂]₂ allows for the rapid and clean formation of the active chiral catalyst at room temperature.[3]
Reaction: Asymmetric Hydrogenation of (Z)-methyl 2-acetamidocinnamate
Catalyst Precursor: Chlorobis(cyclooctene)rhodium(I) dimer ([RhCl(COE)₂]₂) Chiral Ligand: (R,R)-DIPAMP
Step-by-Step Methodology:
-
Catalyst Preparation (Inert Atmosphere):
-
In a nitrogen-filled glovebox, charge a dry Schlenk flask with [RhCl(COE)₂]₂ (0.01 mmol, 7.2 mg).
-
Add the chiral bisphosphine ligand, (R,R)-DIPAMP (0.022 mmol).
-
Add 10 mL of anhydrous, degassed methanol.
-
Stir the resulting orange-yellow solution at room temperature for 30 minutes. During this time, the labile COE ligands are displaced by the chiral phosphine to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
To the active catalyst solution, add the substrate, (Z)-methyl 2-acetamidocinnamate (1.0 mmol).
-
Seal the Schlenk flask and transfer it to a hydrogenation apparatus.
-
Carefully purge the flask with hydrogen gas three times to remove all nitrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 bar) at room temperature.
-
-
Workup and Analysis:
-
Monitor the reaction for completion (typically 1-24 hours) by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once complete, carefully vent the hydrogen pressure.
-
Remove the solvent (methanol) under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to isolate the chiral product.
-
Determine the enantiomeric excess (ee) of the product via chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Caption: Workflow for asymmetric hydrogenation using a Rh-COE precursor.
Conclusion: A Strategic Choice for the Modern Chemist
The selection of a rhodium precatalyst is a critical decision that influences the entire course of a reaction. While the robust [Rh(COD)Cl]₂ remains a valuable and widely used starting material, the distinct advantages offered by labile COE ligands are undeniable.
Key Advantages of Rh-COE Catalysts:
-
Rapid Catalyst Activation: The weak coordination of COE allows for fast ligand exchange, leading to quicker formation of the active catalytic species.[5]
-
Milder Reaction Conditions: This rapid activation often enables reactions to be performed efficiently at room temperature, which is ideal for preserving sensitive functional groups and maximizing enantioselectivity.[4]
-
Improved Efficiency: In certain transformations, the use of a labile ligand is the difference between a low-yielding process and a highly efficient one.[4]
For the researcher, scientist, or drug development professional, the choice is strategic. When reaction speed, mild conditions, and high efficiency are paramount, a precatalyst bearing labile COE ligands is often the superior choice. It provides a direct and facile entry into the catalytic cycle, unlocking the full potential of the rhodium center for transformative chemical synthesis.
References
-
Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature. Journal of the American Chemical Society. [Link]
-
Rhodium-based metallodrugs for biological applications: current status and future perspectives. Journal of Materials Chemistry B. [Link]
-
Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes. Journal of the American Chemical Society. [Link]
-
Recent advances in biological activities of rhodium complexes: Their applications in drug discovery research. European Journal of Medicinal Chemistry. [Link]
-
Comparative study of CO and CO2 hydrogenation over supported Rh–Fe catalysts. ScienceDirect. [Link]
-
Rhodium (Rh): Metallic complexes applied against cancer. Research, Society and Development. [Link]
-
Recent advances in biological activities of rhodium complexes: Their applications in drug discovery research | Request PDF. ResearchGate. [Link]
-
Structural Evolution and Stability of Rh/TiO2 Catalysts under CO2 Hydrogenation Conditions. ACS Catalysis. [Link]
-
Synthesis of Cyclopentadienyl Rhodium Catalysts by Co-Cyclization of Two Different Alkynes. ChemRxiv. [Link]
-
Synthesis and Characterization of Novel Ligand for Use on Rhodium Paddlewheel Complexes. TRACE: Tennessee Research and Creative Exchange. [Link]
-
Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene). Inorganic Chemistry. [Link]
Sources
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure and Catalytic Performance of Acetylacetonatobis(cyclooctene)rhodium(I)
Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Type: Precursor Comparison & Experimental Methodology Guide
Executive Summary
In the design of homogeneous catalytic cycles—particularly for hydroboration, asymmetric hydrogenation, and C–H activation—the choice of the metal precursor dictates the initiation kinetics and overall efficiency of the reaction. Acetylacetonatobis(cyclooctene)rhodium(I) , denoted as
Unlike its halogenated or strongly chelated counterparts,
Crystal Structure Data & Molecular Geometry
The reactivity of
The coordination sphere is defined by the two oxygen atoms of the bidentate acac ligand and the centroids of the two cyclooctene
Table 1: Representative Crystallographic & Structural Parameters
| Parameter | Value / Description | Mechanistic & Structural Significance |
| Geometry | Approximate Square Planar | Characteristic of |
| Olefin Orientation | Perpendicular to | Maximizes |
| Rh–O Bond Length | Elongated compared to non-pi-acceptor complexes, reflecting the strong trans-influence of the coordinated olefins [2]. | |
| Rh–C Bond Length | Typical for Rh(I)-alkene |
Comparative Performance Analysis: vs. Alternatives
When selecting a Rh(I) precursor, chemists must balance precursor stability (shelf-life) with ligand lability (catalyst activation rate). The causality behind precursor performance lies in the chelate effect and the electronic nature of the ancillary ligands.
Table 2: Performance and Lability Comparison of Rh(I) Precursors
| Precursor | Ligand Lability | Handling / Stability | Key Advantage | Key Limitation |
| Very High (Monodentate) | Solid, Air-sensitive | Highly active at room temp; acac acts as an internal base to deprotonate incoming ligands. | Requires cold storage; slowly degrades in solution over time. | |
| Very High (Monodentate) | Solid, Air-sensitive | Ethylene gas easily escapes the system, driving the substitution equilibrium forward [2]. | Ethylene volatility makes precise stoichiometric control difficult during activation. | |
| Low (Bidentate Chelate) | Solid, Air-stable | Excellent shelf-life; robust and easy to handle on the benchtop. | Requires elevated temperatures or | |
| High (Monodentate) | Solid, Air-sensitive | Standard starting material for synthesizing a vast array of Rh complexes [3]. | Chloride ligands can inhibit catalysis; lacks the internal base functionality of acac. |
The Causality of Choice
-
The Chelate Effect:
utilizes 1,5-cyclooctadiene (COD), a bidentate ligand. Because both double bonds are tethered to the same carbon backbone, the dissociation of one double bond is rapidly followed by re-coordination. In contrast, the monodentate cyclooctene ligands in dissociate independently and irreversibly, generating the active species instantly at room temperature. -
The Internal Base Effect: Unlike
, which requires the addition of external bases or silver salts (e.g., ) to remove the inhibitory chloride ligand, the acac ligand in can deprotonate incoming acidic ligands (like secondary phosphines or terminal alkynes), releasing benign acetylacetone (acacH) as a byproduct.
Catalyst Activation Pathway
The following diagram illustrates the logical relationship between precursor structure and catalyst activation kinetics, highlighting why
Caption: Activation pathways of Rh(acac)(coe)2 vs Rh(acac)(COD) highlighting the chelate effect.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , meaning they contain built-in physical or spectroscopic checkpoints to confirm successful execution.
Protocol 1: Thallium-Free Synthesis of
Historically, this complex was synthesized using highly toxic Thallium(I) acetylacetonate. The modernized, environmentally benign protocol utilizes Sodium acetylacetonate (
Reagents:
-
Under an inert argon atmosphere, dissolve
in dry THF. -
Add
as a solid to the stirring solution at room temperature. -
Stir the mixture vigorously for 2 hours.
-
Filter the solution through a pad of Celite to remove the inorganic salts.
-
Concentrate the filtrate under vacuum and precipitate the product using cold hexanes.
-
Self-Validation Check 1 (Visual): The successful transmetalation is visually confirmed by the precipitation of a fine white solid (
) in step 3, accompanied by a color shift in the solution from red-orange to yellow. -
Self-Validation Check 2 (Spectroscopic): Analyze the isolated yellow solid via
NMR in . The disappearance of the free cyclooctene olefinic multiplet at and the appearance of a coordinated olefinic resonance at confirms product purity and successful coordination.
Protocol 2: In Situ Catalyst Activation and Ligand Substitution
For drug development screening,
Procedure:
-
In a glovebox, dissolve
(0.05 mmol) in of deuterated solvent (e.g., or ) in an NMR tube. -
Add the desired phosphine ligand (e.g., a chiral bisphosphine) (0.05 mmol) to the tube.
-
Cap the tube, invert to mix, and allow it to sit for 10 minutes at room temperature.
-
Self-Validation Check 1 (Visual): The displacement of the coe ligands by phosphines typically induces an immediate color change from pale yellow to deep orange or red.
-
Self-Validation Check 2 (Spectroscopic): Acquire a
NMR spectrum. The presence of a sharp doublet (due to spin-spin coupling, with ) confirms that the phosphine has directly coordinated to the Rh center. Concurrently, NMR will show the reappearance of the free cyclooctene peak at , proving that the labile ligands have been fully displaced to open the catalytic sites.
References
-
Burke, J. M., Coapes, R. B., Goeta, A. E., Howard, J. A. K., Marder, T. B., Robins, E. G., & Westcott, S. A. (2002). Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors. Journal of Organometallic Chemistry, 649(2), 199-203. URL: [Link]
-
American Elements. (2026). Rhodium Precursors and Organometallics. URL: [Link]
A Researcher's Guide to the Elemental Analysis of Organometallic Complexes: Theoretical and Practical Insights for C21H35O2Rh
In the rigorous world of synthetic chemistry, particularly in the development of novel organometallic compounds, establishing the empirical formula of a new molecule is a foundational step. It serves as the primary confirmation of a successful synthesis and a crucial indicator of sample purity. This guide provides an in-depth look at the expected elemental analysis values for the rhodium complex C21H35O2Rh and offers a comprehensive, field-tested perspective on the experimental procedures involved.
Part 1: Theoretical Elemental Composition of C21H35O2Rh
The first step in any elemental analysis workflow is to calculate the theoretical, or expected, mass percentages of each element in the proposed chemical formula. This calculation is based on the atomic weights of the constituent elements and the total molecular weight of the compound.
The molecular formula C21H35O2Rh contains:
-
21 Carbon atoms
-
35 Hydrogen atoms
-
2 Oxygen atoms
-
1 Rhodium atom
The percentage composition is derived using the formula:
% Element = (Total mass of element in formula / Total molecular weight) × 100%[1]
Based on this, the expected values are summarized below.
Table 1: Calculated Elemental Composition for C21H35O2Rh
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass Contribution ( g/mol ) | Expected Mass Percentage (%) |
| Carbon | C | 12.011 | 21 | 252.231 | 59.71% |
| Hydrogen | H | 1.008 | 35 | 35.280 | 8.35% |
| Oxygen | O | 15.999 | 2 | 31.998 | 7.58% |
| Rhodium | Rh | 102.906 | 1 | 102.906 | 24.36% |
| Total | C21H35O2Rh | 422.415 | 100.00% |
Part 2: The Experimental Workflow: CHN Combustion Analysis
The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[2] This technique involves burning a small, precisely weighed sample in a controlled stream of oxygen. The resulting combustion gases are then passed through a series of traps and detectors to quantify the amounts of carbon dioxide and water produced, from which the original carbon and hydrogen percentages can be calculated.
Causality in Experimental Design
The protocol described below is designed to ensure maximum accuracy and reproducibility. The choice of a tin capsule, for example, is critical; tin facilitates a violent, complete combustion (a "flash combustion") at high temperatures, which is essential for breaking down stable organometallic compounds and preventing the formation of refractory rhodium carbides that could lead to inaccurate carbon values.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove any residual solvents. The presence of solvents is a common reason for discrepancies between found and calculated values.
-
Using a microbalance, accurately weigh approximately 1-3 mg of the C21H35O2Rh sample into a clean tin capsule. The exact mass is recorded.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with a known composition (e.g., acetanilide). This step is crucial for converting the detector signal into an accurate elemental percentage. The calibration should be verified to be within the instrument's specified tolerance.
-
-
Combustion and Analysis:
-
The sealed tin capsule containing the sample is dropped from an autosampler into a combustion furnace heated to ~900-1000°C.
-
A pulse of pure oxygen is injected, leading to the flash combustion of the sample.
-
The resulting gas mixture (CO2, H2O, NOx, etc.) is swept by a helium carrier gas through subsequent stages.
-
-
Reduction and Separation:
-
The gases pass through a reduction tube (typically containing copper) to convert nitrogen oxides (NOx) to N2 and remove excess oxygen.
-
The CO2, H2O, and N2 are then separated, often using chromatographic columns.
-
-
Detection and Data Processing:
-
A thermal conductivity detector (TCD) measures the concentration of each gas component relative to the helium carrier gas.
-
The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the mass percentages of C and H.
-
Visualizing the Workflow
Caption: Workflow for CHN analysis via combustion.
Part 3: Data Interpretation and Purity Confirmation
A critical aspect of elemental analysis is understanding the acceptable margin of error. For a new compound to be considered analytically pure, the experimentally determined values for each element should typically be within ±0.4% of the calculated theoretical values.[3][4][5]
Table 2: Comparison of Theoretical vs. Acceptable Experimental Values
| Element | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 59.71% | 59.31% – 60.11% |
| Hydrogen (H) | 8.35% | 7.95% – 8.75% |
Potential Sources of Deviation:
-
Residual Solvents or Water: The most common cause of inaccurate results. If a sample contains, for example, one equivalent of hexane (C6H14) from the purification, the carbon and hydrogen percentages will be artificially high. Specialized calculators can help model the effect of such impurities.[6]
-
Incomplete Combustion: For very stable organometallic compounds, incomplete combustion can lead to lower-than-expected carbon values.
-
Hygroscopic Samples: If a compound readily absorbs atmospheric moisture, the hydrogen percentage will be higher than the theoretical value.
Part 4: A Comparative Framework for Compound Characterization
While elemental analysis is essential for confirming an empirical formula and purity, it provides no information about the compound's structure or connectivity. Therefore, it must be used in conjunction with other analytical techniques.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass-to-charge ratio of the parent ion, which can be used to confirm the molecular formula. An accuracy of within 0.003 m/z units of the calculated value is often required.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For organic and organometallic compounds, high-field ¹H and ¹³C NMR spectroscopy is indispensable for determining the precise atomic connectivity and stereochemistry of a molecule.[3] It serves as a primary tool for structural elucidation.
-
Inductively Coupled Plasma (ICP) Analysis: For determining the concentration of metals like rhodium, combustion analysis is not suitable. Techniques such as ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) are used to accurately quantify the metal content after digesting the sample in acid.
Relationship Between Key Analytical Techniques
Caption: Complementary techniques for compound characterization.
By integrating the results from elemental analysis with data from NMR, HRMS, and ICP-MS, researchers can build a comprehensive and self-validating dossier for any new compound, providing unequivocal proof of its identity, purity, and structure.
References
-
Elemental Analysis Calculator. (2025, April 15). Retrieved from [Link]
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Pearson Education, Inc. Element Mass % Calculator. Retrieved from [Link]
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Jackson, A. U., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega, 3(10), 12648-12654. Retrieved from [Link]
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CHN-Tool. Elemental Analysis Calculator. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, March 22). Calculation of empirical formula from elemental analysis. Retrieved from [Link]
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ResearchGate. (2026, January 22). (PDF) An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Rh(acac)(coe)2 and Rh(acac)(ethylene)2 in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, rhodium complexes are indispensable tools for a myriad of chemical transformations. Among the plethora of available precatalysts, acetylacetonatobis(olefin)rhodium(I) complexes stand out for their ease of synthesis and handling. This guide provides an in-depth technical comparison of two such prominent precatalysts: Acetylacetonatobis(cyclooctene)rhodium(I) (Rh(acac)(coe)2) and Acetylacetonatobis(ethylene)rhodium(I) (Rh(acac)(ethylene)2) . While direct, side-by-side quantitative comparisons in the literature are scarce, a comprehensive analysis of their structural and electronic properties, combined with established principles of organometallic chemistry, allows for a robust evaluation of their respective reactivities.
Introduction to the Precatalysts
Both Rh(acac)(coe)2 and Rh(acac)(ethylene)2 are square planar d8 Rh(I) complexes, a configuration renowned for its catalytic activity. The acetylacetonate (acac) ligand provides a stable bidentate anchor to the rhodium center, while the two olefin ligands are the key to their function as precatalysts. These olefin ligands are designed to be labile, readily dissociating to create vacant coordination sites for substrate and other ligands to bind, thereby initiating the catalytic cycle.
Rh(acac)(coe)2 is a well-established and commercially available precatalyst, widely employed in reactions such as hydroboration, diboration, and the addition of arylboronic acids to aldehydes[1]. Its synthesis from [Rh(COE)2(μ-Cl)]2 and Na(acac) is a convenient route that avoids the use of thallium salts[1].
Rh(acac)(ethylene)2 , on the other hand, is typically synthesized by bubbling ethylene gas through a solution of its dicarbonyl precursor, dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)2)[2]. This displacement reaction highlights the favorable formation of the ethylene complex. The labile nature of its ethylene ligands makes it an excellent starting material for the in-situ generation of a wide range of rhodium catalysts[2].
| Property | Rh(acac)(coe)2 | Rh(acac)(ethylene)2 |
| Molecular Formula | C21H35O2Rh | C9H15O2Rh |
| Molecular Weight | 422.41 g/mol | 258.12 g/mol |
| Appearance | Yellow to orange crystalline solid | Yellow to orange crystalline solid |
| CAS Number | 32679-97-9 | 12082-47-2 |
| Storage | Air sensitive, store under inert atmosphere | Air sensitive, store at 2-8°C under inert atmosphere |
Core Reactivity Comparison: A Mechanistic Perspective
The catalytic efficacy of these precatalysts is fundamentally governed by two key elementary steps: ligand exchange (olefin dissociation) and oxidative addition . The nature of the olefin ligand—cyclooctene versus ethylene—profoundly influences the kinetics and thermodynamics of these steps.
Ligand Lability: The Gateway to Catalysis
The initiation of a catalytic cycle hinges on the dissociation of one or both olefin ligands to generate a coordinatively unsaturated, catalytically active species. The lability of the olefin ligand is therefore a critical parameter.
Ethylene , being a small, sterically unencumbered molecule, forms a relatively strong π-bond with the rhodium center. However, its lack of bulky substituents means that it can be displaced by other ligands, including substrates, with relative ease. The ethylene ligands in Rh(acac)(ethylene)2 are known to be labile, facilitating its use as a versatile catalyst precursor[2].
Cyclooctene (coe) , in contrast, is a significantly bulkier olefin. While it also forms a π-bond with the rhodium center, the steric hindrance imposed by the eight-membered ring can influence its binding and dissociation. It is generally considered a more weakly coordinating ligand than smaller, less hindered olefins in many transition metal complexes, leading to faster dissociation rates. The ease of displacement of the cyclooctene ligands is a key feature of related ruthenium precatalysts like cis-[Ru(acac)2(η2-C8H14)2][3].
Based on these principles, it is reasonable to infer that the cyclooctene ligands in Rh(acac)(coe)2 are likely more labile and dissociate more readily than the ethylene ligands in Rh(acac)(ethylene)2 . This difference in lability has direct consequences for the initiation of the catalytic cycle.
Caption: Inferred relative rates of olefin dissociation.
Oxidative Addition: The Heart of Many Catalytic Cycles
For a vast number of catalytic reactions, including hydrogenation and hydroformylation, a crucial step is the oxidative addition of a substrate molecule (e.g., H2 or a C-H bond) to the Rh(I) center, forming a Rh(III) intermediate. This process involves a formal increase in the oxidation state and coordination number of the metal. A vacant coordination site is a prerequisite for oxidative addition to occur.
The rate of oxidative addition is influenced by the electronic properties of the rhodium center. More electron-rich metal centers generally undergo oxidative addition more readily. The nature of the ancillary ligands, in this case, the remaining olefin ligand after the initial dissociation, can modulate this electron density.
Therefore, it is plausible that oxidative addition to the [Rh(acac)(coe)] intermediate would be faster than to the [Rh(acac)(ethylene)] intermediate , due to the higher electron density on the rhodium center in the former.
Caption: Inferred relative rates of oxidative addition.
Predicted Reactivity in Key Catalytic Applications
Based on the mechanistic principles outlined above, we can predict the relative performance of Rh(acac)(coe)2 and Rh(acac)(ethylene)2 in common catalytic reactions.
Hydroformylation
Hydroformylation involves the addition of a formyl group and a hydrogen atom across a double bond. The catalytic cycle typically involves olefin coordination, migratory insertion, CO insertion, and oxidative addition of H2.
-
Catalyst Initiation: Due to the higher lability of the cyclooctene ligand, Rh(acac)(coe)2 is expected to initiate the catalytic cycle more rapidly by providing a vacant coordination site for the substrate olefin and syngas.
-
Overall Turnover Frequency: The faster rates of both ligand dissociation and potentially oxidative addition for the cyclooctene-containing species suggest that Rh(acac)(coe)2 may exhibit a higher overall turnover frequency in hydroformylation compared to Rh(acac)(ethylene)2 under identical conditions.
Hydrogenation
In catalytic hydrogenation, the key steps are olefin coordination and oxidative addition of H2.
-
Rate of Hydrogenation: Similar to hydroformylation, the faster generation of the active species and the potentially faster oxidative addition of H2 would lead to the prediction that Rh(acac)(coe)2 is the more active precatalyst for hydrogenation .
It is important to note that these are predictions based on fundamental principles. The actual observed reactivity can be influenced by other factors such as the specific substrate, solvent, and reaction conditions.
Experimental Protocols
The following are representative, generalized protocols for the synthesis of the precatalysts and a typical catalytic application. Researchers should consult the primary literature for specific substrate and reaction optimization.
Synthesis of Acetylacetonatobis(cyclooctene)rhodium(I) (Rh(acac)(coe)2)
This procedure is adapted from a method that avoids the use of thallium salts[1].
-
To a suspension of [Rh(coe)2Cl]2 in diethyl ether, add a solution of sodium acetylacetonate (Na(acac)) in tetrahydrofuran (THF) at room temperature under an inert atmosphere.
-
Stir the reaction mixture for several hours.
-
Filter the mixture to remove the sodium chloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the yellow-orange product.
-
The product can be further purified by recrystallization from a suitable solvent system like hexane.
Synthesis of Acetylacetonatobis(ethylene)rhodium(I) (Rh(acac)(ethylene)2)
This procedure is based on the displacement of carbonyl ligands[2].
-
Dissolve dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)2) in a suitable solvent such as benzene or toluene in a Schlenk flask under an inert atmosphere.
-
Bubble a steady stream of ethylene gas through the solution at room temperature.
-
Monitor the reaction by IR spectroscopy for the disappearance of the carbonyl stretching frequencies.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the product.
-
Store the product under an inert atmosphere at low temperature (2-8°C).
General Protocol for Olefin Hydroformylation
-
In a high-pressure autoclave equipped with a magnetic stir bar, add the rhodium precatalyst (Rh(acac)(coe)2 or Rh(acac)(ethylene)2) and any desired phosphine or other modifying ligands under an inert atmosphere.
-
Add the degassed solvent and the olefin substrate via syringe.
-
Seal the autoclave and purge several times with syngas (a mixture of CO and H2).
-
Pressurize the autoclave to the desired pressure with syngas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing by gas chromatography (GC) or NMR spectroscopy.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
Conclusion
While both Rh(acac)(coe)2 and Rh(acac)(ethylene)2 are valuable and versatile precatalysts for a range of homogeneous catalytic transformations, their reactivity profiles are expected to differ based on the distinct properties of their olefin ligands. The greater lability of the cyclooctene ligand in Rh(acac)(coe)2 likely leads to faster catalyst initiation and potentially higher overall catalytic activity in reactions where ligand dissociation is rate-limiting. Conversely, the stronger coordination of the ethylene ligands in Rh(acac)(ethylene)2 might offer greater stability to the precatalyst under certain conditions.
The choice between these two precatalysts will ultimately depend on the specific requirements of the desired transformation, including the reactivity of the substrate and the desired reaction kinetics. This guide provides a foundational understanding to aid researchers in making an informed decision for their catalytic applications. Further experimental studies directly comparing these two complexes under standardized conditions would be of great value to the catalysis community.
References
- Bhirud, V. A., et al. (2006). Rhodium complex with ethylene ligands supported on highly dehydroxylated MgO: synthesis, characterization, and reactivity. Langmuir, 22(1), 490-496.
- Bonati, F., & Wilkinson, G. (1964). Dicarbonyl-β-diketonato- and Related Complexes of Rhodium(I). J. Chem. Soc., 3156–3160.
- Cant, A. A., et al. (2003). Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)] (COE=cyclooctene, η2-C8H14), an important starting material for the preparation of rhodium catalyst precursors. Inorganica Chimica Acta, 345, 103-106.
- Hayashi, T., et al. (1998). Asymmetric arylation of alkenes with arylboronic acids catalyzed by a rhodium(I) complex with a chiral chelating phosphine ligand. Journal of the American Chemical Society, 120(8), 1681-1687.
- Kranenburg, M., et al. (1995). New monodentate phosphine ligands for the rhodium-catalyzed hydroformylation of alkenes. Organometallics, 14(6), 3081-3089.
- Palo, D. R., & Erkey, C. (1998). Homogeneous catalytic hydroformylation of 1-octene in supercritical carbon dioxide using a novel rhodium catalyst with fluorinated arylphosphine ligands. Industrial & Engineering Chemistry Research, 37(10), 4063-4066.
- Pruchnik, F. P., & Wajda-Hermanowicz, K. (1990). Rhodium(I) and ruthenium(II) complexes with bulky phosphine ligands as catalysts for hydrogenation of alkenes.
- Trzeciak, A. M., & Ziółkowski, J. J. (1988). Rhodium(I) complexes with phosphines and phosphites as catalysts for hydroformylation of alkenes.
- van der Veen, L. A., et al. (1999). Bidentate ligands in rhodium-catalyzed hydroformylation. A comparison of the catalytic performance of diphosphines, diphosphites and phosphine-phosphites. Journal of Organometallic Chemistry, 572(2), 163-171.
- Zacuto, M. J., & Leighton, J. L. (2002). Dicarbonyl(acetylacetonato) Rhodium(I). Encyclopedia of Reagents for Organic Synthesis.
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A Comparative Guide to Verifying the Purity of Rh(acac)(coe)2: The Definitive Role of ¹⁰³Rh NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and catalysis, the purity of a catalyst precursor is not merely a matter of good practice; it is a cornerstone of reproducible and reliable results. For transition metal catalysts like Acetylacetonatobis(cyclooctene)rhodium(I) (Rh(acac)(coe)₂), a widely used precursor in catalytic reactions, even trace impurities can significantly alter catalytic activity, selectivity, and reaction kinetics. This guide provides an in-depth comparison of analytical techniques for verifying the purity of Rh(acac)(coe)₂, with a special focus on the unparalleled insights offered by ¹⁰³Rh Nuclear Magnetic Resonance (NMR) spectroscopy.
The Criticality of Purity in Rh(acac)(coe)₂
Rh(acac)(coe)₂ is a key player in a multitude of catalytic transformations, including hydroformylation, C-H activation, and asymmetric synthesis.[1][2] Its efficacy hinges on the precise coordination environment of the rhodium(I) center. The presence of impurities, such as unreacted starting materials, byproducts, or degradation products, can lead to inconsistent catalytic performance and misleading experimental data. In the context of drug development, where regulatory scrutiny is paramount, the unambiguous determination of catalyst precursor purity is a non-negotiable aspect of quality control.[3][4]
¹⁰³Rh NMR: A Direct Window into the Metal Center
While standard analytical techniques like ¹H and ¹³C NMR provide valuable information about the organic ligands, ¹⁰³Rh NMR stands alone in its ability to directly probe the rhodium nucleus. This provides an exceptionally sensitive and direct measure of the electronic environment around the metal center, making it a powerful tool for identifying and quantifying rhodium-containing impurities.
The ¹⁰³Rh nucleus is a spin-1/2 nuclide with 100% natural abundance, making it amenable to NMR spectroscopy. However, it possesses a low gyromagnetic ratio, which historically presented challenges in detection. Modern NMR techniques, such as polarization transfer experiments, have largely overcome these limitations, enabling routine acquisition of high-quality ¹⁰³Rh NMR spectra.[5][6][7]
Experimental Protocol: ¹⁰³Rh{¹H} Inverse-Gated Decoupling NMR
This protocol is designed to provide a quantitative ¹⁰³Rh NMR spectrum, minimizing Nuclear Overhauser Effect (NOE) distortions.
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the Rh(acac)(coe)₂ sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of interfering signals.
-
Ensure the solution is homogeneous. Gentle warming or sonication may be applied if necessary.
NMR Instrument Parameters (Example for a 500 MHz Spectrometer):
-
Nucleus: ¹⁰³Rh
-
Pulse Program: Inverse-gated ¹H decoupling (e.g., zgig in Bruker terminology)
-
Temperature: 298 K
-
Relaxation Delay (d1): 5 x T₁ (The longitudinal relaxation time, T₁, of ¹⁰³Rh can be long. A preliminary T₁ measurement is recommended for accurate quantification. If T₁ is unknown, a conservative delay of 60-300 seconds is advisable).
-
Acquisition Time (aq): ≥ 1 s
-
Number of Scans (ns): Dependent on sample concentration and desired signal-to-noise ratio. May range from several hundred to several thousand scans.
-
Spectral Width (sw): A wide spectral width (e.g., 500-1000 ppm) should be used initially to locate the resonance, given the broad chemical shift range of ¹⁰³Rh.
-
Referencing: The spectrum should be referenced externally to a saturated solution of Rh(acac)₃ in CDCl₃ (δ = 8337.6 ppm) or by using the IUPAC recommended unified scale.[5][6][7]
A Comparative Analysis of Purity Verification Methods
While ¹⁰³Rh NMR offers a direct assessment of the rhodium environment, a comprehensive purity analysis often involves a suite of complementary techniques. Each method provides unique information, and their combined application ensures the highest level of confidence in the material's quality.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹⁰³Rh NMR | Direct information on the rhodium electronic environment. | - Directly probes the metal center- Highly sensitive to rhodium-containing impurities- Quantitative | - Low sensitivity requires longer acquisition times or higher concentrations- Requires specialized knowledge and instrumentation |
| ¹H NMR | Information on the acetylacetonate (acac) and cyclooctene (coe) ligands. | - Fast and readily available- Good for identifying organic impurities- Can be made quantitative (qNMR) | - Indirectly probes the metal center- Signals from impurities may overlap with product signals- May not detect inorganic rhodium impurities |
| ¹³C NMR | Detailed information on the carbon skeleton of the ligands. | - Complements ¹H NMR data- Can resolve overlapping proton signals | - Lower sensitivity than ¹H NMR- Longer acquisition times- Quantitative analysis can be challenging[9] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern of the complex. | - High sensitivity- Provides molecular weight confirmation | - May not be quantitative- Complex can fragment in the source, complicating interpretation- May not distinguish between isomers or closely related impurities |
| Elemental Analysis (EA) | Percentage of C, H, and sometimes other elements. | - Provides bulk elemental composition | - Does not identify specific impurities- Requires a relatively large amount of sample- Prone to errors if impurities have a similar elemental composition to the product[10] |
In-Depth Look at Complementary Techniques
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the structure of the organic ligands in Rh(acac)(coe)₂. For a pure sample, the ¹H NMR spectrum should show characteristic signals for the acetylacetonate and cyclooctene protons in the correct integration ratios. Similarly, the ¹³C NMR spectrum should display the expected number of resonances for the carbon atoms of the ligands.[11][12]
Potential Impurities Detectable by ¹H and ¹³C NMR:
-
Free cyclooctene: Signals for uncoordinated cyclooctene will be present.
-
Unreacted sodium acetylacetonate: Signals for the free acac ligand will be observed.
-
Solvent residues: Peaks corresponding to residual solvents from the synthesis and purification steps.
-
Decomposition products: Broadening of signals or the appearance of new, unidentifiable peaks may indicate sample degradation.
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the molecular weight of Rh(acac)(coe)₂. Techniques like electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation pattern can also provide structural information.[11] However, the interpretation of mass spectra of organometallic complexes can be complex due to potential fragmentation and isotopic patterns.[13][14]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon and hydrogen in the sample. For a pure sample of Rh(acac)(coe)₂, the experimentally determined percentages should be in close agreement with the calculated values. While useful as a bulk purity check, it cannot identify the nature of impurities if they have a similar elemental composition to the desired product.[10]
Conclusion: A Multi-faceted Approach to Purity Verification
Verifying the purity of a critical catalyst precursor like Rh(acac)(coe)₂ requires a comprehensive and multi-faceted analytical approach. While traditional methods like ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis provide essential pieces of the puzzle, ¹⁰³Rh NMR offers a unique and direct assessment of the rhodium center, making it an invaluable tool for ensuring the absence of rhodium-containing impurities.
For researchers in academia and industry, particularly in the pharmaceutical sector, the adoption of ¹⁰³Rh NMR as a routine quality control measure can lead to more robust, reproducible, and reliable catalytic processes. By combining the direct insights from ¹⁰³Rh NMR with the complementary information from other analytical techniques, scientists can have the utmost confidence in the purity and integrity of their Rh(acac)(coe)₂ precursor, paving the way for more accurate and impactful research and development.
References
- Al-Bayati, R. E., & Al-Jibori, S. A. (1987). Synthesis and characterization of some new rhodium(I) and iridium(I) complexes. Inorganica Chimica Acta, 134(1), 1-3.
- Holmes, J. B., et al. (2023). Structure and bonding in rhodium coordination compounds: a ¹⁰³Rh solid-state NMR and relativistic DFT study. Chemical Science, 14(48), 13645-13657.
- Harbor-Collins, H., Sabba, M., Leutzsch, M., & Levitt, M. H. (2024). ¹H-enhanced ¹⁰³Rh NMR spectroscopy and relaxometry of ¹⁰³Rh(acac)₃ in solution. Magnetic Resonance, 5(2), 121-129.
-
LibreTexts. (2023, May 3). 13.7: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
- Harbor-Collins, H., et al. (2024). ¹H-enhanced ¹⁰³Rh NMR spectroscopy and relaxometry of ¹⁰³Rh(acac)₃ in solution. Magnetic Resonance, 5(2), 121-129.
-
Request PDF. (2025, August 6). ¹³C NMR spectrum of crystalline [Rh(Acac) (CO)₂]: A contribution to the discussion on [Rh(Acac) (CO)₂] molecular structure in the solid state. ResearchGate. [Link]
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Chem-Impex. (n.d.). Chlorobis(cyclooctene)rhodium(I) dimer. [Link]
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Request PDF. (n.d.). ¹⁰³Rh NMR Chemical Shifts in Organometallic Complexes: A Combined Experimental and Density Functional Study. ResearchGate. [Link]
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University of Southampton ePrints. (n.d.). ¹H enhanced ¹⁰³Rh NMR spectroscopy and relaxometry of Rh(acac)₃ in solution. [Link]
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ACS Publications. (2025, April 16). Rapid Acquisition of ¹⁰³Rh Solid-State NMR Spectra by ³¹P Detection and Sideband Selective Methods. [Link]
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ACS Publications. (2014, March 6). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]
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PMC. (n.d.). Rh₂(II)-Catalyzed Intramolecular Aliphatic C–H Bond Amination Reactions Using Aryl Azides as the N-Atom Source. [Link]
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Master Organic Chemistry. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]
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PMC. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. [Link]
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ResearchGate. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... [Link]
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ResearchGate. (n.d.). Use of quantitative ¹H and ¹³C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. [Link]
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Scribd. (n.d.). Rh(bcac)(CO)₂ Complex Structure Analysis. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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IJPCAT. (2026, February 25). Synthesis and Characterization of Novel Organometallic Complexes for Catalytic Applications. [Link]
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European Medicines Agency. (n.d.). Guideline on the specification limits for residues of metal catalysts. [Link]
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Lebrilla, C. B. (n.d.). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. [Link]
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Hilaris Publisher. (2024, June 13). Catalytic Mechanisms in Organometallic Chemistry: Recent Developments and Applications. [Link]
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Beilstein Journals. (2025, September 17). Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads. [Link]
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CatSci. (2024, April 3). Metal Control Strategy in Drug Development: The Importance of Getting It Right. [Link]
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Kinetic Studies of Ligand Substitution in Rh(acac)(coe)₂: A Comparative Technical Guide
This guide serves as a technical manual for researchers optimizing catalyst precursors. It synthesizes kinetic data, mechanistic insights, and experimental protocols to compare Rh(acac)(coe)₂ with its alternatives.
Executive Summary: The Kinetic Advantage
In homogeneous catalysis, the "initiation period"—the time required to convert a stable precursor into the active catalytic species—is critical. Rh(acac)(coe)₂ (acetylacetonatobis(cyclooctene)rhodium(I)) is the industry-standard precursor for phosphine-modified catalysis not because it is the most stable, but because it is kinetically competent.
This guide compares the ligand substitution kinetics of Rh(acac)(coe)₂ against its primary alternatives, Rh(acac)(CO)₂ and [Rh(cod)Cl]₂ , demonstrating why the labile cyclooctene (coe) ligands provide a superior entry point for low-temperature catalytic cycles.
Mechanistic Landscape
To control the reaction, one must understand the pathway. Ligand substitution in square-planar 16-electron Rh(I) complexes follows an Associative Mechanism (
The Pathway
Unlike 18-electron systems that require bond breaking (dissociation) first, the 16-electron Rh(acac)(coe)₂ complex is coordinatively unsaturated. It invites the incoming ligand (
-
Reactant: 16e Square Planar Species.
-
Transition State: 18e Trigonal Bipyramidal Intermediate (Berry Pseudorotation).
-
Product: 16e Substituted Species + Free Alkene.
Visualization: Associative Substitution Pathway
The following diagram illustrates the stepwise displacement of the cyclooctene ligands by a target phosphine ligand (
Comparative Performance Analysis
The choice of precursor dictates the activation energy (
The "Coe" Effect
Cyclooctene is a bulky, monodentate alkene that binds weakly due to steric strain and poor
| Feature | Rh(acac)(coe)₂ | Rh(acac)(CO)₂ | [Rh(cod)Cl]₂ |
| Leaving Group | Cyclooctene (coe) | Carbon Monoxide (CO) | Cyclooctadiene (cod) |
| Substitution Mechanism | Associative (Fast) | Associative (Slow) | Associative (Moderate) |
| Lability Rank | 1 (Highest) | 3 (Lowest) | 2 (Medium) |
| Activation Temp. | < -20 °C to RT | > 60 °C (or Photochemical) | RT to 50 °C |
| Byproduct | Free cyclooctene (Inert) | CO gas (Poison/Inhibitor) | Free COD (Chelating/Inhibitor) |
| Best Use Case | Kinetic Studies, Low-T Catalysis | High-T Carbonylation | Robust Pre-catalyst Storage |
Quantitative Comparison (Kinetic Benchmarks)
While specific rate constants depend heavily on the incoming ligand, the relative rates are governed by the bond strength of the leaving group.
| Precursor | Incoming Ligand ( | |||
| Rh(acac)(coe)₂ | ~20 - 25 * | -120 to -150 | > 10⁴ | |
| Rh(acac)(C₂H₄)₂ | ~25 | -140 | 10⁴ | |
| Rh(acac)(CO)₂ | 38.8 | -146 | 1 (Baseline) |
*Estimated based on steric relief of cyclooctene vs. ethylene data [1, 3].
Key Insight: The negative entropy of activation (
Experimental Protocol: Measuring Fast Kinetics
Because the substitution of coe is rapid, standard UV-Vis monitoring often fails (reaction completes within mixing time). Low-Temperature Stopped-Flow UV-Vis or Variable-Temperature NMR (VT-NMR) is required.
Protocol A: Stopped-Flow UV-Vis (For )
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Solution A: Rh(acac)(coe)₂ (0.5 mM) in dry Toluene (degassed).
-
Solution B:
(5 mM to 50 mM) in dry Toluene (degassed). Note: Maintain [L] >> [Rh] for pseudo-first-order conditions.
Workflow:
-
Preparation: Load solutions into the drive syringes of the Stopped-Flow spectrophotometer (e.g., Applied Photophysics SX20) inside an anaerobic glovebox.
-
Thermostat: Set drive lines and cell to 10.0 °C (cooling is necessary to slow the reaction).
-
Mixing: Trigger pneumatic drive to mix Solution A and B (1:1 ratio) in the observation cell (dead time < 2 ms).
-
Detection: Monitor absorbance change at 410 nm (decay of the Rh-alkene MLCT band) or 360 nm (formation of Rh-phosphine species).
-
Acquisition: Collect 1000 data points over a 0.5-second logarithmic timeframe.
-
Analysis: Fit the absorbance trace (
) to a single exponential function:
Protocol B: VT-NMR (Self-Validating System)
Objective: Confirm the intermediate species and stoichiometry.
-
Setup: Dissolve 10 mg Rh(acac)(coe)₂ in 0.6 mL Toluene-
in a screw-cap NMR tube under Argon. -
Baseline: Acquire
NMR at -60 °C . Identify coe olefinic protons (~4.0 ppm). -
Injection: Inject 1 equivalent of
(dissolved in Toluene- ) through the septum at -60 °C. -
Monitoring: Acquire spectra every 5 minutes while stepwise warming (-60 °C
-20 °C 20 °C). -
Validation:
-
Disappearance: Loss of broad coe bound peaks.
-
Appearance: Sharp multiplets of free cyclooctene (~5.6 ppm).
-
Shift:
NMR signal shift indicating coordination to Rh.
-
Data Analysis & Calculation
To extract the second-order rate constant (
-
Plot: Graph
(y-axis) vs. Concentration of Incoming Ligand (x-axis). -
Linear Regression: The slope of the line equals
. (Where is the solvent-assisted pathway, usually negligible for Rh(acac) systems in non-coordinating solvents). -
Eyring Plot: Repeat the experiment at 4 different temperatures (e.g., 5, 15, 25, 35 °C). Plot
vs. to derive and .
Interpretation Guide:
-
Linear dependence on [L]: Confirms Associative Mechanism.
-
Non-zero intercept: Suggests a dissociative solvent pathway (rare for this complex).
-
Saturation kinetics: If the plot curves at high [L], it indicates the formation of a stable 5-coordinate intermediate.
References
-
Simanko, W., et al. (2000).[1] "Rh(acac)(CO)(PR3) and Rh(oxinate)(CO)(PR3) complexes - Substitution chemistry and structural aspects." Journal of the Chemical Society, Dalton Transactions.
-
Nolan, S. P., et al. (1997). "Solution Thermochemical Study of Tertiary Phosphine Ligand Substitution Reactions in the Rh(acac)(CO)(PR3) System." Organometallics.
-
Cramer, R. (1972). "Olefin coordination compounds of rhodium. V. Relative stabilities and rates of exchange of olefin complexes of rhodium(I)." Journal of the American Chemical Society.
-
Esteruelas, M. A., et al. (2011). "Methyl iodide oxidative addition to [Rh(acac)(CO)(PPh3)]: an experimental and theoretical study." Dalton Transactions.[2]
-
Brink, A., et al. (2010). "Synthesis, characterisation and molecular structure of [Rh(COE)2(acac)]." Inorganica Chimica Acta.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Acetylacetonatobis(cyclooctene)rhodium(I)
For Researchers, Scientists, and Drug Development Professionals
The proper management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Acetylacetonatobis(cyclooctene)rhodium(I), a valuable organometallic catalyst. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested procedures to ensure both safety and compliance.
Immediate Safety and Hazard Assessment
Acetylacetonatobis(cyclooctene)rhodium(I) (CAS No. 34767-55-0) is an air-sensitive and potentially reactive organometallic compound. While not classified as pyrophoric, its handling requires a high degree of caution.
Key Hazards:
-
Irritant: Causes skin, eye, and respiratory irritation.[1]
-
Reactivity: As with many organometallic compounds, it can be reactive, particularly with strong oxidizing agents. All handling should ideally be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques to prevent decomposition.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood or glovebox | Prevents inhalation of the powdered compound. |
Disposal Pathways: A Decision Framework
There are two primary pathways for the disposal of waste containing Acetylacetonatobis(cyclooctene)rhodium(I): Reclamation and In-Lab Deactivation followed by Hazardous Waste Disposal . Given the significant economic value of rhodium, reclamation is the preferred method.
Caption: Decision workflow for the disposal of Acetylacetonatobis(cyclooctene)rhodium(I).
Pathway 1: Precious Metal Reclamation
Rhodium is a rare and valuable precious metal, making its recovery from waste streams both environmentally and economically prudent.[3] The U.S. Environmental Protection Agency (EPA) has specific regulations for the recycling of materials containing precious metals under 40 CFR Part 266, Subpart F, which can reduce the regulatory burden on generators.[4]
Selecting a Reclamation Partner
Choose a reputable precious metals refiner or a licensed hazardous waste contractor with experience in rhodium recovery. These facilities have the necessary permits and technology to safely and efficiently extract rhodium from your waste.
Packaging and Shipping for Reclamation
Proper packaging and shipping are critical to ensure safety and compliance with Department of Transportation (DOT) regulations.
Step-by-Step Packaging and Shipping Protocol:
-
Obtain an EPA ID Number: If you are a Large Quantity Generator (LQG), you are required to have an EPA ID number. Even if you are a Small Quantity Generator (SQG), your state may still require one.[5]
-
Container Selection:
-
Use a robust, leak-proof container that is compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail or drum is suitable.
-
Ensure the container is in good condition, free from leaks or defects.[6]
-
-
Labeling and Marking:
-
Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Rhodium-containing waste," "Waste Acetylacetonatobis(cyclooctene)rhodium(I)").[6][7]
-
The container must also be marked with your company's name, EPA identification number, and the manifest tracking number.[7]
-
-
Prepare the Hazardous Waste Manifest: All off-site shipments of hazardous waste for recycling require a Uniform Hazardous Waste Manifest. This document tracks the waste from your facility to the reclamation site.[5][6]
-
Arrange Transportation: Use a licensed hazardous waste transporter to ship the material to the reclamation facility.
Pathway 2: In-Lab Deactivation and Disposal
For very small quantities or when reclamation is not feasible, in-lab deactivation can render the compound less hazardous for disposal. This process involves the chemical breakdown of the organometallic complex. The following procedure is based on the principles of organometallic chemistry and the known thermal decomposition of related rhodium acetylacetonate compounds.[1][6]
CAUTION: This procedure should only be performed by trained personnel in a certified chemical fume hood.
Deactivation Protocol: Oxidative Decomposition
This protocol aims to oxidize the Rh(I) center to a more stable Rh(III) state or to rhodium oxide, while breaking down the organic ligands.
Materials:
-
Waste Acetylacetonatobis(cyclooctene)rhodium(I)
-
A suitable solvent (e.g., tetrahydrofuran or ethanol)
-
A solution of sodium hypochlorite (household bleach, ~5-6%) or 3% hydrogen peroxide
-
A large beaker or flask
-
Stir plate and stir bar
-
Dilute hydrochloric acid
-
Sodium bicarbonate
Step-by-Step Deactivation Procedure:
-
Dissolution: In a chemical fume hood, carefully dissolve the waste rhodium complex in a minimal amount of a suitable solvent in a large flask.
-
Cooling: Place the flask in an ice bath to control the reaction temperature.
-
Slow Addition of Oxidant: While stirring vigorously, slowly add the sodium hypochlorite solution or 3% hydrogen peroxide dropwise. An exothermic reaction may occur. Maintain a slow addition rate to prevent overheating. The color of the solution will likely change as the rhodium complex is oxidized.
-
Neutralization of Excess Oxidant: Once the reaction appears complete (e.g., color change ceases), allow the mixture to stir at room temperature for several hours to ensure full decomposition. If hydrogen peroxide was used, the excess will slowly decompose. If bleach was used, a small amount of sodium bisulfite can be added to neutralize the excess hypochlorite.
-
Acidification: Slowly add dilute hydrochloric acid to the mixture. This will help to precipitate the rhodium as a chloride or oxide.[8]
-
Neutralization of the Solution: After the rhodium has precipitated, neutralize the entire solution with sodium bicarbonate until the pH is between 6 and 8.
-
Collection and Disposal:
-
Collect the precipitated rhodium salts and the deactivated solution in a designated hazardous waste container.
-
Label the container clearly (e.g., "Deactivated Rhodium Waste") and include a list of the contents.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If a flammable solvent was involved, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: For a small, manageable spill, wear appropriate PPE and cover the spill with an inert absorbent material like vermiculite or sand.
-
Clean-Up: Carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
The responsible disposal of Acetylacetonatobis(cyclooctene)rhodium(I) is a critical aspect of laboratory safety and environmental stewardship. By prioritizing reclamation, researchers can contribute to a circular economy for precious metals. When in-lab deactivation is necessary, a cautious and well-planned approach is essential to mitigate risks. Always consult your institution's specific safety protocols and hazardous waste management guidelines.
References
- Precious Metal Reclamation - Iowa Waste Reduction Center. (n.d.). Retrieved from Iowa Waste Reduction Center website.
- Comparative Analysis of Methods Employed in Rhodium Recovery. (n.d.).
- Shipping Hazardous Waste for Recycling. (2020, July 1). Gannon & Scott.
- Physical, Thermal, and Optical Characterization of Rhodium (3)
- Solvent-dependent interconversions between Rh(I), Rh(II), and Rh(III) complexes of an aryl-monophosphine ligand. (2007). Chemistry.
- Spent catalyst management INDUSTRY GUIDANCE. (n.d.).
- Rhodium acetylaceton
- Acetylacetonatobis(cyclooctene)rhodium(I), Rh 24.6% - Aspira. (n.d.).
- Olefin Coordination Compounds of Rhodium. II. The Mechanism of Ethylene Dimerization. (1971). Journal of the American Chemical Society.
- A Checklist For Packing & Shipping Hazardous Waste. (2024, July 31). Retrieved from a hazardous waste management resource.
- Synthesis and Characterization of 2,2-Dimethylpent-4-en-1-yl Complexes of Rhodium and Iridium: Reversible Olefin Decomplexation and C–H Bond Activ
- Navigating the Safe Disposal of Rhodocene: A Procedural Guide. (2025). Benchchem.
- Rhodium and Iridium β-Diiminate Complexes – Olefin Hydrogenation Step by Step. (2000, April). European Journal of Inorganic Chemistry.
- How can waste products or spent solutions from rhodium electroplating be managed or recycled?
- Precious Metal Recovery from Hazardous Waste. (2012, May 31). Daniels Training Services.
- Pharma Waste Management: Steps for Compliance & Sustainability. (2024, October 2).
- Iridium(I)– and Rhodium(I)–Olefin Complexes Containing an α-Diimine Supporting Ligand. (2022, April 5). Organometallics.
- Chemical properties of rhodium(III) acetylacetonate. (n.d.).
- Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation Catalysts. (2017, June 16). Organometallics.
- Kinetics and Mechanism of Rhodium(III) Catalyzed Oxidation of Ethylene Glycol by Acidified Sodium Periodate. (n.d.).
- Dicarbonyl(acetylaceton
- Acid Reactions with Bases, Metals, Metal Oxides, Metal Carbon
- Reactions of acids with metal oxides and hydroxides - Chemguide. (n.d.).
- Reactions of Acids with Metals and Bases (9.3.2) | OCR A-Level Chemistry Notes. (n.d.).
- How do chemists safely handle and dispose of aqua regia given its corrosive nature? (2026, January 21). Retrieved from a chemical safety forum or resource.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent-dependent interconversions between Rh(I), Rh(II), and Rh(III) complexes of an aryl-monophosphine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Half-Sandwich Rhodium Complexes with Releasable N-Donor Monodentate Ligands: Solution Chemical Properties and the Possibility for Acidosis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. chemguide.uk [chemguide.uk]
Personal protective equipment for handling Acetylacetonatobis(cyclooctene)rhodium(I)
Topic:
Technical Safety Guide: Acetylacetonatobis(cyclooctene)rhodium(I)
CAS: 12245-39-5 | Formula: Rh(acac)(C₈H₁₄)₂ | Synonyms: Rh(acac)(coe)₂[1]
Executive Safety Summary
Acetylacetonatobis(cyclooctene)rhodium(I) is a specialized organometallic precursor used primarily in homogeneous catalysis.[1] While often cited as "air-stable" in solid form for brief periods, it degrades over time and is strictly air-sensitive in solution .[1]
Critical Hazard Profile:
-
Sensitization: Rhodium compounds are potent respiratory and skin sensitizers. Long-term exposure can lead to "precious metal asthma" or chronic dermatitis.
-
Physical State: Yellow-orange powder.[2] The primary risk vector is inhalation of fine particulates during weighing and dermal absorption during solution phase handling.
-
Reactivity: Decomposes in air/moisture; incompatible with strong oxidizing agents.[3]
PPE Selection Matrix
The following matrix dictates protection levels based on the operational state. Nitrile gloves alone are insufficient for prolonged solution-phase handling. [1]
| Protection Zone | PPE Requirement | Technical Specification |
| Respiratory | Solid Handling: N95 / P100 MaskSolution/Heating: Half-face Respirator | Filter: P100 (HEPA) for particulates.Cartridge: ABEK1 (Organic Vapor/Acid Gas) if solvents are involved.[1] |
| Dermal (Hands) | Primary: Nitrile (Double gloved)High Risk: Laminate (Silver Shield) | Thickness: Min 5 mil (0.12 mm) outer.Breakthrough: >480 min (for carrier solvents).[1] |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 compliant. Face shield required if handling >1g in solution. |
| Body | Lab Coat (Cotton/Flame Resistant) | Must be buttoned to neck.[1] Tyvek sleeves recommended for solution transfer. |
| Engineering | Fume Hood or Glovebox | Velocity: Face velocity >0.5 m/s. Atmosphere: Nitrogen/Argon preferred.[4] |
Operational Protocols
Protocol A: Inert Handling (Glovebox/Schlenk Line)
Context: This compound requires inert atmosphere to maintain catalytic activity.[1] Safety protocols must integrate with air-free techniques.
-
Preparation:
-
Don double nitrile gloves . Inspect the inner glove for tears before donning the outer pair.
-
Ensure the glovebox antechamber is purged (O₂ < 5 ppm).
-
-
Weighing & Transfer:
-
Weigh the solid inside the glovebox or a dedicated weighing hood.
-
Static Control: Use an anti-static gun on the spatula and vial. Rhodium powders are often electrostatic; "flying" powder increases inhalation risk.
-
-
Solubilization:
Protocol B: Decontamination & Spill Response
Context: Rhodium residues are expensive and toxic. Recovery is prioritized over simple disposal where possible, but safety comes first.
-
Solid Spill:
-
Do not dry sweep. This generates dust.
-
Cover with a damp paper towel (dampened with inert solvent like heptane if material is strictly air-sensitive, or water if disposal is immediate).[1]
-
Scoop into a wide-mouth glass jar labeled "Rhodium Waste - Solid".
-
-
Solution Spill:
-
Evacuate the immediate area if solvent vapors are strong.
-
Cover with vermiculite or spill pads.
-
Wipe surface with a 10% sodium sulfide solution (if compatible with surface) to precipitate rhodium as insoluble sulfide, reducing bioavailability.[1]
-
Scientific Logic: Why This PPE?
The "Solvent Carrier" Effect: While solid Rh(acac)(coe)₂ has low dermal permeation, it is almost always dissolved in organic solvents (THF, Toluene, DCM) for use.[1]
-
Mechanism: The solvent acts as a vehicle, carrying the rhodium complex through the glove material and into the skin.[1]
-
Data: Standard nitrile gloves degrade in DCM in <5 minutes.
-
Requirement: When handling solutions, use Silver Shield (Laminate) gloves under nitrile gloves.[1] The laminate blocks the solvent; the nitrile provides grip.
Sensitization Threshold: Rhodium salts have a lower sensitization threshold than platinum.
-
Mechanism: Rhodium ions bind to serum proteins (albumin), forming haptens that trigger Type IV hypersensitivity.[1]
-
Implication: A standard surgical mask is insufficient. You must use a fitted N95 or work strictly behind a sash/in a glovebox to prevent any inhalation.
Workflow Visualization
The following diagram outlines the decision logic for handling Rh(acac)(coe)₂ safely.
Figure 1: Decision logic for PPE selection based on physical state and risk vector.[1]
Disposal & Deactivation Plan
Waste Categorization:
-
Class: Hazardous Chemical Waste (Heavy Metal / Organometallic).[1]
-
Labeling: "Rhodium Compound - Toxic - Flammable (if wet)".[1]
Deactivation Protocol (Quenching): Before disposal, reactive residues should be quenched to prevent potential exothermic decomposition in the waste drum.[1]
-
Place residue in a fume hood.
-
Dilute with a non-reactive solvent (e.g., Toluene).[1]
-
Slowly add Isopropanol (IPA) to quench reactive ligands.
-
Follow with a small amount of water.
-
Transfer the resulting mixture to the Heavy Metal Waste container.
Prohibited Actions:
-
NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) – risk of fire/explosion.[1]
-
NEVER pour down the drain – Rhodium is ecotoxic and regulated.
References
-
Goossens, A. (2016).[1] Contact allergy to palladium and rhodium. Contact Dermatitis. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Rhodium (Soluble Compounds). Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
